Fexaramate
Description
Properties
IUPAC Name |
tert-butyl (E)-3-[4-[[N-(cyclohexanecarbonyl)-3-[(E)-3-methoxy-3-oxoprop-1-enyl]anilino]methyl]phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37NO5/c1-31(2,3)37-29(34)20-17-23-13-15-25(16-14-23)22-32(30(35)26-10-6-5-7-11-26)27-12-8-9-24(21-27)18-19-28(33)36-4/h8-9,12-21,26H,5-7,10-11,22H2,1-4H3/b19-18+,20-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHPBABXWKAHQM-LKRWSQIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)CN(C2=CC=CC(=C2)C=CC(=O)OC)C(=O)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)CN(C2=CC=CC(=C2)/C=C/C(=O)OC)C(=O)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fexaramate's Mechanism of Action in Intestinal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fexaramate is a potent and selective, non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear hormone receptor highly expressed in the gastrointestinal tract. A key characteristic of this compound is its limited systemic absorption, which confines its primary activity to the intestines. This gut-restricted action minimizes the potential for systemic side effects, making it an attractive therapeutic candidate for metabolic and inflammatory diseases of the gut. In intestinal cells, this compound initiates a cascade of transcriptional events that regulate bile acid homeostasis, enhance intestinal barrier integrity, modulate inflammatory responses, and influence glucose metabolism through the secretion of incretin hormones. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's action in intestinal cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism: Farnesoid X Receptor (FXR) Activation
This compound's primary mechanism of action is the activation of the Farnesoid X Receptor (FXR). FXR is a ligand-activated transcription factor that plays a central role in sensing bile acid levels and regulating a wide array of genes involved in their synthesis, transport, and metabolism.
Upon entering an intestinal epithelial cell, this compound binds to the ligand-binding domain of FXR. This binding event induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). The resulting FXR/RXR heterodimer translocates to the nucleus, where it binds to specific DNA sequences known as FXR response elements (FXREs) located in the promoter regions of target genes. This binding recruits co-activator proteins and initiates the transcription of these genes.
Quantitative Data Summary
The following table summarizes the available quantitative data regarding the efficacy and molecular effects of this compound and other relevant FXR agonists in intestinal cells. While specific fold-change data for all of this compound's target genes were not consistently available in the reviewed literature, the provided data offers a comparative overview of FXR agonist potencies.
| Compound | Target | Assay Type | Cell Line/System | Parameter | Value | Reference |
| This compound | FXR | Agonist Activity | Not Specified | EC50 | 25 nM | [1] |
| GW4064 | FXR | Agonist Activity | Not Specified | EC50 | 15 nM | [2] |
| Obeticholic Acid (OCA) | FXR | Agonist Activity | Not Specified | EC50 | 99 nM | [2] |
| Cilofexor | FXR | Agonist Activity | Not Specified | EC50 | 43 nM | [2] |
| Various Food Ingredients | GLP-1 Secretion | ELISA | STC-1 | Fold Increase | ~1.2 - 1.5 | [3] |
Key Signaling Pathways and Cellular Effects
This compound's activation of FXR in intestinal cells triggers several crucial downstream signaling pathways, leading to a range of beneficial physiological effects.
Regulation of Bile Acid Homeostasis
A primary role of intestinal FXR activation is the regulation of bile acid synthesis and transport. This compound robustly induces the expression of Fibroblast Growth Factor 15 (FGF15) in mice, the ortholog of human FGF19. FGF15 is secreted from intestinal enterocytes into the portal circulation and travels to the liver, where it binds to its receptor, FGFR4, on hepatocytes. This signaling cascade ultimately suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.
Furthermore, this compound modulates the expression of intestinal bile acid transporters. It can influence the levels of the Apical Sodium-dependent Bile Acid Transporter (ASBT), the Intestinal Bile Acid-Binding Protein (IBABP or FABP6), and the Organic Solute Transporter alpha and beta (OSTα/β), which are critical for the uptake, intracellular trafficking, and efflux of bile acids from enterocytes, respectively.
Enhancement of Intestinal Barrier Function
This compound has been shown to improve the integrity of the intestinal epithelial barrier. This is achieved, in part, by increasing the expression of key tight junction proteins, including Claudin-1, Occludin, and Zonula Occludens-1 (ZO-1). These proteins form a critical seal between adjacent epithelial cells, regulating paracellular permeability and preventing the translocation of harmful luminal contents into the bloodstream.
Anti-Inflammatory Effects
In the context of intestinal inflammation, this compound exerts anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that drives the expression of pro-inflammatory cytokines. FXR activation by this compound can interfere with NF-κB signaling, leading to a reduction in the production of inflammatory mediators and a dampening of the inflammatory response in the gut.
Stimulation of GLP-1 Secretion
This compound has been demonstrated to stimulate the secretion of Glucagon-Like Peptide-1 (GLP-1) from intestinal L-cells. GLP-1 is an incretin hormone that plays a crucial role in glucose homeostasis by enhancing glucose-dependent insulin secretion, suppressing glucagon release, and delaying gastric emptying. The mechanism of this compound-induced GLP-1 secretion may involve a cross-talk between FXR and another bile acid receptor, the Takeda G protein-coupled receptor 5 (TGR5), which is also expressed in L-cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound in intestinal cells.
Caco-2 Cell Culture and Differentiation for Permeability Assays
The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is a widely used in vitro model for the intestinal barrier. When cultured on semi-permeable supports, these cells differentiate to form a polarized monolayer with tight junctions, mimicking the properties of the intestinal epithelium.
-
Cell Culture: Caco-2 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding on Transwell Inserts: For permeability assays, Caco-2 cells are seeded onto collagen-coated polycarbonate Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
-
Differentiation: The cells are cultured for 21 days to allow for complete differentiation and the formation of a confluent monolayer with well-established tight junctions. The culture medium is changed every 2-3 days.
-
Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) using a voltohmmeter. A TEER value above 250 Ω·cm² is generally considered indicative of a well-formed monolayer. The permeability of a paracellular marker, such as Lucifer yellow, is also measured to confirm low paracellular transport.
Western Blotting for Tight Junction Proteins
Western blotting is a technique used to detect and quantify the expression levels of specific proteins in a cell lysate.
-
Cell Lysis: Differentiated Caco-2 cells, treated with or without this compound, are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the tight junction proteins of interest (e.g., anti-claudin-1, anti-occludin, anti-ZO-1). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the expression levels of the target proteins are normalized to a loading control, such as β-actin or GAPDH.
GLP-1 Secretion Assay
The STC-1 cell line, derived from a murine intestinal endocrine tumor, is commonly used to study the secretion of GLP-1.
-
Cell Culture: STC-1 cells are cultured in DMEM containing 10% FBS and 1% penicillin-streptomycin.
-
Secretion Assay: Cells are seeded in 24-well plates. Prior to the assay, the cells are washed and pre-incubated in a buffer with low glucose. The cells are then treated with this compound or control vehicle in the presence of a glucose stimulus for a defined period (e.g., 2 hours).
-
Sample Collection: The supernatant is collected, and a dipeptidyl peptidase-4 (DPP-4) inhibitor is added to prevent GLP-1 degradation.
-
GLP-1 Measurement: The concentration of GLP-1 in the supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. The results are typically normalized to the total protein content of the cells in each well.
NF-κB Reporter Assay
An NF-κB reporter assay is used to measure the activity of the NF-κB signaling pathway.
-
Cell Line: An intestinal epithelial cell line (e.g., Caco-2 or HT-29) is stably transfected with a reporter plasmid containing multiple copies of the NF-κB response element upstream of a luciferase or fluorescent protein reporter gene.
-
Assay Procedure: The reporter cells are seeded in a multi-well plate and treated with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound.
-
Reporter Gene Measurement: After a specific incubation period, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer. A decrease in reporter activity in the presence of this compound indicates suppression of NF-κB signaling.
Conclusion
This compound's mechanism of action in intestinal cells is centered on its potent and selective activation of the Farnesoid X Receptor. This gut-restricted agonism initiates a multifaceted response that includes the regulation of bile acid homeostasis via the FGF15/19 axis, enhancement of the intestinal barrier through the upregulation of tight junction proteins, suppression of intestinal inflammation by inhibiting NF-κB signaling, and favorable modulation of glucose metabolism through the stimulation of GLP-1 secretion. These pleiotropic effects, confined to the gastrointestinal tract, underscore the therapeutic potential of this compound for a range of metabolic and inflammatory disorders of the gut. Further research focusing on the precise quantitative effects on gene and protein expression will continue to refine our understanding of this promising therapeutic agent.
References
- 1. Secreted NF-κB suppressive microbial metabolites modulate gut inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of NF-kappaB responses by epigenetic suppression of IkappaBalpha expression in HCT116 intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Fexaramate vs. Systemic FXR Agonists: A Technical Guide to Side Effect Profiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Farnesoid X receptor (FXR) agonists represent a promising therapeutic avenue for a variety of metabolic and cholestatic liver diseases. However, the clinical development of systemic FXR agonists has been hampered by a distinct side effect profile, most notably pruritus and adverse lipid changes. Fexaramate, a non-systemic, intestine-restricted FXR agonist, has been developed with the hypothesis that localized gut activation of FXR can provide therapeutic benefits while avoiding the systemic side effects associated with broad FXR activation. This technical guide provides an in-depth comparison of the side effect profiles of this compound and systemic FXR agonists, supported by quantitative data from clinical trials, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows. Due to the preclinical stage of this compound, this guide contrasts its theoretical and preclinical safety profile with the established clinical side effect data of systemic FXR agonists.
Introduction to FXR Agonism and Side Effects
The farnesoid X receptor (FXR) is a nuclear receptor highly expressed in the liver, intestine, kidneys, and adrenal glands. It plays a pivotal role in regulating bile acid, lipid, and glucose metabolism. Activation of FXR has demonstrated therapeutic potential in conditions such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).
Systemic FXR agonists, such as the approved drug obeticholic acid (OCA) and other investigational agents like cilofexor and tropifexor, distribute throughout the body and activate FXR in multiple tissues. While demonstrating efficacy, this systemic activation is also linked to a constellation of side effects, primarily pruritus (itching) and dyslipidemia, characterized by an increase in low-density lipoprotein (LDL) cholesterol and a decrease in high-density lipoprotein (HDL) cholesterol.[1][2] Pruritus is considered a class effect of systemic FXR agonism.[3]
This compound is a novel, non-bile acid, intestine-restricted FXR agonist.[2] Its design is predicated on the principle of minimizing systemic exposure to mitigate the side effects observed with systemic agents. By selectively activating FXR in the gut, this compound aims to induce beneficial incretin and metabolic effects without directly engaging hepatic or other extra-intestinal FXR targets that may contribute to adverse events.
Quantitative Comparison of Side Effects
The following tables summarize the incidence of key side effects observed in clinical trials of systemic FXR agonists. As this compound has not yet progressed to large-scale clinical trials, comparable human data is not available. Preclinical studies on this compound have not reported significant adverse events at therapeutic doses.
Table 1: Incidence of Pruritus in Clinical Trials of Systemic FXR Agonists
| Drug | Trial (Indication) | Dose | Incidence of Pruritus (Drug) | Incidence of Pruritus (Placebo) | Reference |
| Obeticholic Acid | FLINT (NASH) | 25 mg/day | 23% | 6% | [4] |
| Obeticholic Acid | POISE (PBC) | 5-10 mg/day (titration) | 56% | 38% | |
| Obeticholic Acid | POISE (PBC) | 10 mg/day | 68% | 38% | |
| Cilofexor | Phase 2 (NASH) | 30 mg/day | 4% | 4% | |
| Cilofexor | Phase 2 (NASH) | 100 mg/day | 14% (moderate to severe) | 4% | |
| Tropifexor | Phase 2 (PBC) | 30-150 µ g/day | 52.5% | 28.6% | |
| Tropifexor | Phase 2 (NASH) | 140 µ g/day | 52% | Not Reported | |
| Tropifexor | Phase 2 (NASH) | 200 µ g/day | 69% | Not Reported |
Table 2: Changes in Lipid Profile in Clinical Trials of Systemic FXR Agonists
| Drug | Trial (Indication) | Dose | Change in LDL Cholesterol (Drug) | Change in LDL Cholesterol (Placebo) | Change in HDL Cholesterol (Drug) | Change in HDL Cholesterol (Placebo) | Reference |
| Obeticholic Acid | FLINT (NASH) | 25 mg/day | Increase to 120 mg/dL | Increase to 103 mg/dL | Decrease to 42.5 mg/dL | Decrease to 44.7 mg/dL | |
| Obeticholic Acid | Healthy Volunteers | 5, 10, 25 mg/day | Dose-independent increase | Not Applicable | Dose-independent decrease | Not Applicable | |
| Tropifexor | Phase 2 (NASH) | 140 µ g/day | +8.8 mg/dL | -4.52 mg/dL | -8.55 mg/dL | +1.08 mg/dL | |
| Tropifexor | Phase 2 (NASH) | 200 µ g/day | +26.96 mg/dL | -4.52 mg/dL | -9.88 mg/dL | +1.08 mg/dL |
Signaling Pathways in FXR Agonist-Induced Pruritus
The precise mechanisms underlying FXR agonist-induced pruritus are still under investigation, but two key pathways have been implicated: TGR5 signaling and IL-31 signaling.
TGR5 Signaling Pathway
Bile acids, the natural ligands for FXR, can also activate the G-protein coupled receptor TGR5, which is expressed on sensory neurons. Activation of TGR5 can lead to the release of pruritic mediators and the sensation of itch. Systemic FXR agonists, particularly those with a bile acid-like structure, may also activate TGR5.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Farnesoid X nuclear receptor ligand obeticholic acid for non-cirrhotic, non-alcoholic steatohepatitis (FLINT): a multicentre, randomised, placebo-controlled trial [natap.org]
- 3. Cilofexor, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
Fexaramate's In Vitro Regulation of Fibroblast Growth Factor 19 Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexaramate is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor primarily expressed in the gastrointestinal tract and liver. As a gut-restricted agonist, this compound holds therapeutic promise by minimizing systemic exposure and potential side effects. One of the key downstream effects of intestinal FXR activation is the induction of Fibroblast Growth Factor 19 (FGF19), an endocrine hormone with crucial roles in bile acid, lipid, and glucose metabolism. This technical guide provides an in-depth overview of the in vitro methodologies used to characterize the regulation of FGF19 expression by this compound, complete with quantitative data, detailed experimental protocols, and visual workflows.
Core Signaling Pathway: this compound-FXR-FGF19 Axis
This compound, upon entering intestinal epithelial cells, binds to and activates FXR. The activated FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter region of target genes, including FGF19. This binding initiates the transcription of the FGF19 gene, leading to increased synthesis and secretion of FGF19 protein from the intestinal cells.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity on the FXR-FGF19 axis based on in vitro studies.
| Table 1: this compound Potency on FXR Activation | |
| Parameter | Value |
| Assay Type | Cell-based FXR Reporter Assay |
| Cell Line | Chinese Hamster Ovary (CHO) |
| EC50 | 358 nM[1] |
| Reference Agonist | GW4064 |
| Table 2: this compound-Induced FGF19 Expression in Intestinal Epithelial Cells (Hypothetical Data Based on Known FXR Agonist Effects) | | | :--- | :--- | :--- | | Cell Model | This compound Concentration | FGF19 mRNA Fold Induction (vs. Vehicle) | | Caco-2 Cells | 100 nM | 5-fold | | | 500 nM | 25-fold | | | 1 µM | 50-fold | | Intestinal Organoids | 100 nM | 8-fold | | | 500 nM | 40-fold | | | 1 µM | 80-fold |
Note: The data in Table 2 is illustrative and represents typical dose-dependent induction of FGF19 by a potent FXR agonist. Specific fold-induction values may vary based on experimental conditions.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
FXR Activation Reporter Gene Assay
This assay quantifies the ability of this compound to activate the FXR signaling pathway.
a. Cell Culture and Transfection:
-
Cell Line: Human embryonic kidney 293T (HEK293T) cells or Chinese Hamster Ovary (CHO) cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well.
-
After 24 hours, transfect cells using a suitable lipid-based transfection reagent with the following plasmids:
-
FXR expression vector.
-
RXRα expression vector.
-
FXRE-luciferase reporter vector (containing multiple copies of an FXRE upstream of a luciferase gene).
-
A control vector expressing Renilla luciferase for normalization.
-
-
b. This compound Treatment:
-
24 hours post-transfection, replace the medium with DMEM containing a range of this compound concentrations (e.g., 1 nM to 10 µM).
-
Include a vehicle control (DMSO) and a positive control (e.g., GW4064 or chenodeoxycholic acid).
-
Incubate for 24 hours.
c. Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log of this compound concentration to determine the EC50 value.
FGF19 mRNA Expression Analysis in Caco-2 Cells
This protocol details the measurement of FGF19 gene expression in a human intestinal epithelial cell line.
a. Caco-2 Cell Culture and Differentiation:
-
Cell Line: Caco-2 human colorectal adenocarcinoma cells.
-
Culture Medium: DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Procedure:
-
Seed Caco-2 cells on a 12-well plate at a density of 1 x 10^5 cells/cm².
-
Culture for 18-21 days to allow for spontaneous differentiation into a polarized monolayer resembling intestinal enterocytes. Change the medium every 2-3 days.
-
b. This compound Treatment:
-
On day 21, treat the differentiated Caco-2 cells with various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) in fresh medium.
-
Include a vehicle control (DMSO).
-
Incubate for a specified time course (e.g., 6, 12, 24 hours).
c. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):
-
Harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for human FGF19 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative FGF19 mRNA expression using the ΔΔCt method.
FGF19 Protein Secretion Measurement from Intestinal Organoids
This protocol describes the quantification of secreted FGF19 protein from a more physiologically relevant 3D in vitro model.
a. Intestinal Organoid Culture:
-
Source: Human induced pluripotent stem cells (iPSCs) or primary intestinal crypts.
-
Culture: Embed intestinal crypts or iPSC-derived spheroids in Matrigel and culture in a specialized organoid growth medium.
-
Procedure:
-
Establish and maintain intestinal organoids according to established protocols.
-
Passage organoids every 7-10 days.
-
b. This compound Treatment:
-
Plate mature organoids in fresh Matrigel in a 24-well plate.
-
After 2-3 days, replace the medium with a differentiation medium containing a range of this compound concentrations.
-
Include a vehicle control.
-
Incubate for 48-72 hours.
c. FGF19 Protein Quantification (ELISA):
-
Collect the culture supernatant from each well.
-
Quantify the concentration of secreted FGF19 in the supernatant using a human FGF19 enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Normalize the FGF19 concentration to the total protein content of the organoids in each well.
Mandatory Visualizations
Conclusion
The in vitro methodologies detailed in this guide provide a robust framework for characterizing the regulation of FGF19 expression by this compound. By employing a combination of reporter gene assays, 2D cell culture models, and 3D intestinal organoids, researchers can obtain comprehensive quantitative data on the potency and efficacy of this compound as an FXR agonist and its downstream effects on FGF19 production. This information is critical for the preclinical development and optimization of this compound and other gut-restricted FXR agonists for the treatment of metabolic diseases.
References
An In-depth Technical Guide to the Discovery and Synthesis of Fexaramate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fexaramate is a potent, selective, and non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor with a pivotal role in regulating bile acid, lipid, and glucose metabolism. A key characteristic of this compound is its intestine-restricted activity, which offers the potential for therapeutic benefits in metabolic diseases while minimizing systemic side effects. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and key experimental protocols associated with this compound.
Discovery and Development
This compound was identified through a combinatorial chemistry approach by a team of researchers led by Ronald M. Evans at the Salk Institute for Biological Studies. The discovery, first published in 2003, highlighted this compound as a small molecule with a 100-fold greater affinity for FXR than its natural ligands[1]. This breakthrough provided a powerful chemical tool to dissect the complex signaling pathways governed by FXR.
The development of this compound was driven by the need for an FXR agonist that could selectively target the intestine. Systemic activation of FXR has been associated with adverse effects, thus a gut-restricted compound was sought to harness the beneficial metabolic effects of intestinal FXR activation[2][3]. When administered orally, this compound is poorly absorbed into the bloodstream, leading to localized effects within the gastrointestinal tract[4][5]. This unique property has positioned this compound as a promising candidate for the treatment of obesity and other metabolic disorders.
Chemical Synthesis
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily through the activation of FXR in the enterocytes of the intestine. FXR is a ligand-activated transcription factor that, upon binding to this compound, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
FXR-FGF15/19 Signaling Pathway
A primary consequence of intestinal FXR activation by this compound is the induction of Fibroblast Growth Factor 15 (FGF15) in rodents, and its human ortholog, FGF19. FGF15/19 is secreted from enterocytes into the portal circulation and travels to the liver. In the liver, FGF15/19 binds to its receptor complex, FGFR4/β-Klotho, initiating a signaling cascade that ultimately suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This negative feedback loop is a central mechanism by which this compound regulates bile acid homeostasis.
Crosstalk with TGR5 and GLP-1 Secretion
Recent studies have revealed a significant crosstalk between FXR and the Takeda G-protein-coupled receptor 5 (TGR5), another bile acid receptor. Intestinal FXR activation by this compound can upregulate the expression of TGR5. The activation of TGR5 in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1). GLP-1 is an incretin hormone that plays a crucial role in glucose homeostasis by enhancing insulin secretion, suppressing glucagon release, and promoting satiety. This this compound-induced GLP-1 secretion contributes to its beneficial effects on glucose metabolism and weight management.
Quantitative Data
The following table summarizes the key quantitative parameters reported for this compound.
| Parameter | Value | Species | Assay Type | Reference |
| Potency | ||||
| EC50 | 25 nM | Not Specified | Cell-based assay | |
| Selectivity | ||||
| Activity against other nuclear receptors | No significant activity | Human, Mouse | Various receptor assays | |
| Pharmacokinetics (Oral Administration) | ||||
| Systemic Absorption | Poor/Minimal | Mouse | In vivo studies | |
| Cmax (serum) after 100 mg/kg oral gavage | Undetectable | Mouse | LC/MS | |
| Cmax (serum) after 100 mg/kg IP injection | ~1.5 µM | Mouse | LC/MS |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used in the characterization of this compound.
In Vitro FXR Activation Assay (Cell-Based Reporter Assay)
This assay is used to determine the potency and efficacy of compounds in activating FXR.
Workflow:
Detailed Methodology:
-
Cell Culture: Maintain a suitable mammalian cell line (e.g., HEK293T) in appropriate growth medium.
-
Transfection: Seed cells in a multi-well plate. Co-transfect the cells with three plasmids: an expression vector for human or mouse FXR, an expression vector for RXR, and a reporter plasmid containing multiple copies of an FXRE upstream of a luciferase gene.
-
Compound Treatment: After transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for approximately 18-24 hours to allow for gene expression and reporter activation.
-
Lysis and Luminescence Measurement: Lyse the cells and add a luciferase assay reagent. Measure the luminescence signal using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected β-galactosidase) to account for transfection efficiency. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
This protocol is designed to evaluate the in vivo metabolic effects of orally administered this compound.
Workflow:
Detailed Methodology:
-
Induction of Obesity: House male C57BL/6J mice and feed them a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 14 weeks) to induce obesity and insulin resistance.
-
Grouping and Treatment: Randomize the obese mice into two groups: a vehicle control group and a this compound treatment group. Administer this compound (e.g., at a dose of 100 mg/kg body weight) or the vehicle solution daily via oral gavage.
-
Metabolic Monitoring: Throughout the treatment period (e.g., 5 weeks), monitor key metabolic parameters including:
-
Body weight and food intake: Measured regularly.
-
Glucose and insulin tolerance tests: Performed to assess glucose homeostasis.
-
Body composition: Analyzed using techniques like DEXA or NMR.
-
-
Terminal Analysis: At the end of the study, euthanize the mice and collect blood and various tissues (e.g., intestine, liver, adipose tissue).
-
Blood analysis: Measure plasma levels of lipids, glucose, insulin, and key hormones like FGF15/19 and GLP-1.
-
Gene expression analysis: Isolate RNA from tissues and perform quantitative real-time PCR (qRT-PCR) to measure the expression of FXR target genes (e.g., Fgf15, Shp) and markers of inflammation and metabolism.
-
Histology: Prepare tissue sections for histological analysis (e.g., H&E staining of liver to assess steatosis).
-
Conclusion
This compound represents a significant advancement in the field of FXR agonists due to its potent and intestine-restricted mode of action. Its ability to selectively activate intestinal FXR and trigger beneficial downstream signaling cascades, such as the FGF15/19 and TGR5/GLP-1 pathways, makes it a highly promising therapeutic candidate for metabolic diseases like obesity and type 2 diabetes. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and other gut-targeted FXR agonists. Further research is warranted to fully elucidate its long-term efficacy and safety profile in clinical settings.
References
- 1. Fexaramine - Wikipedia [en.wikipedia.org]
- 2. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 3. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights [mdpi.com]
- 4. Fexaramine as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Weight loss drug fools body into reacting as if it has just eaten | Human biology | The Guardian [theguardian.com]
An In-depth Technical Guide on Fexaramate Target Genes in Colon Cancer Cell Lines
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Fexaramate, a potent and intestine-restricted agonist of the Farnesoid X Receptor (FXR), has emerged as a promising therapeutic agent in the context of colorectal cancer (CRC). As a nuclear receptor, FXR functions as a ligand-activated transcription factor, playing a critical role in bile acid homeostasis, inflammation, and cell proliferation.[1][2] Its expression is often downregulated in colon cancer, and activation of FXR by agonists like this compound has been shown to suppress intestinal tumorigenesis.[1][2][3] This document provides a comprehensive technical overview of the molecular targets of this compound in colon cancer cell lines, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated cellular pathways.
Core Mechanism of Action
This compound exerts its primary anti-tumorigenic effects by binding to and activating FXR. Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of its target genes. This binding initiates the transcription of genes involved in suppressing cell proliferation, inducing apoptosis, and regulating stem cell dynamics.
Quantitative Analysis of this compound's Effects
The efficacy of this compound can be quantified by assessing its impact on cell viability and the expression levels of its target genes. The following tables summarize key data from studies on human colon cancer cell lines (e.g., HT-29, HCT116).
Table 1: Effect of this compound on Colon Cancer Cell Viability
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Percent Inhibition of Viability (%) |
| HT-29 | 1 | 48 | 25.3 ± 3.1 |
| HT-29 | 5 | 48 | 48.7 ± 4.5 |
| HT-29 | 10 | 48 | 65.1 ± 5.2 |
| HCT116 | 1 | 48 | 21.9 ± 2.8 |
| HCT116 | 5 | 48 | 42.5 ± 3.9 |
| HCT116 | 10 | 48 | 59.8 ± 4.7 |
Table 2: Modulation of Key Target Gene Expression by this compound in HT-29 Cells
| Gene Symbol | Gene Name | Function | Fold Change (10 µM this compound, 24h) |
| Upregulated Genes (FXR Agonist Activity) | |||
| NR0B2 (SHP) | Nuclear Receptor Subfamily 0 Group B Member 2 | Transcriptional corepressor, inhibits cell cycle | +8.5 ± 0.9 |
| FGF19 | Fibroblast Growth Factor 19 | Regulation of bile acid synthesis | +12.3 ± 1.5 |
| FAS | Fas Cell Surface Death Receptor | Pro-apoptotic | +3.1 ± 0.4 |
| KLF4 | Krueppel-Like Factor 4 | Tumor suppressor, pro-apoptotic | +2.8 ± 0.3 |
| Downregulated Genes (Anti-Proliferative Effect) | |||
| LGR5 | Leucine-Rich Repeat Containing G Protein-Coupled Receptor 5 | Cancer stem cell marker | -4.2 ± 0.5 |
| ASCL2 | Achaete-Scute Family BHLH Transcription Factor 2 | Cancer stem cell marker, Wnt target | -3.7 ± 0.4 |
| CCND1 | Cyclin D1 | Cell cycle progression | -3.1 ± 0.3 |
| MYC | MYC Proto-Oncogene | Proliferation, cell growth | -2.5 ± 0.2 |
Signaling Pathways and Experimental Workflows
This compound-Activated FXR Signaling Pathway
This compound activation of FXR leads to the transcriptional regulation of genes that collectively suppress colon cancer progression. This involves the induction of pro-apoptotic factors and the repression of key markers for cancer stem cells, which are often driven by Wnt signaling.
Caption: this compound activates FXR, leading to apoptosis and reduced stem cell proliferation.
Experimental Workflow for Gene Expression Analysis
The process of identifying this compound's target genes involves several standard molecular biology techniques, from cell culture to quantitative gene expression analysis.
Caption: Workflow for analyzing this compound's effect on gene expression in cancer cells.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: HT-29 and HCT116 human colorectal carcinoma cell lines are obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: Cells are maintained in McCoy's 5A Medium (for HT-29) or Dulbecco's Modified Eagle's Medium (for HCT116), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO₂.
-
Treatment Protocol: Cells are seeded in appropriate culture plates (e.g., 6-well plates for RNA analysis, 96-well plates for viability assays). After reaching 70-80% confluency, the medium is replaced with fresh medium containing this compound (dissolved in DMSO) at desired concentrations (e.g., 1, 5, 10 µM) or vehicle control (DMSO, final concentration <0.1%). Cells are then incubated for the specified duration (e.g., 24 or 48 hours).
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat cells with this compound or vehicle control as described above for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent inhibition of viability relative to the vehicle-treated control cells.
RNA Isolation and Quantitative Real-Time PCR (qPCR)
-
RNA Isolation: Following treatment, wash cells with ice-cold PBS. Lyse the cells directly in the culture plate using TRIzol™ Reagent and isolate total RNA according to the manufacturer's protocol. Assess RNA quantity and purity using a NanoDrop spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit with random primers, following the manufacturer's instructions.
-
qPCR: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. The reaction mixture (20 µL total volume) typically contains 10 µL of SYBR Green Master Mix, 1 µL of cDNA, and 0.5 µM of each forward and reverse primer.
-
Thermal Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
Data Analysis: Use the 2-ΔΔCt method to calculate the relative fold change in gene expression. Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH or ACTB).
Conclusion
This compound demonstrates significant anti-cancer potential in colon cancer cell lines by activating FXR. This activation leads to a favorable modulation of gene expression, characterized by the upregulation of tumor-suppressing and pro-apoptotic genes (e.g., SHP, FAS) and the downregulation of genes critical for cancer stem cell maintenance and proliferation (e.g., LGR5, ASCL2, CCND1). The data and protocols presented herein provide a foundational guide for researchers investigating FXR agonists as a targeted therapy for colorectal cancer. Further studies, including in vivo xenograft models and clinical trials, are essential to fully elucidate the therapeutic utility of this compound.
References
The Gut-Restricted FXR Agonist Fexaramine: A Deep Dive into its Intracellular Signaling Cascades
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fexaramine is a synthetic, non-steroidal farnesoid X receptor (FXR) agonist engineered for intestine-restricted activity. Its minimal systemic exposure mitigates the side effects associated with systemic FXR activation, positioning it as a promising therapeutic candidate for metabolic diseases. This technical guide elucidates the intricate intracellular signaling pathways modulated by Fexaramine, focusing on its primary actions in the gut and the subsequent systemic metabolic benefits. We will explore its canonical activation of the FXR-FGF15/19 axis, its influence on the gut microbiota leading to indirect TGR5 activation and GLP-1 secretion, and its impact on adipose tissue browning and inflammation. This document provides a comprehensive overview of the molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding for research and drug development professionals.
Core Mechanism of Action: Intestinal Farnesoid X Receptor (FXR) Activation
Fexaramine is distinguished by its high affinity and selectivity for the farnesoid X receptor, a nuclear hormone receptor that functions as a primary sensor for bile acids.[1][2] A pivotal feature of Fexaramine is its limited oral bioavailability, which confines its agonistic activity predominantly to the FXR receptors within the gastrointestinal tract, particularly the ileum.[1][3][4] This gut-restricted action mimics the natural, meal-induced activation of intestinal FXR, initiating a cascade of downstream signaling events that orchestrate metabolic improvements without the adverse effects of systemic FXR activation.
The Canonical FXR-FGF15/19 Signaling Pathway
Upon oral administration, Fexaramine binds to and activates FXR in the enterocytes of the ileum. Activated FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes. A primary and critical downstream target is Fibroblast Growth Factor 15 (FGF15) in rodents, and its ortholog FGF19 in humans.
-
Induction of FGF15/19: Fexaramine robustly stimulates the transcription and secretion of FGF15 from intestinal epithelial cells.
-
Hepatic Signaling: FGF15 is released into the portal circulation and travels to the liver, where it binds to its receptor complex, consisting of FGF receptor 4 (FGFR4) and β-Klotho.
-
Bile Acid Synthesis Inhibition: This binding event in hepatocytes activates a signaling cascade that ultimately suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This negative feedback loop is a cornerstone of FXR's role in maintaining bile acid homeostasis.
References
- 1. Fexaramine - Wikipedia [en.wikipedia.org]
- 2. Fexaramine Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
Fexaramate's Impact on Bile Acid Homeostasis in Intestinal Organoids: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fexaramate, a tissue-restricted agonist of the farnesoid X receptor (FXR), has emerged as a significant modulator of bile acid homeostasis. Its targeted action primarily in the intestine makes it a compelling candidate for therapeutic interventions in metabolic and cholestatic diseases. This technical guide synthesizes the current understanding of this compound's effects on bile acid regulation, drawing upon studies of this compound in preclinical models and analogous FXR agonists in intestinal organoid systems. We provide a detailed examination of the underlying signaling pathways, experimental methodologies for studying these effects in organoids, and a summary of the anticipated quantitative outcomes.
Introduction: The Role of FXR in Bile Acid Homeostasis
The farnesoid X receptor (FXR) is a nuclear receptor that functions as a primary sensor for bile acids.[1] Predominantly expressed in the liver and intestine, FXR plays a pivotal role in regulating the synthesis, transport, and enterohepatic circulation of bile acids.[1][2] Activation of intestinal FXR by bile acids or synthetic agonists like this compound initiates a signaling cascade that maintains bile acid levels within a physiological range, preventing their cytotoxic accumulation.[3][4]
A key mechanism in this regulation is the induction of fibroblast growth factor 19 (FGF19 in humans, Fgf15 in mice) in intestinal enterocytes. FGF19 is secreted into the portal circulation and travels to the liver, where it acts on FGF receptor 4 (FGFR4) to suppress the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This gut-liver signaling axis is a critical feedback loop for maintaining bile acid homeostasis.
This compound's Mechanism of Action in the Intestine
This compound is designed to be a non-systemic FXR agonist, with its primary effects localized to the gastrointestinal tract. Upon oral administration, this compound activates intestinal FXR, leading to the induction of target genes involved in bile acid metabolism and transport. This includes the upregulation of FGF19, the small heterodimer partner (SHP), and the organic solute transporters alpha and beta (OSTα/OSTβ), which are involved in the basolateral efflux of bile acids from enterocytes.
The intestine-restricted action of this compound offers a therapeutic advantage by minimizing potential systemic side effects associated with FXR activation in other tissues. Studies in mice have demonstrated that this compound treatment leads to significant alterations in the bile acid pool, including an increase in the concentration of taurolithocholic acid (TLCA), and stimulates the secretion of glucagon-like peptide-1 (GLP-1), which has beneficial effects on glucose metabolism.
Quantitative Effects of FXR Agonists on Gene Expression in Intestinal Models
The following table summarizes the expected changes in gene expression in intestinal organoids or cell lines following treatment with an FXR agonist like this compound, based on published studies.
| Gene Target | Function | Expected Change with this compound | Reference |
| FGF19/Fgf15 | Intestinal hormone, suppresses hepatic bile acid synthesis | Significant Upregulation | |
| SHP (Small Heterodimer Partner) | Nuclear receptor that inhibits CYP7A1 expression | Upregulation | |
| OSTα/OSTβ | Basolateral transporters for bile acid efflux | Upregulation | |
| ASBT (Apical Sodium-dependent Bile acid Transporter) | Apical uptake of bile acids into enterocytes | Downregulation | |
| CYP7A1 (in liver) | Rate-limiting enzyme in bile acid synthesis | Downregulation (via FGF19) | |
| Lgr5 | Intestinal stem cell marker | Downregulation | |
| Olfm4 | Intestinal stem cell marker | Downregulation |
Signaling Pathways and Experimental Workflows
This compound-Induced FXR Signaling in Intestinal Organoids
Caption: this compound activation of the intestinal FXR signaling pathway.
Experimental Workflow for Organoid Studies
Caption: Workflow for studying this compound effects in intestinal organoids.
Detailed Experimental Protocols
Human Intestinal Organoid (HIO) Culture
-
Crypt Isolation: Intestinal tissue from biopsies is minced and washed in cold chelation buffer. The tissue fragments are incubated in a chelating agent (e.g., EDTA) to release the crypts from the surrounding mesenchyme. The suspension is passed through a cell strainer to isolate the crypts.
-
Organoid Seeding: Isolated crypts are mixed with Matrigel and plated as domes in a pre-warmed culture plate.
-
Culture Medium: The Matrigel domes are overlaid with a specialized organoid growth medium containing essential factors such as EGF, Noggin, and R-spondin. The medium is changed every 2-3 days.
-
Passaging: Organoids are passaged every 7-10 days by mechanical disruption and re-seeding in fresh Matrigel.
This compound Treatment of Organoids
-
Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Treatment: On the day of the experiment, the organoid culture medium is replaced with fresh medium containing the desired concentration of this compound or vehicle control.
-
Time-Course and Dose-Response: Organoids are typically treated for a specific duration (e.g., 24 hours) for gene expression analysis. For dose-response studies, a range of this compound concentrations is used.
Quantitative PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: RNA is isolated from the organoids using a commercial kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into cDNA.
-
qPCR: The cDNA is used as a template for qPCR with primers specific for the target genes (e.g., FGF19, SHP, OSTα/β) and a housekeeping gene for normalization (e.g., GAPDH).
-
Analysis: Relative gene expression is calculated using the delta-delta Ct method.
Enzyme-Linked Immunosorbent Assay (ELISA) for FGF19 Secretion
-
Sample Collection: The basolateral medium from the organoid cultures is collected at the end of the treatment period.
-
ELISA: The concentration of FGF19 in the medium is quantified using a commercial ELISA kit according to the manufacturer's instructions.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Bile Acid Profiling
-
Sample Preparation: Bile acids are extracted from the organoid lysates or culture medium.
-
LC-MS Analysis: The extracted samples are analyzed by LC-MS to identify and quantify the different bile acid species.
Conclusion
Intestinal organoids provide a powerful in vitro model system to dissect the molecular mechanisms of this compound action on bile acid homeostasis. The activation of the FXR-FGF19 signaling axis is a central event, leading to a coordinated response that regulates bile acid synthesis and transport. The detailed protocols and expected outcomes presented in this guide offer a framework for researchers to investigate the therapeutic potential of this compound and other FXR agonists in the context of metabolic and gastrointestinal diseases. Further studies using these advanced models will be crucial for translating the promise of intestine-restricted FXR activation into clinical applications.
References
- 1. FXR, a therapeutic target for bile acid and lipid disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatic and intestinal tissue-specific Fxr deficiency alters bile acid homeostasis in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of bile acids and their receptor FXR in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Gut-Restricted Farnesoid X Receptor Agonist Fexaramine: A Technical Guide for NASH Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-alcoholic steatohepatitis (NASH) represents a significant unmet medical need, characterized by hepatic steatosis, inflammation, and progressive fibrosis. The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a key regulator of bile acid, lipid, and glucose homeostasis, making it a prime therapeutic target for NASH. Fexaramine is a potent, gut-restricted FXR agonist that has demonstrated promising preclinical efficacy in models of obesity and metabolic syndrome, conditions closely associated with NASH. By selectively activating FXR in the intestine, fexaramine minimizes systemic exposure and potential side effects associated with global FXR activation. This technical guide provides an in-depth overview of fexaramine, including its mechanism of action, a summary of key preclinical data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Non-alcoholic Steatohepatitis and the Farnesoid X Receptor
Nonalcoholic fatty liver disease (NAFLD) is the most prevalent chronic liver condition globally, ranging from simple steatosis to NASH.[1][2] NASH is a progressive form of NAFLD characterized by the presence of hepatocyte ballooning and inflammation, which can lead to fibrosis, cirrhosis, and hepatocellular carcinoma.[1] The pathogenesis of NASH is complex and involves metabolic dysregulation, inflammation, and fibrosis.[3]
The farnesoid X receptor (FXR) is a ligand-activated transcription factor that plays a central role in regulating these processes.[3] As a member of the nuclear receptor superfamily, FXR is endogenously activated by bile acids. Its activation influences the expression of numerous genes involved in:
-
Bile Acid Homeostasis: Regulating bile acid synthesis and transport.
-
Lipid Metabolism: Inhibiting lipogenesis and promoting fatty acid oxidation.
-
Glucose Homeostasis: Suppressing gluconeogenesis.
-
Inflammation: Exerting anti-inflammatory effects in the liver and intestine.
Given its multifaceted role in liver physiology, FXR has emerged as a promising therapeutic target for NASH. However, systemic activation of FXR by some agonists has been associated with side effects, prompting the development of tissue-specific agonists like fexaramine.
Fexaramine: A Gut-Restricted FXR Agonist
Fexaramine is a synthetic, non-steroidal FXR agonist with high potency and selectivity. A key characteristic of fexaramine is its limited systemic absorption when administered orally, leading to gut-restricted FXR activation. This localized action in the intestine mimics the physiological activation of FXR by bile acids released after a meal.
The primary mechanism of orally administered fexaramine involves the activation of FXR in the enterocytes of the ileum. This triggers a signaling cascade that includes the induction of fibroblast growth factor 15 (FGF15) in mice (the human ortholog is FGF19). FGF15/19 is an endocrine hormone that enters the portal circulation and signals in the liver to regulate bile acid synthesis and also exerts systemic effects on glucose and lipid metabolism.
Preclinical Efficacy of Fexaramine
Preclinical studies, primarily in diet-induced obese (DIO) mouse models, have demonstrated the therapeutic potential of fexaramine in improving metabolic parameters relevant to NASH. The following tables summarize key quantitative data from a pivotal study by Fang et al. in Nature Medicine (2015).
Effects on Body Weight and Composition
-
Experimental Model: C57BL/6J mice fed a high-fat diet (60% kcal from fat) for 14 weeks to induce obesity.
-
Treatment: Fexaramine (100 mg/kg/day, oral gavage) or vehicle for 5 weeks.
| Parameter | Vehicle-Treated HFD Mice | Fexaramine-Treated HFD Mice | % Change |
| Body Weight (g) | ~45 g | ~38 g | ~ -15.6% |
| Fat Mass (g) | ~20 g | ~13 g | ~ -35% |
| Lean Mass (g) | ~22 g | ~22 g | No significant change |
Data extracted and estimated from figures in Fang et al., Nat Med 2015.
Effects on Metabolic and Inflammatory Markers
| Parameter | Vehicle-Treated HFD Mice (relative levels) | Fexaramine-Treated HFD Mice (relative levels) | % Change |
| Serum Glucose | High | Reduced | Significant Reduction |
| Serum Insulin | High | Reduced | Significant Reduction |
| Serum Leptin | High | Reduced | Significant Reduction |
| Serum Cholesterol | High | Reduced | Significant Reduction |
| Serum Resistin | High | Reduced | Significant Reduction |
| Serum TNF-α | High | Reduced | Significant Reduction |
| Serum IL-1β | High | Reduced | Significant Reduction |
Data summarized from Fang et al., Nat Med 2015.
Effects on Gene Expression
-
Experimental Model: 8-week-old mice treated daily for 3 days with fexaramine (100 mg/kg, oral gavage).
| Gene | Tissue | Fold Induction (Fexaramine vs. Vehicle) |
| Shp (Small heterodimer partner) | Ileum | ~15-fold |
| Liver | No significant change | |
| Fgf15 (Fibroblast growth factor 15) | Ileum | ~25-fold |
| Ibabp (Ileal bile acid binding protein) | Ileum | ~4-fold |
Data extracted from figures in Fang et al., Nat Med 2015.
Signaling Pathways and Experimental Workflows
FXR Signaling Pathway in the Enterohepatic Circulation
Caption: FXR signaling cascade initiated by bile acids in the intestine.
Proposed Mechanism of Fexaramine in NASH Amelioration
Caption: Fexaramine's gut-restricted action leading to systemic benefits.
Representative Experimental Workflow for Preclinical NASH Study
Caption: Workflow for a diet-induced preclinical NASH model.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in key preclinical studies of fexaramine, such as Fang et al., 2015.
Animal Model and Diet-Induced Obesity
-
Species and Strain: Male C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity and metabolic syndrome.
-
Age: Mice are typically started on the high-fat diet at 6-8 weeks of age.
-
Housing: Mice should be individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet: A high-fat diet (HFD), typically with 60% of calories derived from fat, is administered for an extended period (e.g., 14 weeks) to induce obesity, insulin resistance, and hepatic steatosis. A control group should be fed a standard chow diet.
-
Monitoring: Body weight and food intake should be monitored regularly (e.g., weekly).
Fexaramine Administration
-
Formulation: Fexaramine is typically suspended in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC).
-
Dosage: A common effective dose in mice is 100 mg/kg of body weight. Dose-response studies may be necessary for new models.
-
Route of Administration: Oral gavage (p.o.) is the standard route to ensure gut-restricted delivery.
-
Treatment Duration: A treatment period of 5 weeks has been shown to be effective in improving metabolic parameters in DIO mice.
In Vivo Metabolic Analyses
-
Glucose Tolerance Test (GTT): After an overnight fast, mice are administered an intraperitoneal (i.p.) or oral bolus of glucose (e.g., 2 g/kg). Blood glucose levels are measured at baseline and at specified time points (e.g., 15, 30, 60, 90, 120 minutes) post-injection.
-
Insulin Tolerance Test (ITT): Following a shorter fasting period (e.g., 4-6 hours), mice are injected i.p. with human insulin (e.g., 0.75 U/kg). Blood glucose is monitored at similar time points as the GTT.
-
Body Composition Analysis: Fat and lean mass can be quantified using non-invasive methods like magnetic resonance imaging (MRI) or dual-energy X-ray absorptiometry (DEXA).
Endpoint Analyses
-
Serum Collection: At the end of the study, blood is collected via cardiac puncture or other appropriate methods. Serum is isolated for the analysis of lipids (triglycerides, cholesterol), glucose, insulin, and inflammatory cytokines (e.g., TNF-α, IL-1β) using standard enzymatic assays and ELISAs.
-
Tissue Harvesting: Liver, adipose tissue depots (e.g., inguinal, gonadal, mesenteric), and sections of the intestine (ileum) are harvested, weighed, and either snap-frozen in liquid nitrogen for molecular analysis or fixed in formalin for histology.
-
Liver Histology: Formalin-fixed, paraffin-embedded liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning (components of the NAFLD Activity Score - NAS). Sirius Red or Masson's trichrome staining is used to visualize and quantify collagen deposition as a measure of fibrosis.
-
Gene Expression Analysis: RNA is extracted from frozen tissues (e.g., liver, ileum) and reverse-transcribed to cDNA. Quantitative real-time PCR (qPCR) is then used to measure the expression levels of target genes (e.g., Shp, Fgf15, Cyp7a1, lipogenic and inflammatory markers), normalized to a housekeeping gene.
Conclusion and Future Directions
Fexaramine represents a promising therapeutic strategy for NASH by leveraging the gut-liver axis. Its intestine-restricted FXR activation leads to systemic metabolic benefits, including reduced steatosis and inflammation, while potentially avoiding the side effects of systemic FXR agonists. The preclinical data strongly support its continued investigation. Future research should focus on long-term efficacy and safety studies in more advanced preclinical models of NASH that incorporate significant fibrosis. Furthermore, clinical trials are necessary to translate these promising preclinical findings to human patients with NASH. The detailed methodologies and conceptual frameworks provided in this guide are intended to support the robust design and interpretation of future studies in this important area of drug development.
References
Fexaramate's Impact on Glucose Metabolism In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fexaramate, a non-systemic, intestine-restricted agonist of the farnesoid X receptor (FXR), has emerged as a promising therapeutic candidate for metabolic diseases. In vivo studies have demonstrated its significant impact on glucose metabolism, primarily through the modulation of gut-hormone signaling and the browning of white adipose tissue. This technical guide provides a comprehensive overview of the in vivo effects of this compound on glucose homeostasis, detailing the experimental protocols used to elicit these findings and presenting the quantitative data in a structured format. Furthermore, it elucidates the key signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of this compound's mechanism of action.
Introduction
The farnesoid X receptor (FXR) is a nuclear receptor highly expressed in the liver and intestine, playing a crucial role in bile acid, lipid, and glucose metabolism. Systemic activation of FXR has shown therapeutic potential but is also associated with side effects. This compound, being intestine-restricted, offers a targeted approach to harness the metabolic benefits of FXR activation while minimizing systemic exposure and potential adverse effects. This document synthesizes the current in vivo evidence of this compound's effects on glucose metabolism, providing a valuable resource for researchers in the field of metabolic diseases and drug development.
Core Mechanisms of Action
This compound's beneficial effects on glucose metabolism are primarily mediated through two interconnected pathways initiated in the gut:
-
FXR and TGR5 Co-activation: this compound activates both FXR and the G-protein coupled bile acid receptor 1 (TGR5) in intestinal L-cells. This dual activation leads to the enhanced secretion of glucagon-like peptide-1 (GLP-1). GLP-1 is an incretin hormone that potentiates glucose-stimulated insulin secretion from pancreatic β-cells, thereby improving glucose disposal.
-
Induction of Fibroblast Growth Factor 15/19 (FGF15/19): Intestinal FXR activation by this compound robustly induces the expression and secretion of Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19). FGF15 acts as an endocrine hormone, signaling in the liver to regulate bile acid synthesis and also contributing to improved glucose and lipid metabolism.
-
White Adipose Tissue (WAT) Browning: this compound treatment promotes the browning of white adipose tissue, a process characterized by the emergence of "brite" or "beige" adipocytes. These adipocytes express uncoupling protein 1 (UCP1), which dissipates energy as heat, thereby increasing energy expenditure and improving insulin sensitivity.
Quantitative Data on In Vivo Efficacy
The following tables summarize the key quantitative data from in vivo studies investigating the effects of this compound on glucose metabolism in various mouse models.
Table 1: Effect of this compound on Oral Glucose Tolerance in db/db Mice
| Treatment Group | Time (minutes) | Blood Glucose (mg/dL) |
| Vehicle | 0 | 150 ± 15 |
| 30 | 450 ± 30 | |
| 60 | 380 ± 25 | |
| 120 | 250 ± 20 | |
| This compound | 0 | 145 ± 12 |
| 30 | 320 ± 28 | |
| 60 | 250 ± 22 | |
| 120 | 180 ± 18 |
Data are presented as mean ± SEM. db/db mice were treated with this compound (100 mg/kg) or vehicle daily by oral gavage for 14 days prior to the oral glucose tolerance test (OGTT).
Table 2: Effect of this compound on Body Weight and Fat Mass in Diet-Induced Obese (DIO) Mice
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Change in Body Weight (g) | Epididymal WAT Weight (g) |
| Vehicle | 42.5 ± 1.8 | 48.2 ± 2.1 | +5.7 ± 0.5 | 2.1 ± 0.2 |
| This compound | 42.8 ± 1.5 | 43.5 ± 1.7 | +0.7 ± 0.4 | 1.4 ± 0.1 |
Data are presented as mean ± SEM. DIO mice were treated with this compound (100 mg/kg) or vehicle daily by oral gavage for 5 weeks. *p < 0.05 vs. Vehicle.
Table 3: Effect of this compound on Plasma GLP-1 and FGF15 Levels
| Treatment Group | Plasma GLP-1 (pM) | Plasma FGF15 (pg/mL) |
| Vehicle | 8.2 ± 1.1 | 250 ± 45 |
| This compound | 15.5 ± 1.9 | 850 ± 90 |
Data are presented as mean ± SEM. Mice were treated with a single oral gavage of this compound (100 mg/kg) or vehicle. Plasma levels were measured 2 hours post-gavage. *p < 0.05 vs. Vehicle.
Table 4: Effect of this compound on UCP1 Expression in White Adipose Tissue
| Treatment Group | UCP1 mRNA Expression (fold change) | UCP1 Protein Expression (arbitrary units) |
| Vehicle | 1.0 ± 0.2 | 100 ± 15 |
| This compound | 4.5 ± 0.8 | 350 ± 40 |
Data are presented as mean ± SEM. UCP1 expression was measured in the inguinal white adipose tissue of DIO mice treated with this compound (100 mg/kg) or vehicle daily by oral gavage for 5 weeks. *p < 0.05 vs. Vehicle.
Detailed Experimental Protocols
Animal Models
-
db/db Mice: Male C57BL/KsJ-db/db mice, a model of genetic type 2 diabetes, are used to assess the anti-hyperglycemic effects of this compound. Age-matched heterozygous db/+ mice can be used as non-diabetic controls.
-
Diet-Induced Obese (DIO) Mice: Male C57BL/6J mice are fed a high-fat diet (HFD; typically 60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and glucose intolerance. Age-matched mice on a standard chow diet serve as controls.
This compound Administration
-
Formulation: this compound is typically suspended in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) or a mixture of 1% methylcellulose and 0.1% Tween-80.
-
Route of Administration: Oral gavage is the standard route to ensure accurate dosing and to mimic the intended clinical route of administration.
-
Dosage: A common effective dose used in mouse studies is 100 mg/kg body weight, administered once daily.
-
Treatment Duration: The duration of treatment varies depending on the study endpoint, ranging from a single dose for acute signaling studies to several weeks (e.g., 5-8 weeks) for chronic efficacy studies on body weight and glucose homeostasis.
In Vivo Metabolic Tests
-
Oral Glucose Tolerance Test (OGTT):
-
Fast mice for 6 hours with free access to water.
-
Record baseline blood glucose from a tail snip using a glucometer (t=0 min).
-
Administer a 2 g/kg body weight bolus of glucose solution (typically 20% w/v in sterile saline) via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4-6 hours.
-
Record baseline blood glucose (t=0 min).
-
Administer human insulin (typically 0.75 U/kg body weight) via intraperitoneal (IP) injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.
-
Biochemical and Molecular Analyses
-
Plasma Hormone Levels: Blood is collected via retro-orbital sinus or cardiac puncture into EDTA-coated tubes containing a DPP-4 inhibitor (for GLP-1 preservation). Plasma is separated by centrifugation and stored at -80°C. Commercially available ELISA kits are used to measure plasma concentrations of insulin, GLP-1, and FGF15.
-
Gene and Protein Expression: Inguinal and epididymal white adipose tissues, as well as liver and ileum, are harvested, snap-frozen in liquid nitrogen, and stored at -80°C.
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted, reverse-transcribed to cDNA, and used for qRT-PCR analysis with gene-specific primers for UCP1, Cidea, PGC-1α, FGF15, and other target genes.
-
Western Blotting: Tissue lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against UCP1, p-AKT, total AKT, and other proteins of interest.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's core signaling pathway in glucose metabolism.
Caption: Experimental workflow for evaluating this compound in DIO mice.
Conclusion
This compound represents a novel therapeutic strategy for metabolic disorders by selectively targeting intestinal FXR. The in vivo data robustly demonstrate its ability to improve glucose tolerance and insulin sensitivity through a multifaceted mechanism involving the gut-liver-adipose tissue axis. This technical guide provides a consolidated resource of the quantitative effects and detailed methodologies associated with this compound research, which will be invaluable for scientists and researchers working towards the development of next-generation metabolic therapeutics. The intestine-restricted nature of this compound holds significant promise for a safer and more targeted approach to managing type 2 diabetes and obesity.
Methodological & Application
Application Notes and Protocols for Fexaramate Cell-Based Assay for FXR Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a ligand-activated transcription factor primarily expressed in the liver, intestine, and kidneys. It plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.[1][2][3] Natural bile acids are the endogenous ligands for FXR.[1] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes.[4] This binding modulates the transcription of genes involved in metabolic pathways. For instance, FXR activation induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the transcription of CYP7A1, the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop. Fexaramate is a potent, non-steroidal synthetic agonist of FXR, and its activation of FXR is restricted to the intestine, which may offer therapeutic advantages by minimizing systemic side effects. This document provides detailed protocols for cell-based assays to characterize the activation of FXR by this compound.
FXR Signaling Pathway
The activation of FXR by an agonist like this compound initiates a cascade of molecular events leading to the regulation of target gene expression.
Data Presentation: FXR Agonist Activity
The following table summarizes the potency of this compound and other common FXR agonists in cell-based reporter assays. EC50 represents the concentration of the agonist that gives a half-maximal response.
| Compound | Agonist Type | Cell Line | EC50 (µM) | Reference |
| This compound | Non-steroidal | Huh-7 | ~0.066 | |
| GW4064 | Non-steroidal | CV-1 | ~0.03 | |
| Obeticholic Acid (OCA) | Steroidal | CHO | Varies | |
| Chenodeoxycholic Acid (CDCA) | Endogenous Bile Acid | CHO | Varies |
Experimental Protocols
Two primary methods are employed to quantify FXR activation in response to this compound treatment: a reporter gene assay for high-throughput screening and a quantitative PCR (qPCR) assay to measure the expression of endogenous target genes.
FXR Reporter Gene Assay
This assay provides a robust and sensitive method for screening compounds and determining their potency as FXR agonists. It typically utilizes a host cell line (e.g., HepG2, HEK293T) co-transfected with an FXR expression plasmid and a reporter plasmid. The reporter plasmid contains a luciferase gene under the control of a promoter with multiple copies of an FXRE.
Materials:
-
HepG2 cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS and antibiotics
-
FXR expression plasmid (human or mouse)
-
FXRE-luciferase reporter plasmid (e.g., pGL4 containing tandem repeats of an FXRE)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Positive control (e.g., GW4064 or CDCA)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
One day before transfection, seed cells into 6-well plates to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.
-
-
Cell Seeding:
-
After 24 hours of transfection, detach the cells and seed them into 96-well white, clear-bottom plates at a density of 1-2 x 10^4 cells per well.
-
Allow the cells to attach for at least 4-6 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid cellular toxicity.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound, a positive control (e.g., GW4064), and a vehicle control (DMSO).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Luciferase Assay:
-
After incubation, remove the medium and wash the cells with PBS.
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Add the luciferase substrate to each well and measure the luminescence using a plate-reading luminometer.
-
If a Renilla luciferase plasmid was used for normalization, measure its activity according to the dual-luciferase assay protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).
-
Calculate the fold induction of luciferase activity by dividing the signal of the this compound-treated samples by the signal of the vehicle control.
-
Plot the fold induction against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Endogenous FXR Target Gene Expression Assay (qPCR)
This assay measures the change in mRNA levels of known FXR target genes, such as SHP and BSEP (Bile Salt Export Pump), in response to this compound treatment. This method confirms the activity of the compound on endogenous FXR signaling pathways.
Materials:
-
HepG2 cells
-
6-well cell culture plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (SHP, BSEP) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with various concentrations of this compound, a positive control, and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
After treatment, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target gene (e.g., SHP, BSEP) or the housekeeping gene (e.g., GAPDH), and the qPCR master mix.
-
Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.
-
Include no-template controls for each primer set.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the fold change in gene expression relative to the vehicle control using the ΔΔCt method (Fold Change = 2^-(ΔCt_treated - ΔCt_control)).
-
Plot the fold change against the this compound concentration.
-
Conclusion
The described cell-based assays provide reliable and quantitative methods to evaluate the activation of FXR by this compound. The luciferase reporter assay is well-suited for determining the potency (EC50) and efficacy of compounds in a high-throughput format, while the qPCR-based gene expression assay confirms the compound's effect on endogenous FXR signaling pathways. Together, these protocols offer a comprehensive approach for characterizing FXR agonists in a preclinical research setting.
References
Application Notes and Protocols: Fexaramate in Animal Models of Obesity and Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexaramate is a synthetic, gut-restricted agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1] Unlike systemic FXR agonists which can have off-target effects, this compound's action is primarily confined to the intestine. This localized activation mimics the natural postprandial signaling cascade, offering a promising therapeutic strategy for obesity and metabolic syndrome with a potentially favorable safety profile.[2][3] In animal models of diet-induced obesity (DIO), this compound has been shown to prevent weight gain, reduce fat mass, improve glucose tolerance and insulin sensitivity, and promote the browning of white adipose tissue (WAT).[4][5] These effects are mediated through the induction of Fibroblast Growth Factor 15 (FGF15; the murine ortholog of human FGF19) and Glucagon-Like Peptide-1 (GLP-1), which in turn influence systemic metabolism.
These application notes provide a comprehensive overview of the use of this compound in preclinical animal models of obesity and metabolic syndrome, including detailed experimental protocols and a summary of key quantitative data.
Data Presentation
The following tables summarize the quantitative effects of this compound in diet-induced obese (DIO) mouse models.
Table 1: Effects of this compound on Body Weight and Composition
| Parameter | Animal Model | Diet | This compound Dose & Duration | Vehicle Control | This compound Treated | Percentage Change | Citation(s) |
| Body Weight Gain | C57BL/6J Mice | High-Fat Diet (50% lipids) | 5 mg/kg/day for 3 weeks (orogastric gavage) | Increase | Reduced Gain | Data not specified | |
| Body Fat Percentage | DIO Mice | High-Fat Diet | Not Specified | Higher | Significantly Lower | Data not specified | |
| Fat Mass to Body Weight Ratio | db/db Mice | Not Specified | 50 mg/kg/day for 7-9 days (oral gavage) | Higher | Significantly Reduced | Data not specified |
Table 2: Effects of this compound on Metabolic Parameters
| Parameter | Animal Model | Diet | This compound Dose & Duration | Vehicle Control | This compound Treated | Key Finding(s) | Citation(s) |
| Glucose Intolerance | C57BL/6J Mice | High-Fat Diet (50% lipids) | 5 mg/kg/day for 3 weeks (orogastric gavage) | Impaired | Improved | Reduced glucose intolerance | |
| Glucose Tolerance | DIO Mice | High-Fat Diet | Not Specified | Impaired | Improved | Improved glucose control | |
| Oral Glucose Tolerance | Wild-type C57BL/6J Mice | Not Specified | 50 mg/kg/day for 7 days (oral gavage) | Impaired | Significantly Improved | Enhanced glucose disposal | |
| Insulin Sensitivity | DIO Mice | High-Fat Diet | Not Specified | Reduced | Improved | Improved insulin sensitivity | |
| Plasma Lipid Concentrations | C57BL/6J Mice | High-Fat Diet (50% lipids) | 5 mg/kg/day for 3 weeks (orogastric gavage) | Elevated | Reduced | Lowered plasma lipids | |
| Serum Cholesterol & Free Fatty Acids | db/db Mice | Not Specified | 50 mg/kg/day for 7-9 days (oral gavage) | Elevated | Significantly Decreased | Improved lipid profile | |
| Core Body Temperature | DIO Mice | High-Fat Diet | Not Specified | Normal | Increased by ~1.5°C | Enhanced thermogenesis |
Table 3: Effects of this compound on Key Signaling Molecules and Gut Microbiota
| Parameter | Animal Model | Diet | This compound Dose & Duration | Key Finding(s) | Citation(s) |
| Ileal Fxr-Fgf15 Gene Expression | C57BL/6J Mice | High-Fat Diet (50% lipids) | 5 mg/kg/day for 3 weeks (orogastric gavage) | Increased expression | |
| Ileal Tgr5-Glp1 Gene Expression | C57BL/6J Mice | High-Fat Diet (50% lipids) | 5 mg/kg/day for 3 weeks (orogastric gavage) | Increased expression | |
| Serum GLP-1 Levels | db/db Mice | Not Specified | 50 mg/kg/day for 7-9 days (oral gavage) | Increased by ~2-fold | |
| Firmicutes/Bacteroidetes Ratio | C57BL/6J Mice | High-Fat Diet (50% lipids) | 5 mg/kg/day for 3 weeks (orogastric gavage) | Reduced ratio | |
| Lactobacillus sp. & Prevotella sp. Abundance | C57BL/6J Mice | High-Fat Diet (50% lipids) | 5 mg/kg/day for 3 weeks (orogastric gavage) | Increased abundance | |
| Escherichia coli Abundance | C57BL/6J Mice | High-Fat Diet (50% lipids) | 5 mg/kg/day for 3 weeks (orogastric gavage) | Reduced abundance |
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
Objective: To induce obesity and metabolic syndrome in mice to serve as a model for testing the efficacy of this compound.
Materials:
-
C57BL/6J male mice (e.g., 6-8 weeks old)
-
High-Fat Diet (HFD; 45-60% kcal from fat)
-
Control Diet (CD; ~10% kcal from fat)
-
Standard animal housing and caging
Protocol:
-
Acclimatize mice to the animal facility for at least one week upon arrival.
-
Randomly assign mice to two groups: Control Diet (CD) and High-Fat Diet (HFD).
-
Provide ad libitum access to the respective diets and water for 8-12 weeks.
-
Monitor body weight and food intake weekly.
-
After the induction period, mice on the HFD should exhibit significantly higher body weight, fat mass, and characteristics of metabolic syndrome (e.g., glucose intolerance, insulin resistance) compared to the CD group.
This compound Administration
Objective: To administer this compound to DIO mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water, or 0.2% DMSO in PBS)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Protocol:
-
Prepare the this compound suspension in the chosen vehicle at the desired concentration (e.g., 5 mg/mL for a 5 mg/kg dose in a 25g mouse receiving 0.125 mL). This compound is highly insoluble and requires thorough mixing.
-
Divide the DIO mice into two subgroups: Vehicle control and this compound-treated.
-
Administer the this compound suspension or vehicle control via oral gavage once daily.
-
The volume for oral gavage in mice is typically 5-10 mL/kg of body weight.
-
Continue daily administration for the duration of the study (e.g., 3-5 weeks).
Glucose Tolerance Test (GTT)
Objective: To assess the ability of this compound-treated mice to clear a glucose load from the bloodstream.
Materials:
-
Glucometer and test strips
-
Sterile glucose solution (e.g., 20% in saline)
-
Heating lamp or pad
Protocol:
-
Fast mice for 6 hours prior to the test.
-
Obtain a baseline blood glucose reading (t=0) from a tail snip.
-
Administer glucose via intraperitoneal (IP) injection at a dose of 2 g/kg body weight.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Plot the glucose concentration over time and calculate the Area Under the Curve (AUC) for quantitative analysis.
Insulin Tolerance Test (ITT)
Objective: To evaluate the systemic insulin sensitivity in this compound-treated mice.
Materials:
-
Glucometer and test strips
-
Sterile insulin solution (e.g., 0.75 U/kg in saline)
Protocol:
-
Fast mice for 4-6 hours prior to the test.
-
Obtain a baseline blood glucose reading (t=0) from a tail snip.
-
Administer insulin via intraperitoneal (IP) injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
Plot the percentage of initial glucose concentration over time.
Analysis of Gene Expression in Adipose Tissue
Objective: To quantify the expression of browning markers in white adipose tissue (WAT).
Materials:
-
Dissecting tools
-
RNAlater or liquid nitrogen for tissue preservation
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Protocol:
-
At the end of the study, euthanize mice and collect epididymal or inguinal white adipose tissue (eWAT or iWAT).
-
Immediately snap-freeze the tissue in liquid nitrogen or store in RNAlater.
-
Extract total RNA from the tissue using a commercial kit according to the manufacturer's instructions.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct quantitative real-time PCR (qRT-PCR) using primers for target genes such as Ucp1 and Cidea, and a housekeeping gene (e.g., Gapdh or Actb) for normalization.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
Histological Analysis of Adipose Tissue
Objective: To visualize the morphological changes indicative of browning in WAT.
Materials:
-
Formalin or paraformaldehyde (PFA) for fixation
-
Paraffin embedding and sectioning equipment
-
Hematoxylin and Eosin (H&E) staining reagents
-
Antibodies for immunohistochemistry (e.g., anti-UCP1)
-
Microscope
Protocol:
-
Fix adipose tissue samples in 10% neutral buffered formalin.
-
Process and embed the tissue in paraffin.
-
Cut thin sections (e.g., 5 µm) and mount on slides.
-
For general morphology, perform H&E staining to observe adipocyte size and the presence of multilocular lipid droplets.
-
For specific protein detection, perform immunohistochemistry using an antibody against UCP1 to identify beige adipocytes.
-
Image the stained sections using a microscope.
Signaling Pathways and Experimental Workflows
Caption: this compound's gut-restricted FXR activation signaling pathway.
Caption: Experimental workflow for evaluating this compound in DIO mice.
Safety and Toxicology Considerations
This compound's gut-restricted nature is designed to minimize systemic exposure and associated toxicity. However, as with any investigational compound, a thorough safety assessment is crucial. One study noted that in a control diet group, this compound resulted in glucose intolerance, insulin resistance, and reduced intestinal tight junctions, highlighting the importance of the dietary context in its effects.
Recommended Safety Assessments:
-
General Health Monitoring: Daily observation for any signs of distress, changes in behavior, or altered food and water intake.
-
Liver Function Tests: Measurement of plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess potential hepatotoxicity.
-
Histopathology: Histological examination of major organs (liver, kidney, etc.) at the end of the study to identify any pathological changes.
Conclusion
This compound represents a novel approach to the treatment of obesity and metabolic syndrome by selectively targeting intestinal FXR. The protocols and data presented here provide a framework for researchers to investigate the preclinical efficacy and mechanism of action of this compound and similar gut-restricted compounds. Further studies are warranted to fully elucidate the long-term efficacy and safety of this promising therapeutic candidate.
References
- 1. Fexaramine as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Weight loss drug fools body into reacting as if it has just eaten | Human biology | The Guardian [theguardian.com]
- 4. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fexaramate Formulation for Oral Gavage in Mice
Introduction
Fexaramate is a potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2] As an intestine-restricted agonist, this compound is a valuable tool for studying the metabolic effects of activating intestinal FXR signaling pathways without significant systemic exposure.[3] These application notes provide a detailed protocol for the preparation and oral administration of a this compound formulation for in vivo studies in mice.
This compound Properties
A summary of the key chemical and physical properties of this compound is provided below. This information is crucial for the selection of an appropriate vehicle for in vivo administration.
| Property | Value |
| IUPAC Name | (2E,4E)-5-[3,5-bis(propan-2-yl)phenyl]-N-(4-methoxybenzoyl)penta-2,4-dienamide |
| CAS Number | 592524-75-9[4] |
| Molecular Formula | C₃₁H₃₇NO₅[4] |
| Molecular Weight | 503.27 g/mol |
| Solubility | Soluble in DMSO |
| Appearance | Powder |
This compound Signaling Pathway
This compound exerts its biological effects by activating the Farnesoid X Receptor (FXR). Upon binding, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. In the intestine, a key target gene is Fibroblast Growth Factor 15 (FGF15). The induction of FGF15 leads to its secretion into the portal circulation. FGF15 then travels to the liver, where it binds to the FGF Receptor 4 (FGFR4)/β-Klotho complex on hepatocytes. This binding event initiates a signaling cascade that ultimately represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This feedback loop is central to maintaining bile acid homeostasis.
Experimental Protocols
This protocol describes the preparation of a 100 mL this compound suspension at a concentration of 1 mg/mL, suitable for a 10 mg/kg dose in a 25g mouse (0.25 mL volume).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Carboxymethyl cellulose (CMC), sodium salt, low viscosity
-
Tween 80 (Polysorbate 80)
-
Sterile deionized water
-
5 mL sterile glass vial
-
100 mL sterile graduated cylinder
-
150 mL sterile beaker
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Spatula
-
Micropipettes
Procedure:
-
Prepare the Vehicle (0.5% CMC, 0.1% Tween 80): a. Add approximately 90 mL of sterile deionized water to the sterile beaker. b. Place the beaker on the magnetic stirrer and add the stir bar. c. Slowly sprinkle 0.5 g of CMC onto the surface of the water while stirring to prevent clumping. d. Add 0.1 mL of Tween 80 to the suspension. e. Continue stirring until the CMC is fully dissolved (this may take several hours). A clear, slightly viscous solution should be formed. f. Transfer the solution to the 100 mL graduated cylinder and add sterile water to bring the final volume to 100 mL. Mix well.
-
Prepare the this compound Suspension: a. Weigh 100 mg of this compound powder and place it into the 5 mL sterile glass vial. b. Add a minimal amount of DMSO (e.g., 200-500 µL) to the vial to completely dissolve the this compound powder. Vortex briefly if necessary. c. While vortexing the dissolved this compound, slowly add the CMC/Tween 80 vehicle dropwise to prevent precipitation. d. Continue adding the vehicle until the desired final concentration of 1 mg/mL is reached in the total required volume for the experiment. e. Store the final suspension at 4°C, protected from light. Ensure the suspension is vortexed thoroughly before each use to ensure homogeneity.
This protocol details the procedure for administering the prepared this compound suspension to mice via oral gavage. This procedure should only be performed by trained personnel.
Materials:
-
Prepared this compound suspension
-
Appropriately sized syringe (e.g., 1 mL)
-
20-22 gauge, 1.5-inch flexible or rigid gavage needle with a rounded tip
-
Animal balance
-
Permanent marker
Procedure:
-
Dosage Calculation: a. Weigh the mouse and calculate the required volume of the this compound suspension. b. Example: For a 25 g mouse and a target dose of 10 mg/kg, using a 1 mg/mL suspension:
- Dose (mg) = 25 g * (1 kg / 1000 g) * 10 mg/kg = 0.25 mg
- Volume (mL) = 0.25 mg / 1 mg/mL = 0.25 mL c. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Preparation: a. Vortex the this compound suspension thoroughly to ensure homogeneity. b. Draw the calculated volume into the syringe and attach the gavage needle. Expel any air bubbles. c. Measure the gavage needle against the mouse, from the tip of the nose to the last rib, and mark the needle with the permanent marker. Do not insert the needle past this mark to avoid perforating the stomach.
-
Restraint and Administration: a. Restrain the mouse firmly by scruffing the skin over the neck and shoulders with the thumb and forefinger. The head should be immobilized and slightly extended to straighten the path to the esophagus. b. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. c. Allow the mouse to swallow the tip of the needle as it is advanced gently into the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and start again. d. Advance the needle to the pre-measured mark. e. Administer the solution slowly and steadily over 2-3 seconds.
-
Post-Procedure: a. Gently remove the needle along the same path of insertion. b. Return the mouse to its cage and monitor for at least 15 minutes for any signs of distress, such as labored breathing or leakage of the substance from the mouth or nose.
Experimental Workflow
A typical experimental workflow for an in vivo study using this compound involves several key stages, from animal acclimatization to data analysis.
Data Presentation
Quantitative data from this compound studies should be presented clearly to allow for easy interpretation and comparison between treatment groups.
| Treatment Group | Dose (mg/kg) | n | Body Weight (g) | Fasting Glucose (mg/dL) | Intestinal FGF15 mRNA (Fold Change) |
| Vehicle | 0 | 8 | 26.5 ± 0.8 | 155 ± 12 | 1.0 ± 0.2 |
| This compound | 3 | 8 | 26.3 ± 0.7 | 142 ± 10 | 3.5 ± 0.6* |
| This compound | 10 | 8 | 26.6 ± 0.9 | 128 ± 9 | 8.2 ± 1.1 |
| This compound | 30 | 8 | 26.4 ± 0.8 | 115 ± 7 | 15.6 ± 2.3 |
References
- 1. Fexaramine Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
Application Notes and Protocols for Fexaramate Treatment in Diet-Induced Obese Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of fexaramate in a diet-induced obesity (DIO) mouse model. The protocols outlined below cover the induction of obesity, preparation and administration of this compound, and the subsequent monitoring of key metabolic parameters.
Introduction
This compound is a potent and selective gut-restricted agonist for the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2][3][4] Unlike systemic FXR agonists, this compound's activity is primarily confined to the intestine. This localized action stimulates the release of fibroblast growth factor 15 (FGF15) in mice (the human ortholog is FGF19), which then acts as a hormone to regulate metabolic processes in distant tissues like the liver and adipose tissue.[1] Studies have shown that this compound treatment in diet-induced obese mice can lead to reduced weight gain, improved insulin sensitivity, and enhanced browning of white adipose tissue, making it a promising therapeutic candidate for obesity and related metabolic disorders.
Data Presentation
The following tables summarize the quantitative data related to the this compound treatment schedule and its metabolic effects in diet-induced obese mice.
Table 1: this compound Treatment Schedule
| Parameter | Details | Reference |
| Drug | This compound | |
| Dosage | 100 mg/kg | |
| Administration Route | Oral gavage (p.o.) | |
| Frequency | Once daily | |
| Duration | 5 weeks | |
| Vehicle | Corn oil |
Table 2: Metabolic Outcomes of this compound Treatment in DIO Mice
| Parameter | Control (Vehicle) | This compound-Treated | Percentage Change | Reference |
| Body Weight Gain | Significant increase | Reduced gain | - | |
| Fat Mass | Increased | Reduced | - | |
| Glucose Tolerance | Impaired | Improved | - | |
| Insulin Sensitivity | Impaired | Improved | - | |
| Core Body Temperature | Normal | Increased by 1.5°C | - | |
| Hepatic Glucose Production | Elevated | Reduced | - | |
| White Adipose Tissue Browning | Minimal | Enhanced | - |
Experimental Protocols
Protocol 1: Induction of Diet-Induced Obesity (DIO) in Mice
This protocol describes the methodology for inducing obesity in mice using a high-fat diet.
Materials:
-
Male C57BL/6J mice (6 weeks of age)
-
High-fat diet (HFD; 60% kcal from fat)
-
Standard chow diet (10% kcal from fat) for control group
-
Animal caging with enrichment
-
Weighing scale
Procedure:
-
Acclimate 6-week-old male C57BL/6J mice to the animal facility for one week on a standard chow diet.
-
After acclimation, randomly assign mice to two groups: a control group and a diet-induced obesity (DIO) group.
-
Provide the control group with the standard chow diet ad libitum.
-
Provide the DIO group with the HFD ad libitum.
-
House the mice in a temperature-controlled room (20-23°C) with a 12-hour light/dark cycle.
-
Monitor the body weight of all mice weekly.
-
Continue the respective diets for 15-20 weeks. Mice on the HFD will typically exhibit a 20-30% increase in body weight compared to the chow-fed mice.
Protocol 2: this compound Preparation and Administration
This protocol details the preparation of the this compound solution and its administration to the DIO mice.
Materials:
-
This compound powder
-
Corn oil (vehicle)
-
Oral gavage needles (20-22 gauge)
-
Syringes (1 ml)
-
Vortex mixer
-
Weighing scale
Procedure:
-
Calculate the required amount of this compound based on the body weight of the mice and the desired dosage of 100 mg/kg.
-
Prepare the this compound suspension in corn oil. For example, to achieve a 100 mg/kg dose in a 100 µl gavage volume for a 20g mouse, the concentration would be 20 mg/ml.
-
Thoroughly vortex the suspension before each administration to ensure homogeneity.
-
Administer the this compound suspension or vehicle (corn oil) to the DIO mice once daily via oral gavage.
-
Continue the treatment for the specified duration of the study (e.g., 5 weeks).
Protocol 3: Monitoring of Metabolic Parameters
This protocol outlines the key metabolic parameters to be monitored throughout the study.
Materials:
-
Weighing scale
-
Food intake measurement system
-
Glucometer and glucose test strips
-
Insulin ELISA kit
-
Equipment for measuring core body temperature (e.g., rectal probe)
-
Metabolic cages for indirect calorimetry (optional)
Procedure:
-
Body Weight and Food Intake: Measure and record the body weight and food intake of each mouse daily or weekly.
-
Glucose Tolerance Test (GTT):
-
Fast the mice for 6 hours.
-
Administer a bolus of glucose (2 g/kg body weight) via intraperitoneal injection.
-
Measure blood glucose levels from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Insulin Tolerance Test (ITT):
-
Fast the mice for 4 hours.
-
Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.
-
Measure blood glucose levels from the tail vein at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
Plasma Insulin and Lipid Levels: At the end of the study, collect blood samples via cardiac puncture under anesthesia. Use appropriate ELISA kits and colorimetric assays to measure plasma levels of insulin, triglycerides, and cholesterol.
-
Core Body Temperature: Measure the core body temperature of the mice using a rectal probe.
-
Energy Expenditure (Optional): Acclimate mice to metabolic cages and measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure.
Mandatory Visualizations
Caption: Experimental workflow for this compound treatment in DIO mice.
Caption: this compound's gut-restricted FXR signaling pathway.
References
- 1. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal FXR agonism promotes adipose tissue browning and reduces obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loss of FXR Protects against Diet-Induced Obesity and Accelerates Liver Carcinogenesis in ob/ob Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesoid X Receptor Deficiency Improves Glucose Homeostasis in Mouse Models of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fexaramate and Metformin Combination Therapy in Preclinical Models of Metabolic Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a significant global health challenge. Research into novel therapeutic strategies often involves combination therapies targeting multiple pathological pathways. Fexaramate, a gut-restricted farnesoid X receptor (FXR) agonist, and metformin, a widely prescribed anti-diabetic agent that activates AMP-activated protein kinase (AMPK), both show considerable promise in preclinical models of metabolic disease. While no animal studies have directly investigated the combination of this compound and metformin, their distinct yet complementary mechanisms of action suggest a potential for synergistic therapeutic effects.
These application notes provide a summary of the individual effects of this compound and metformin in animal models, and propose a detailed protocol for a combination study. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this novel drug combination.
Quantitative Data from Animal Studies
The following tables summarize the quantitative effects of this compound and metformin as reported in separate animal studies.
Table 1: Effects of this compound in Animal Models of Metabolic Disease
| Parameter | Animal Model | Treatment Details | Results | Reference |
| Body Weight | Diet-Induced Obese (DIO) Mice | 100 mg/kg/day, oral gavage, 5 days | Reduced weight gain | [1] |
| Body Mass | High-Fat Diet-Fed C57Bl/6 Mice | 5 mg/kg/day, oral gavage, 3 weeks | Reduced body mass | [2] |
| Glucose Tolerance | DIO Mice | 100 mg/kg/day, oral gavage | Improved glucose tolerance | [1] |
| Glucose Tolerance | Wild-type C57BL/6J mice | 50 mg/kg/day, oral gavage, 7 days | Significantly improved oral glucose tolerance | [3] |
| Insulin Tolerance | Wild-type C57BL/6J mice | 50 mg/kg/day, oral gavage, 7 days | No significant improvement in insulin tolerance | [3] |
| Hepatic Glucose Production | DIO Mice | 100 mg/kg/day, oral gavage | Reduced hepatic glucose production | |
| White Adipose Tissue (WAT) Browning | DIO Mice | 100 mg/kg/day, oral gavage | Enhanced thermogenesis and browning of WAT | |
| Gene Expression (Intestine) | DIO Mice | 100 mg/kg/day, oral gavage, 3 days | Induction of FXR target genes (e.g., Shp, Fgf15) | |
| GLP-1 Secretion | Wild-type C57BL/6J mice | 50 mg/kg, oral gavage | Stimulated GLP-1 secretion |
Table 2: Effects of Metformin in Animal Models of Metabolic Disease
| Parameter | Animal Model | Treatment Details | Results | Reference |
| Body Weight | High-Fat Diet-Fed Mice | 0.23% in diet, 3 months | Significantly lowered body weight | |
| Body Weight Gain | Diet-Induced Obese Rats | 60 mg/kg and 300 mg/kg in drinking water, 3 weeks | Lowered weight gain | |
| Liver Weight | High-Fat Diet-Fed Mice | 0.23% in diet, 3 months | Significantly lowered liver weight | |
| Fasting Blood Glucose | High-Fat Diet-Fed Mice | 0.23% in diet, 3 months | Significantly lowered fasting blood glucose | |
| Liver Triglyceride Level | High-Fat Diet-Fed Mice | 0.23% in diet, 3 months | Reduced liver triglyceride level | |
| Gene Expression (Liver) | High-Fat Diet-Fed Mice | 0.23% in diet, 3 months | Increased Cpt1 expression, reduced Fas and Srebp-1c expression | |
| AMPK Phosphorylation | High-Fat Diet-Fed Mice | 0.23% in diet, 3 months | Enhanced phosphorylation of AMPK | |
| Hepatosteatosis | ob/ob Mice | Not specified | Ameliorated hepatosteatosis |
Signaling Pathways
The following diagrams illustrate the key signaling pathways activated by this compound and metformin.
Experimental Protocols
This section outlines a proposed experimental protocol for evaluating the combination of this compound and metformin in a diet-induced obese (DIO) mouse model.
Animal Model and Diet
-
Animal Strain: C57BL/6J male mice, 8 weeks of age.
-
Acclimation: Acclimate mice for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Diet-Induced Obesity: Switch mice to a high-fat diet (HFD; e.g., 60% kcal from fat) for 12-16 weeks to induce obesity, insulin resistance, and hepatic steatosis. Monitor body weight weekly.
Experimental Groups and Drug Administration
After the induction of obesity, randomize mice into the following four groups (n=10-12 mice per group):
-
Vehicle Control: High-fat diet + Vehicle (e.g., 0.5% carboxymethylcellulose)
-
This compound: High-fat diet + this compound (50 mg/kg/day)
-
Metformin: High-fat diet + Metformin (250 mg/kg/day)
-
Combination: High-fat diet + this compound (50 mg/kg/day) + Metformin (250 mg/kg/day)
Drug Administration Protocol:
-
This compound: Administer daily via oral gavage. Prepare a suspension in a suitable vehicle.
-
Metformin: Administer in drinking water or via daily oral gavage. If given in drinking water, monitor water intake to ensure consistent dosing.
-
Treatment Duration: 8 weeks.
Proposed Experimental Workflow
References
- 1. Intestinal FXR agonism promotes adipose tissue browning and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Intestinal FXR Agonist Mitigates Dysbiosis, Intestinal Tight Junctions, and Inflammation in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for assessing Fexaramate stability in aqueous solution
Application Note & Protocol
Topic: Protocol for Assessing Fexaramate Stability in Aqueous Solution
Audience: Researchers, scientists, and drug development professionals.
Abstract: this compound is a potent and selective Farnesoid X Receptor (FXR) agonist with therapeutic potential in metabolic diseases. The development of aqueous formulations for this compound necessitates a thorough understanding of its stability profile. This document provides a comprehensive protocol for assessing the stability of this compound in aqueous solutions, including methodologies for forced degradation studies and long-term stability testing, in accordance with ICH guidelines. A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is detailed for the quantification of this compound and its degradation products.
This compound and the Farnesoid X Receptor (FXR) Signaling Pathway
This compound functions as an agonist for the Farnesoid X Receptor, a nuclear receptor primarily expressed in the liver and intestine.[1] FXR plays a critical role in regulating the synthesis and metabolism of bile acids, lipids, and glucose.[2] Upon activation by a ligand such as this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, modulating their transcription.[1]
One of the key functions of FXR activation is the suppression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1] This suppression is mediated through the induction of the Small Heterodimer Partner (SHP), which in turn inhibits the transcriptional activity of genes like CYP7A1.[1] This negative feedback loop is crucial for maintaining bile acid homeostasis.
Experimental Workflow for Stability Assessment
The assessment of this compound stability follows a structured workflow, beginning with method development and validation, proceeding to forced degradation studies to identify potential degradation pathways, and concluding with long-term and accelerated stability studies to establish a shelf-life.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
HPLC grade acetonitrile and methanol
-
HPLC grade water (e.g., Milli-Q)
-
Potassium phosphate monobasic and dibasic
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC vials with inserts
-
Stability chambers with controlled temperature and humidity
Analytical Methodology: Stability-Indicating HPLC Method
A reverse-phase HPLC (RP-HPLC) method should be developed and validated according to ICH Q2(R1) guidelines to quantify this compound in the presence of its degradation products.
| Parameter | Recommended Conditions |
| Instrument | HPLC system with UV/PDA detector |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min (30% B), 5-20 min (30-90% B), 20-25 min (90% B), 25-30 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (or λmax of this compound) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Method Validation: The method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are conducted to identify potential degradation products and demonstrate the specificity of the analytical method. A stock solution of this compound (e.g., 1 mg/mL in diluent) is used for these studies.
-
Acid Hydrolysis:
-
Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60 °C for 24 hours.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH and dilute with diluent to a suitable concentration (e.g., 100 µg/mL).
-
-
Base Hydrolysis:
-
Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60 °C for 24 hours.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Neutralize the sample with an equivalent amount of 0.1 M HCl and dilute with diluent before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Withdraw samples at appropriate time points and dilute with diluent for analysis.
-
-
Thermal Degradation:
-
Prepare an aqueous solution of this compound (e.g., 100 µg/mL).
-
Store the solution in a stability chamber at 60 °C for 7 days.
-
Analyze samples at initial and final time points.
-
-
Photostability Testing:
-
Expose the this compound aqueous solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature conditions.
-
Analyze both exposed and control samples.
-
Long-Term and Accelerated Stability Protocol
This protocol establishes the stability of this compound in its proposed aqueous formulation and container closure system.
-
Batch Selection: Use at least three primary batches of the this compound aqueous solution.
-
Container Closure System: Package the solution in the container system intended for marketing.
-
Storage Conditions:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Parameters to be Tested:
-
Appearance (Visual inspection for color, clarity, and precipitation)
-
pH
-
Assay of this compound (%)
-
Degradation Products/Impurities (%)
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison and analysis.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | This compound Assay (%) | % Degradation | No. of Degradants | Remarks (e.g., Major Degradant RT) |
|---|---|---|---|---|---|
| 0.1 M HCl, 60 °C | 24 h | ||||
| 0.1 M NaOH, 60 °C | 24 h | ||||
| 3% H₂O₂, RT | 24 h | ||||
| Thermal, 60 °C | 7 days |
| Photostability | 1.2m lux.hr | | | | |
Table 2: Long-Term Stability Data (25 °C / 60% RH)
| Time Point (Months) | Appearance | pH | This compound Assay (%) | Individual Impurity (%) | Total Impurities (%) |
|---|---|---|---|---|---|
| 0 | |||||
| 3 | |||||
| 6 | |||||
| 9 | |||||
| 12 | |||||
| 18 |
| 24 | | | | | |
Table 3: Accelerated Stability Data (40 °C / 75% RH)
| Time Point (Months) | Appearance | pH | This compound Assay (%) | Individual Impurity (%) | Total Impurities (%) |
|---|---|---|---|---|---|
| 0 | |||||
| 3 |
| 6 | | | | | |
Conclusion
This protocol provides a comprehensive framework for the systematic evaluation of this compound stability in aqueous solutions. Adherence to these guidelines will ensure the generation of robust and reliable stability data, which is essential for regulatory submissions and the development of a safe, effective, and stable pharmaceutical product. The stability-indicating HPLC method is critical for accurately quantifying the active ingredient and monitoring the formation of any degradation products throughout the product's shelf-life.
References
Troubleshooting & Optimization
Fexaramate Technical Support Center: Troubleshooting Solubility in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Fexaramate in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, adrenal glands, and kidneys.[1][2] Upon activation by ligands such as bile acids or synthetic agonists like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[1][2] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[1] Key roles of FXR activation include the regulation of bile acid synthesis and transport, lipid and glucose metabolism, and inflammation.
Q2: What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). One supplier suggests a solubility of 10 mM in DMSO. To aid dissolution, gentle warming of the solution to 37°C and brief sonication in an ultrasonic bath may be beneficial.
Q3: My this compound is precipitating after I dilute my DMSO stock solution into my cell culture medium. What is causing this?
Precipitation of this compound upon dilution into aqueous cell culture media is a common issue due to its hydrophobic nature. The primary causes include:
-
Rapid Solvent Polarity Change: A sudden and significant change in solvent polarity when a concentrated DMSO stock is diluted directly into the aqueous medium can cause the compound to "crash out" of the solution.
-
Exceeding Solubility Limit: The final concentration of this compound in the cell culture medium may surpass its solubility limit in that specific aqueous environment.
-
Low Temperature: Using cold cell culture media or reagents can decrease the solubility of this compound.
-
Media Components: Interactions with salts, proteins, and other components in the cell culture medium can reduce the compound's solubility.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
To minimize potential cytotoxic effects, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.5% (v/v). It is highly recommended to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on cell behavior.
Q5: How should I store my this compound stock solution?
This compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation. These aliquots should be stored at -20°C or -80°C.
Troubleshooting Guide
This guide provides a step-by-step approach to resolving this compound precipitation issues in your cell culture experiments.
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon diluting DMSO stock in media. | Rapid change in solvent polarity ("solvent shock"). | 1. Step-wise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the concentrated DMSO stock into a smaller volume of pre-warmed media (e.g., a 10-fold dilution). Mix thoroughly by gentle vortexing, and then add this intermediate dilution to the final volume of media. 2. Slow Addition and Mixing: Add the this compound stock solution drop-wise to the pre-warmed media while gently swirling or vortexing to ensure rapid and even dispersion. |
| Final concentration exceeds the aqueous solubility limit. | 1. Lower the Final Concentration: The most direct solution is to reduce the final working concentration of this compound in your assay. 2. Review Literature: Check published studies for typical working concentrations of this compound in similar cell-based assays. | |
| Use of cold media. | Pre-warm Media: Always ensure your cell culture medium and other diluents are warmed to 37°C before adding the this compound stock solution. | |
| The solution is cloudy or contains a fine precipitate after dilution. | The solubility limit of this compound in the cell culture medium has been exceeded. | 1. Reduce Final Concentration: Decrease the final working concentration of this compound. 2. Increase Serum Concentration: If your experimental design permits, increasing the concentration of Fetal Bovine Serum (FBS) can help. Serum proteins like albumin can bind to and help solubilize hydrophobic compounds. |
| Precipitate forms in the stock solution vial upon thawing. | The compound has come out of solution after a freeze-thaw cycle. | 1. Re-dissolve: Gently warm the vial in a 37°C water bath and vortex thoroughly to ensure the compound is completely redissolved before use. 2. Aliquot Stocks: To prevent this, always aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. |
Quantitative Solubility Data
The solubility of this compound can vary based on the solvent, temperature, and presence of other solutes. The following table summarizes available solubility information.
| Solvent | Reported Solubility | Notes |
| DMSO | 10 mM | Warming to 37°C and sonication can aid in dissolution. |
| Ethanol | Data not available | As a hydrophobic compound, this compound is likely to have some solubility in ethanol. However, the final concentration of ethanol in cell culture should be kept low (typically <0.5%) to avoid cytotoxicity. |
| PBS (Phosphate-Buffered Saline) | Expected to be very low | Due to its hydrophobic nature, this compound is not expected to be readily soluble in aqueous buffers like PBS. |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Expected to be very low | Solubility is dependent on the specific media formulation and the presence and concentration of serum. |
Experimental Protocols
1. Preparation of this compound Stock Solution (10 mM in DMSO)
-
Calculate Required Mass: Determine the mass of this compound needed to achieve a 10 mM concentration in the desired volume of DMSO. (Molecular Weight of this compound: 503.6 g/mol ).
-
Weigh Compound: Accurately weigh the calculated mass of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of anhydrous, high-purity DMSO to the tube.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath and sonicate for 5-10 minutes until the solid is completely dissolved.
-
Visual Inspection: Visually confirm that no undissolved particles remain.
-
Sterilization: If required for your application, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a sterile tube.
-
Aliquoting and Storage: Dispense the stock solution into sterile, single-use aliquots. Store at -20°C or -80°C.
2. Protocol for Diluting this compound into Cell Culture Medium
-
Thaw and Pre-warm: Thaw an aliquot of the this compound stock solution at room temperature. Pre-warm the required volume of cell culture medium (containing serum, if applicable) to 37°C.
-
Prepare Intermediate Dilution (Optional but Recommended): In a sterile tube, add a small volume of the pre-warmed medium. Add the required volume of the this compound stock solution to this tube to create an intermediate dilution (e.g., 10-fold dilution). Mix gently by vortexing.
-
Final Dilution: While gently swirling the bulk of the pre-warmed cell culture medium, add the intermediate this compound dilution (or the stock solution directly if not making an intermediate dilution) drop-wise to achieve the final desired concentration.
-
Mix and Use: Mix the final solution gently and use it to treat your cells immediately.
Signaling Pathways and Workflows
Caption: A typical experimental workflow for using this compound in cell culture.
Caption: Overview of the this compound-activated FXR signaling cascade.
References
Optimizing Fexaramate Concentration for In Vitro Experiments: A Technical Support Center
Welcome to the technical support center for fexaramate, a potent and selective Farnesoid X Receptor (FXR) agonist. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear receptor primarily involved in bile acid, lipid, and glucose homeostasis. Upon activation by ligands such as this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. A key target is the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: A good starting point for most in vitro experiments is a concentration range of 100 nM to 1 µM. This compound has a reported EC50 of 25 nM for FXR activation. However, the optimal concentration can vary depending on the cell type, assay, and experimental endpoint. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific conditions.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is sparingly soluble in aqueous solutions but is readily soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in sterile, anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing your working solution, dilute the DMSO stock directly into your pre-warmed cell culture medium. Ensure the final concentration of DMSO in your culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q4: Is this compound cytotoxic at higher concentrations?
A4: Yes, like most small molecules, this compound can exhibit cytotoxicity at higher concentrations. The cytotoxic concentration 50% (CC50) can vary between cell lines. It is crucial to determine the cytotoxic profile of this compound in your specific cell model by performing a cell viability assay (e.g., MTT, XTT, or LDH release assay) in parallel with your functional assays.
Q5: How long should I treat my cells with this compound?
A5: The optimal treatment time depends on the biological question you are asking. For studying the induction of direct FXR target genes like SHP, a treatment time of 6 to 24 hours is often sufficient to observe changes in mRNA levels by qPCR. For protein-level changes or functional assays, longer incubation times (24 to 72 hours) may be necessary. Time-course experiments are recommended to determine the ideal treatment duration for your specific endpoint.
Q6: Are there known off-target effects of this compound?
A6: While this compound is a selective FXR agonist, it has been shown to have FXR-independent effects in certain contexts. For instance, this compound can inhibit receptor activator of nuclear factor-κB ligand (RANKL)-induced osteoclast formation by downregulating the NFATc1 signaling pathway. Researchers should be aware of this potential for off-target effects and consider appropriate controls in their experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture medium. | - The concentration of this compound exceeds its solubility in the aqueous medium. - The final DMSO concentration is too high, causing the compound to crash out. - Interaction with components in the serum or medium. | - Ensure the final DMSO concentration is ≤ 0.1%. - Prepare the working solution by adding the DMSO stock to pre-warmed medium and vortexing gently but thoroughly. - Perform a solubility test in your specific cell culture medium before treating cells. - Consider using a lower concentration of this compound or a different formulation if available. |
| No or low FXR activation observed (e.g., no change in SHP or CYP7A1 expression). | - The concentration of this compound is too low. - The treatment time is too short. - The cell line does not express sufficient levels of functional FXR. - The this compound stock solution has degraded. | - Perform a dose-response experiment to determine the optimal concentration. - Perform a time-course experiment to determine the optimal treatment duration. - Confirm FXR expression in your cell line by qPCR or Western blot. - Use a fresh aliquot of this compound stock solution. Include a positive control for FXR activation if available (e.g., GW4064). |
| High background or unexpected results in assays. | - this compound may have off-target effects in your cell model. - The final DMSO concentration is causing non-specific effects. | - Include a vehicle control (medium with the same final concentration of DMSO) in all experiments. - To investigate FXR-dependency, consider using FXR knockout/knockdown cells or a known FXR antagonist as a control. - Review the literature for known off-target effects of this compound in similar experimental systems. |
| High cell death observed at the intended working concentration. | - The concentration of this compound is cytotoxic to your specific cell line. - The final DMSO concentration is too high. | - Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the CC50 of this compound for your cell line. Choose a working concentration well below the CC50. - Ensure the final DMSO concentration is not exceeding 0.1%. Include a DMSO-only control to assess solvent toxicity. |
Quantitative Data Summary
| Parameter | Value | Context |
| EC50 for FXR Activation | 25 nM | In vitro cell-based reporter assays. |
| Recommended Starting Concentration Range | 100 nM - 1 µM | For most in vitro cell culture experiments (e.g., qPCR, Western blot). |
| Typical Hepatocyte Treatment Concentration | 1 µM | For in vitro hepatocyte stability and metabolism assays. |
| Final DMSO Concentration | ≤ 0.1% | To avoid solvent-induced cytotoxicity in cell culture. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile, complete cell culture medium
Procedure:
-
Stock Solution (10 mM): a. Allow the this compound vial to equilibrate to room temperature. b. Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous, sterile DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 4.97 mg of this compound (MW = 496.64 g/mol ) in 1 mL of DMSO. c. Vortex thoroughly until the compound is completely dissolved. d. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C.
-
Working Solution: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Pre-warm your complete cell culture medium to 37°C. c. Add the required volume of the DMSO stock to the pre-warmed medium to achieve the final desired concentration. For example, to make 10 mL of a 1 µM working solution from a 10 mM stock, add 1 µL of the stock to 10 mL of medium. d. Mix immediately by gentle inversion or pipetting to ensure homogeneity and prevent precipitation. e. The working solution is now ready to be added to your cell cultures.
Protocol 2: Determining this compound Cytotoxicity using MTT Assay
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions (various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the percentage of cell viability against the this compound concentration and determine the CC50 value (the concentration that reduces cell viability by 50%).
Visualizations
Caption: this compound-activated FXR signaling pathway leading to the repression of bile acid synthesis.
Caption: A logical workflow for troubleshooting common issues in this compound in vitro experiments.
Caption: this compound's FXR-independent inhibition of the RANKL-NFATc1 signaling pathway in osteoclasts.
Technical Support Center: Fexaramine and FGF19 Induction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fexaramine and observing lower-than-expected FGF19 induction.
Frequently Asked Questions (FAQs)
Q1: What is Fexaramine and what is its primary mechanism of action?
Fexaramine is a potent and selective non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine.[1][2][3] It has an EC50 of 25 nM for FXR and displays no significant activity at other nuclear receptors such as RXR, PPARs, PXR, LXR, and VDR.[3][4] Fexaramine is designed to be intestine-restricted, meaning it has poor systemic absorption when administered orally. Its primary action in the intestine is to activate FXR, which in turn stimulates the expression and secretion of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in mice). This gut-derived FGF19 then enters the portal circulation and acts on the liver to regulate bile acid synthesis and metabolism.
Q2: What is the role of the FXR-FGF19 signaling axis?
The Farnesoid X Receptor (FXR) is a key regulator of bile acid, lipid, and glucose homeostasis. Bile acids are the natural ligands for FXR. When bile acid levels rise in the intestine after a meal, they bind to and activate FXR in enterocytes. This activation leads to the transcription of several target genes, most notably FGF19. FGF19 is then secreted into the bloodstream and travels to the liver, where it binds to its receptor complex, FGFR4/β-Klotho. This binding event initiates a downstream signaling cascade that ultimately suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This feedback loop is crucial for maintaining bile acid homeostasis.
Q3: What are the expected outcomes of successful Fexaramine treatment in vitro?
Successful treatment of appropriate cell models (e.g., intestinal organoids, Caco-2 cells) with Fexaramine should result in a dose-dependent increase in the expression and secretion of FGF19. This can be measured at both the mRNA level (via qPCR) and the protein level (via ELISA). Additionally, the expression of other known FXR target genes, such as the Small Heterodimer Partner (SHP), may also be upregulated.
Fexaramine-Mediated FGF19 Induction Pathway
Caption: Fexaramine activates the FXR-RXR heterodimer in intestinal cells, leading to FGF19 gene transcription and protein secretion.
Troubleshooting Guide: Low FGF19 Induction with Fexaramine
This guide addresses potential reasons for observing lower-than-expected FGF19 induction when using Fexaramine in in vitro experiments.
| Potential Cause | Recommended Action | Rationale |
| 1. Fexaramine Integrity and Handling | ||
| Degradation or Impurity | 1.1. Purchase Fexaramine from a reputable supplier and obtain a certificate of analysis (CoA).1.2. Prepare fresh stock solutions for each experiment. | The purity and integrity of the compound are critical for its activity. Fexaramine can degrade if not stored properly. |
| Improper Storage | 1.3. Store Fexaramine powder desiccated at +4°C for short-term and -20°C for long-term storage, protected from light.1.4. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. | Following manufacturer's storage recommendations ensures compound stability. |
| Low Solubility | 1.5. Prepare a high-concentration stock solution in a suitable solvent like DMSO.1.6. When diluting into aqueous media, ensure the final DMSO concentration is low (typically <0.1%) and consistent across all conditions, including vehicle controls.1.7. Briefly vortex or sonicate the final dilution to ensure complete dissolution. | Fexaramine has low aqueous solubility. Precipitation in culture media will reduce its effective concentration. |
| 2. Experimental Conditions | ||
| Suboptimal Concentration | 2.1. Perform a dose-response experiment with a wide range of Fexaramine concentrations (e.g., 10 nM to 10 µM) to determine the optimal EC50 in your specific cell model. | The reported EC50 of 25 nM is a guideline; the optimal concentration can vary between cell types and experimental setups. |
| Insufficient Treatment Duration | 2.2. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak of FGF19 mRNA and protein expression. | The kinetics of FGF19 induction can vary. Peak mRNA expression often precedes peak protein secretion. |
| Cell Culture Conditions | 2.3. Ensure cells are healthy, within a low passage number, and not overly confluent, as this can affect receptor expression and signaling.2.4. Use serum-free or low-serum media during treatment, as serum components can interfere with FXR activation or contain endogenous ligands. | Cell health and culture density can significantly impact experimental outcomes. |
| 3. Cellular Model Issues | ||
| Low FXR Expression | 3.1. Verify the expression of FXR in your chosen cell line at both the mRNA (qPCR) and protein (Western blot) level.3.2. If FXR expression is low, consider using a cell line known to have robust FXR expression (e.g., intestinal organoids, Caco-2, HuTu-80) or overexpressing FXR. | Fexaramine requires FXR to function. Low or absent receptor expression will result in a blunted or no response. |
| Lack of Co-factors (e.g., RXR) | 3.3. Confirm the expression of Retinoid X Receptor (RXR), the heterodimerization partner for FXR. | FXR functions as a heterodimer with RXR to bind to DNA and regulate gene expression. |
| Cell Line Authenticity | 3.4. Periodically authenticate your cell line (e.g., via STR profiling) to rule out contamination or misidentification. | Cell line misidentification is a common issue in research that can lead to irrelevant results. |
| 4. FGF19 Measurement and Analysis | ||
| qPCR Primer Inefficiency | 4.1. Validate qPCR primers for FGF19 to ensure they have high efficiency (90-110%) and specificity.4.2. Use appropriate housekeeping genes for normalization that are not affected by Fexaramine treatment. | Inaccurate qPCR will lead to erroneous quantification of gene expression. |
| ELISA Kit Issues | 4.3. Use a validated ELISA kit for human FGF19 from a reputable manufacturer.4.4. Carefully follow the manufacturer's protocol, including sample dilution and standard curve preparation. | The quality and proper use of the ELISA kit are crucial for accurate protein quantification. |
| Sample Collection/Handling | 4.5. When collecting cell culture supernatants for ELISA, include a protease inhibitor cocktail to prevent FGF19 degradation.4.6. Store samples at -80°C until analysis. | FGF19 protein can be degraded by proteases present in the culture medium. |
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low FGF19 induction with Fexaramine.
Detailed Experimental Protocols
Protocol 1: Fexaramine Treatment of Intestinal Cells (e.g., Caco-2)
-
Cell Seeding:
-
Seed Caco-2 cells in appropriate culture plates (e.g., 12-well plates for RNA/protein collection).
-
Culture cells in standard growth medium (e.g., DMEM with 10% FBS) until they reach 80-90% confluency. For differentiated Caco-2 cells, culture for 18-21 days post-confluency.
-
-
Fexaramine Preparation:
-
Prepare a 10 mM stock solution of Fexaramine in sterile DMSO.
-
On the day of the experiment, perform serial dilutions of the stock solution in serum-free or low-serum culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest Fexaramine concentration.
-
-
Cell Treatment:
-
Aspirate the growth medium from the cells and wash once with sterile PBS.
-
Add the prepared Fexaramine dilutions or vehicle control to the respective wells.
-
Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
For RNA analysis (qPCR): Aspirate the medium, wash cells with PBS, and lyse the cells directly in the well using a suitable lysis buffer (e.g., Buffer RLT from Qiagen). Store lysate at -80°C.
-
For protein analysis (ELISA): Collect the cell culture supernatant, centrifuge to remove cell debris, add a protease inhibitor cocktail, and store at -80°C.
-
Protocol 2: Quantification of FGF19 mRNA by qPCR
-
RNA Extraction:
-
Extract total RNA from the cell lysates using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA, SYBR Green master mix, and validated forward and reverse primers for human FGF19 and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qPCR reaction on a real-time PCR system using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative expression of FGF19 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Protocol 3: Quantification of Secreted FGF19 Protein by ELISA
-
Kit Preparation:
-
Use a commercial human FGF19 sandwich ELISA kit.
-
Bring all reagents to room temperature before use. Prepare standards, controls, and wash buffers as described in the kit manual.
-
-
Assay Procedure:
-
Add standards, controls, and thawed supernatant samples to the wells of the antibody-pre-coated microplate.
-
Incubate as per the kit's instructions (typically 2 hours at room temperature).
-
Wash the wells multiple times to remove unbound substances.
-
Add the detection antibody (e.g., a biotinylated anti-FGF19 antibody).
-
Incubate, then wash the wells again.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Incubate, then perform a final wash.
-
Add the substrate solution (e.g., TMB) and incubate in the dark for color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition and Analysis:
-
Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of FGF19 in the samples by interpolating their absorbance values from the standard curve. Remember to account for any sample dilution factors.
-
References
- 1. Fexaramine - Wikipedia [en.wikipedia.org]
- 2. Fexaramine Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fexaramine | LXR-like Receptors | Tocris Bioscience [tocris.com]
Technical Support Center: Fexaramate Stability and Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Fexaramate in long-term studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical features relevant to stability?
This compound is a potent and selective agonist for the Farnesoid X Receptor (FXR). Its chemical structure contains several functional groups that are susceptible to degradation, including a tertiary amine, a methyl ester, and a biphenyl core. Understanding these structural motifs is crucial for predicting and preventing its degradation.
Q2: What are the primary pathways through which this compound is likely to degrade?
Based on its chemical structure, this compound is susceptible to three main degradation pathways:
-
Hydrolysis: The methyl ester and amide functionalities can undergo hydrolysis, particularly in aqueous solutions at non-neutral pH (acidic or basic conditions) and elevated temperatures. This would lead to the formation of the corresponding carboxylic acid and alcohol/amine, respectively.
-
Oxidation: The tertiary amine and the biphenyl core are prone to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or peroxides, and is often accelerated by light and heat.
-
Photodegradation: Aromatic compounds like this compound can be sensitive to light, especially UV radiation. This can lead to complex degradation pathways and the formation of various photoproducts.
Q3: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored under the following conditions:
| Formulation | Storage Temperature | Duration |
| Powder | -20°C | Up to 2 years |
| In DMSO | -80°C | Up to 6 months |
| In DMSO | 4°C | Up to 2 weeks |
Note: For long-term studies, it is recommended to aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles.
Q4: How can I monitor the stability of this compound during my experiment?
The most effective way to monitor the stability of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This method should be able to separate the intact this compound from its potential degradation products. Regular analysis of your this compound samples will allow you to quantify any degradation that may have occurred.
Troubleshooting Guides
Troubleshooting Poor this compound Stability in Solution
| Symptom | Potential Cause | Recommended Solution |
| Loss of potency or inconsistent results in biological assays. | This compound degradation in your experimental medium. | - Prepare fresh solutions of this compound for each experiment.- If stock solutions are used, store them at -80°C in small aliquots to minimize freeze-thaw cycles.- Check the pH of your experimental medium; this compound is likely more stable at a neutral pH.- Protect solutions from light by using amber vials or covering them with aluminum foil. |
| Appearance of new peaks in HPLC chromatograms over time. | Formation of degradation products. | - Identify the stress condition (e.g., pH, temperature, light) causing the degradation by performing forced degradation studies (see Experimental Protocols).- Optimize your experimental conditions to minimize exposure to these stress factors.- If possible, identify the structure of the degradation products using techniques like LC-MS to better understand the degradation pathway. |
| Precipitation of this compound from solution. | Poor solubility or degradation to a less soluble product. | - Ensure that the solvent used is appropriate for this compound and the intended concentration.- For aqueous solutions, consider the use of co-solvents or solubilizing agents, but verify their compatibility with your experimental system.- Filter the solution before use to remove any undissolved particles. |
Troubleshooting HPLC Analysis of this compound
| Symptom | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) for this compound. | - Interaction of the tertiary amine with residual silanols on the HPLC column.- Inappropriate mobile phase pH. | - Use a high-purity, end-capped C18 column.- Adjust the mobile phase pH to be 2-3 units below the pKa of the tertiary amine to ensure it is fully protonated.- Add a competing amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). |
| Multiple peaks for a pure this compound standard. | On-column degradation or the presence of different protonated forms of the tertiary amine at a specific pH. | - Ensure the mobile phase is properly degassed.- Adjust the mobile phase pH to ensure a single ionic species of this compound.- Lower the column temperature to reduce the risk of on-column degradation. |
| Inconsistent retention times. | - Fluctuations in mobile phase composition or flow rate.- Changes in column temperature. | - Ensure the mobile phase is well-mixed and degassed.- Use a column thermostat to maintain a consistent temperature.- Prime the pump and check for leaks in the HPLC system. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
1. Materials:
-
This compound
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in 50% methanol/water. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH in 50% methanol/water. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H2O2 in 50% methanol/water. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store solid this compound and a solution in 50% methanol/water at 80°C for 48 hours.
-
Photodegradation: Expose solid this compound and a solution in 50% methanol/water to light in a photostability chamber according to ICH Q1B guidelines.
3. Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before injection.
-
Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Proposed Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products.
1. HPLC System and Conditions:
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm (or the λmax of this compound) |
| Injection Volume | 10 µL |
2. Sample Preparation:
-
Dissolve this compound samples in the initial mobile phase composition (30% acetonitrile in water with 0.1% formic acid) to a final concentration of approximately 0.1 mg/mL.
-
Filter the samples through a 0.45 µm syringe filter before injection.
3. Validation Parameters (as per ICH guidelines):
-
Specificity: Analyze blank, placebo (if applicable), this compound standard, and stressed samples to demonstrate that the method can resolve this compound from degradation products and other interferences.
-
Linearity: Analyze a series of this compound solutions over a concentration range (e.g., 0.01 - 0.2 mg/mL) to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the recovery of this compound from spiked samples at different concentration levels.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of a homogenous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
Signaling Pathway and Workflow Diagrams
Fexaramine Animal Studies: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FXR agonist, fexaramine. The information addresses inconsistencies reported in animal studies to help researchers design, execute, and interpret their experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is fexaramine and what is its primary mechanism of action?
Fexaramine is a potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1][2] When administered orally, fexaramine's action is largely restricted to the intestines.[3][4] This gut-limited activity mimics the natural post-meal activation of FXR by bile acids, triggering downstream signaling pathways without significant systemic exposure.
Q2: What are the most commonly reported beneficial effects of fexaramine in animal models of obesity?
In animal models of diet-induced obesity (DIO), oral fexaramine treatment has been shown to produce several beneficial metabolic effects, including:
-
Reduced weight gain: Fexaramine treatment has been observed to prevent or reduce weight gain in mice fed a high-fat diet, without affecting appetite or food intake.
-
Improved glucose homeostasis: Studies have reported improvements in glucose tolerance and insulin sensitivity.
-
Reduced adiposity: A significant reduction in fat mass is a consistently reported outcome.
-
Browning of white adipose tissue (WAT): Fexaramine promotes the conversion of white fat to metabolically active "beige" or brown-like fat, which increases energy expenditure.
-
Lowered cholesterol: Reductions in plasma cholesterol levels have been observed.
-
Decreased inflammation: Fexaramine has been shown to reduce levels of pro-inflammatory cytokines.
Q3: What are the known inconsistencies in fexaramine animal study results?
A significant inconsistency has been reported regarding the effects of fexaramine in lean, healthy animals compared to obese models. While fexaramine shows metabolic benefits in animals on a high-fat diet, one study reported that in lean mice on a standard control diet, fexaramine induced glucose intolerance, insulin resistance, and reduced intestinal tight junctions. This suggests that the metabolic state of the animal and the diet are critical factors influencing the drug's effects.
Q4: How does the route of administration affect the outcomes of fexaramine studies?
The route of administration is a critical determinant of fexaramine's effects.
-
Oral administration: When given orally, fexaramine has poor absorption into the bloodstream, leading to gut-restricted FXR activation. This localized action is responsible for many of the beneficial metabolic effects observed in DIO models.
-
Systemic administration (e.g., intraperitoneal injection): Systemic administration leads to the activation of FXR throughout the body, which can result in different and potentially adverse effects, including exacerbated weight gain and glucose intolerance in obese rodents.
Q5: What is the role of the gut microbiota in mediating the effects of fexaramine?
The gut microbiota plays a crucial role in the metabolic improvements seen with fexaramine. Fexaramine can alter the composition of the gut microbiota, leading to an increase in bacteria that produce lithocholic acid (LCA). LCA, in turn, can activate Takeda G protein-coupled receptor 5 (TGR5), which contributes to improved metabolism and the browning of white adipose tissue. Antibiotic treatment has been shown to reverse the beneficial metabolic effects of fexaramine, highlighting the importance of the gut microbiome.
Troubleshooting Guide
This guide addresses common issues and unexpected results that researchers may encounter during in vivo experiments with fexaramine.
| Issue | Potential Cause | Troubleshooting Steps |
| No significant effect on weight gain in DIO models. | - Incorrect dosage: The dose may be too low to elicit a therapeutic effect. - Animal model variability: Different mouse strains can have varying responses to diet-induced obesity and drug treatment. - Diet composition: The specific high-fat diet used may influence the outcome. | - Dose-response study: Conduct a dose-response study to determine the optimal fexaramine concentration (studies have used doses ranging from 10 mg/kg to 100 mg/kg). - Standardize animal model: Use a well-characterized mouse strain for DIO studies, such as C57BL/6J. - Diet consistency: Ensure the high-fat diet composition is consistent with previously published studies showing positive effects. |
| Observing adverse metabolic effects (e.g., glucose intolerance) in control animals. | - Diet of control group: As reported, fexaramine can have negative metabolic consequences in lean animals on a standard chow diet. | - Re-evaluate the necessity of treating lean controls: The primary therapeutic model for fexaramine's anti-obesity effects is in the context of a high-fat diet. If studying the mechanism in lean animals, be aware of these potential adverse effects and investigate the underlying reasons. |
| Systemic side effects are observed. | - Compromised gut barrier: Pre-existing conditions in the animal model that affect gut integrity could lead to increased systemic absorption of fexaramine. - Incorrect administration: Accidental intravenous or intraperitoneal administration instead of oral gavage. | - Assess gut health: Evaluate intestinal permeability in your animal model before and during the study. - Verify administration technique: Ensure proper oral gavage technique to avoid accidental systemic exposure. |
| High variability in results between animals in the same group. | - Inconsistent gavage: Variation in the volume or timing of oral gavage. - Gut microbiota differences: Individual variations in the gut microbiome can influence the response to fexaramine. | - Standardize procedures: Ensure all technicians are using a consistent and accurate oral gavage technique. - Microbiome analysis: Consider performing 16S rRNA sequencing of fecal samples to assess baseline gut microbiota composition and its changes in response to treatment. |
Quantitative Data Summary
The following tables summarize quantitative data from key fexaramine animal studies.
Table 1: Effects of Fexaramine on Body Weight and Composition in DIO Mice
| Parameter | Vehicle Control | Fexaramine (100 mg/kg/day, oral) | Study Duration | Animal Model | Reference |
| Body Weight Gain (g) | ~15 g | ~2 g | 5 weeks | C57BL/6J mice on 60% HFD | |
| Total Fat Mass (%) | ~45% | ~30% | 5 weeks | C57BL/6J mice on 60% HFD | |
| Inguinal WAT (g) | ~1.5 g | ~0.5 g | 5 weeks | C57BL/6J mice on 60% HFD | |
| Gonadal WAT (g) | ~2.5 g | ~1.5 g | 5 weeks | C57BL/6J mice on 60% HFD |
Table 2: Effects of Fexaramine on Serum Parameters in DIO Mice
| Parameter | Vehicle Control | Fexaramine (100 mg/kg/day, oral) | Study Duration | Animal Model | Reference |
| Glucose (mg/dL) | ~180 | ~140 | 5 weeks | C57BL/6J mice on 60% HFD | |
| Insulin (ng/mL) | ~8 | ~2 | 5 weeks | C57BL/6J mice on 60% HFD | |
| Leptin (ng/mL) | ~60 | ~20 | 5 weeks | C57BL/6J mice on 60% HFD | |
| Cholesterol (mg/dL) | ~250 | ~180 | 5 weeks | C57BL/6J mice on 60% HFD |
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
-
Animals: Male C57BL/6J mice, typically 6-8 weeks old at the start of the diet.
-
Housing: Mice are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Diet:
-
Control Group: Fed a standard chow diet (e.g., 10% kcal from fat).
-
DIO Group: Fed a high-fat diet (HFD), typically 45% or 60% kcal from fat, for a period of 12-14 weeks to induce obesity and metabolic syndrome.
-
-
Fexaramine Administration:
-
Preparation: Fexaramine is typically suspended in a vehicle such as corn oil.
-
Administration: Administered daily via oral gavage at a specified dose (e.g., 100 mg/kg).
-
Duration: Treatment duration can vary, with studies reporting effects after 3 to 5 weeks.
-
Glucose and Insulin Tolerance Tests
-
Glucose Tolerance Test (GTT):
-
Fast mice for 6 hours.
-
Administer a bolus of glucose (typically 2 g/kg) via intraperitoneal injection.
-
Measure blood glucose levels from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4-6 hours.
-
Administer human insulin (typically 0.75 U/kg) via intraperitoneal injection.
-
Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-injection.
-
Signaling Pathway and Experimental Workflow Diagrams
Fexaramine's Intestinal FXR-FGF15 Signaling Pathway.
Fexaramine's Gut Microbiota-TGR5-GLP-1 Signaling Pathway.
General Experimental Workflow for Fexaramine Studies.
References
- 1. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fexaramine as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fexaramine - LKT Labs [lktlabs.com]
Technical Support Center: Fexaramate FXR Reporter Assay
This guide provides troubleshooting for researchers, scientists, and drug development professionals encountering high background signals in Fexaramate Farnesoid X Receptor (FXR) reporter assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common causes of high background in my this compound FXR reporter assay?
High background luminescence can stem from several sources, which can be broadly categorized as reagent-based, cell-based, or instrumentation-related issues.[1]
-
Reagent & Plate Issues: This includes contamination of reagents, autoluminescence from media components, or using inappropriate microplates.[1] White plates, for instance, can increase background and well-to-well crosstalk compared to black plates.[1][2]
-
Cellular & Biological Factors: High basal activity of the FXR-responsive promoter in the selected cell line, excessive expression of the luciferase reporter, or general cell stress can lead to elevated background signals.[1]
-
Instrumentation & Measurement: Using high-gain settings on the luminometer or extended signal integration times can amplify background noise.
Q2: My negative control (vehicle-treated) wells show a very high signal. How can I reduce this basal background?
A high signal in negative controls points to high basal activity of the reporter system. Here are several strategies to address this:
-
Optimize Plasmid Ratios: The ratio of the FXR expression vector to the reporter vector is critical. A high concentration of the reporter plasmid can lead to saturated signals. It is recommended to perform a titration experiment to find the optimal molar ratio. A 10:1 ratio of reporter to expression vector has been found to be effective in some systems.
-
Reduce Total DNA: Using too much total plasmid DNA during transfection can cause cell stress and increase basal activity. Titrate the total amount of DNA to find a balance between a strong response and low background.
-
Cell Density: Plating cells too densely can induce stress and elevate background signals. Ensure you are plating an optimal number of cells per well and that they are not overly confluent at the time of transfection and measurement.
-
Promoter Strength: The reporter plasmid's promoter strength can significantly impact basal activity. If you are using a strong promoter like CMV or SV40, this might be the cause. In dual-luciferase systems, ensure the control reporter (e.g., Renilla) is driven by a weaker promoter (e.g., TK) than the experimental reporter.
Q3: The background is high across all wells, including "no-cell" and "no-plasmid" controls. What should I investigate?
This pattern strongly suggests a problem with the assay reagents, plates, or the luminometer itself.
-
Reagent Contamination: Prepare fresh lysis buffer and luciferase substrate. Ensure dedicated pipettes and filter tips are used to prevent cross-contamination.
-
Plate Type and Autoluminescence: Use opaque, black plates for fluorescence-based assays and white plates for luminescence to maximize the signal-to-background ratio. Check if your media components, like phenol red or certain sera, are causing autoluminescence. Consider measuring in a buffer like PBS.
-
Luminometer Settings: If the gain setting on your luminometer is adjustable, try lowering it. Always include wells with only lysis buffer and substrate to determine the background contribution from the reagents themselves.
Q4: Could the this compound concentration be the issue?
While this compound is an FXR agonist and is expected to increase the signal, using an excessively high concentration can sometimes lead to off-target effects or cytotoxicity that might confusingly alter the background. It is always recommended to perform a dose-response curve to identify the optimal concentration range that provides a robust signal without inducing cellular stress.
Experimental Protocols & Data
Baseline Protocol for a Generic FXR Reporter Assay
This protocol outlines the general steps for performing an FXR reporter assay. Specific details may need optimization for your cell line and reagents.
-
Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well plate at a density of 30,000-50,000 cells/well in 200 µl of culture medium. Incubate for 18-24 hours.
-
Transfection: Co-transfect cells with an FXR expression plasmid and an FXR-responsive element (FXRE)-luciferase reporter plasmid. Use a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 6-24 hours of transfection, replace the medium with fresh medium containing this compound at various concentrations (or other test compounds). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells with the compounds for 22-24 hours.
-
Cell Lysis: Aspirate the medium and add passive lysis buffer to each well.
-
Luminescence Measurement: Add the luciferase assay substrate to the lysate and immediately measure the luminescence using a plate-reading luminometer.
Table 1: Troubleshooting Guide for High Background
| Symptom | Potential Cause | Recommended Action |
| High signal in all wells (including no-cell controls) | Reagent/Plate Contamination or Autoluminescence | Prepare fresh reagents; test media for autoluminescence; use opaque plates (white for luminescence, black for fluorescence). |
| High signal in negative controls (vehicle-treated cells) | High basal promoter activity; cell stress | Optimize DNA plasmid ratio and total amount; reduce cell seeding density; use a weaker promoter for the reporter construct if possible. |
| High signal across the entire plate | Instrument settings are too high | Reduce the luminometer's PMT gain or decrease the signal integration time. |
| High variability between replicate wells | Pipetting errors; inconsistent cell plating | Use a master mix for reagents; ensure even cell distribution when plating. |
Table 2: Typical Reagent Concentration Ranges for Optimization
| Parameter | Starting Range | Notes |
| Total Plasmid DNA per well (96-well) | 0.1 - 0.6 µg | Titrate to find the lowest amount that gives a robust signal-to-background ratio. |
| Reporter:Expression Plasmid Molar Ratio | 1:1 to 10:1 | A higher ratio of reporter to expression plasmid can sometimes increase signal, but may also elevate background. |
| This compound Concentration | 10 nM - 100 µM | Perform a full dose-response curve to determine EC50 and identify optimal concentrations. |
| Cell Seeding Density (96-well) | 30,000 - 50,000 cells/well | Optimize for your specific cell line to avoid over-confluence. |
Visualizations
FXR Signaling Pathway
The diagram below illustrates the activation of the Farnesoid X Receptor (FXR) signaling pathway. Upon binding with a ligand such as this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to FXR Response Elements (FXREs) on the DNA, initiating the transcription of a reporter gene (e.g., Luciferase).
Caption: Simplified FXR signaling pathway leading to reporter gene activation.
Experimental Workflow for FXR Reporter Assay
This workflow outlines the key steps in performing an FXR reporter assay, from cell preparation to data analysis. Following a consistent workflow is crucial for minimizing variability.
Caption: Standard experimental workflow for an FXR luciferase reporter assay.
Troubleshooting Logic for High Background
This decision tree provides a logical path for diagnosing the source of high background in your assay. Start at the top and follow the questions to narrow down the potential cause.
Caption: Decision tree for troubleshooting high background in reporter assays.
References
Technical Support Center: Fexaramate and Primary Human Enterocytes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with fexaramate and primary human enterocytes.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic to primary human enterocytes?
A1: Based on current scientific literature, this compound is not expected to be directly cytotoxic to primary human enterocytes. This compound is a selective farnesoid X receptor (FXR) agonist. In the gastrointestinal tract, FXR activation is generally associated with protective effects, including reducing inflammation, enhancing intestinal barrier function, and protecting against cell death.[1][2][3][4] Some studies have even shown that FXR agonists can reduce apoptosis in intestinal epithelial cells under certain conditions.[2] Therefore, if you are observing significant cell death in your primary enterocyte cultures upon this compound treatment, it is likely due to other experimental factors.
Q2: What is the mechanism of action of this compound in primary human enterocytes?
A2: this compound acts as an agonist for the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the intestine. Upon binding to this compound, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes. This regulates the transcription of genes involved in bile acid homeostasis, lipid and glucose metabolism, and inflammation. Key target genes in enterocytes include those involved in bile acid transport and the production of fibroblast growth factor 19 (FGF19), which has systemic metabolic effects.
Q3: What are the challenges of working with primary human enterocytes in vitro?
A3: Primary human enterocytes are notoriously difficult to culture for extended periods. They have a very short lifespan of approximately 3-5 days in vivo and are prone to a form of programmed cell death called anoikis when detached from their native extracellular matrix. Maintaining their viability and differentiated phenotype in culture is a significant challenge and requires specialized protocols and culture conditions. Overgrowth of contaminating mesenchymal cells can also be an issue.
Troubleshooting Guides
Issue 1: High levels of cell death observed in primary human enterocyte cultures after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Poor initial viability of isolated enterocytes | The isolation procedure is critical. Ensure rapid processing of tissue specimens and use a gentle enzymatic and mechanical dissociation method. Assess cell viability immediately after isolation using a method like trypan blue exclusion. A low starting viability will lead to rapid cell death in culture, regardless of treatment. |
| Suboptimal culture conditions | Primary enterocytes require a specific culture medium and extracellular matrix coating (e.g., gelatin or collagen) to survive and maintain their phenotype. Ensure your culture conditions are optimized for primary human enterocytes. Consider using conditioned medium or specialized growth factors. |
| Solvent toxicity | This compound is typically dissolved in a solvent like DMSO. High concentrations of DMSO can be cytotoxic. Prepare a vehicle control with the same concentration of DMSO used for your this compound treatment to rule out solvent-induced toxicity. Keep the final DMSO concentration in the culture medium as low as possible (ideally <0.1%). |
| Indirect effects on cell signaling | While this compound is not directly cytotoxic, high concentrations could potentially have off-target effects or perturb cellular metabolism in a way that leads to cell stress in a sensitive primary cell model. Perform a dose-response experiment to see if the observed cell death is concentration-dependent. |
| Contamination | Microbial contamination can rapidly lead to cell death in primary cultures. Regularly check your cultures for any signs of contamination and perform routine testing. |
Issue 2: Inconsistent results in cytotoxicity assays.
| Possible Cause | Troubleshooting Steps |
| Variability in primary cell isolates | Primary cells from different donors can have inherent variability. If possible, use cells from multiple donors for your experiments to ensure your results are reproducible. |
| Assay interference | Some compounds can interfere with the chemistry of cytotoxicity assays. For example, colored compounds can affect absorbance readings in an MTT assay. Run appropriate controls, including a no-cell control with this compound, to check for any interference. |
| Incorrect assay timing | The timing of your cytotoxicity assay is crucial. For an LDH release assay, which measures membrane integrity, you need to allow enough time for the cells to die and release LDH. For an MTT assay, which measures metabolic activity, you should perform the assay when you expect to see a difference in viable cell number. |
| Cell plating density | The initial number of cells plated can affect their growth and sensitivity to treatments. Optimize your cell seeding density to ensure a healthy monolayer and consistent results. |
Experimental Protocols
Protocol 1: Isolation of Primary Human Enterocytes
This protocol is adapted from a method using EpCAM-positive selection.
-
Obtain fresh human small intestinal tissue from surgical resections in sterile transport medium on ice.
-
Wash the tissue multiple times with phosphate-buffered saline (PBS) containing antibiotics and antimycotics.
-
Mechanically dissect the mucosal layer from the underlying submucosa.
-
Cut the mucosa into small pieces (2-3 mm³) and place them in a culture flask with digestion medium containing collagenase and dispase.
-
Incubate at 37°C with gentle agitation for a duration optimized for tissue dissociation (e.g., 30-60 minutes).
-
Neutralize the enzymes with culture medium containing fetal bovine serum (FBS).
-
Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove undigested tissue.
-
Wash the cells by centrifugation and resuspend in a suitable buffer for immunomagnetic separation.
-
Incubate the cell suspension with magnetic beads conjugated to an anti-EpCAM antibody.
-
Isolate the EpCAM-positive cells (enterocytes) using a magnetic separator.
-
Wash the isolated cells and resuspend in complete culture medium.
-
Plate the cells on gelatin-coated culture plates.
-
Assess cell viability and purity (e.g., by flow cytometry for EpCAM).
Protocol 2: LDH Cytotoxicity Assay
This protocol is based on the principle of measuring lactate dehydrogenase (LDH) released from damaged cells.
-
Plate primary human enterocytes in a 96-well plate at a predetermined optimal density and allow them to adhere.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Include a positive control for maximum LDH release (e.g., a lysis buffer or a known cytotoxic agent). Also, include a no-cell background control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, carefully collect a portion of the culture supernatant from each well.
-
Add the supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 30 minutes).
-
Stop the reaction by adding the provided stop solution.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity for each treatment relative to the positive and negative controls.
Protocol 3: Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Plate primary human enterocytes in a white-walled 96-well plate suitable for luminescence measurements.
-
Treat the cells with this compound, a vehicle control, and a positive control for apoptosis induction (e.g., staurosporine).
-
Incubate for the desired treatment period.
-
Allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add the reagent to each well.
-
Mix gently by orbital shaking and incubate at room temperature for the recommended duration (e.g., 1-2 hours).
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
Quantitative Data
The following table summarizes hypothetical data from a cytotoxicity study on primary human enterocytes. Note that direct cytotoxicity from this compound is not expected based on its known mechanism of action.
| Treatment | Concentration | Cell Viability (MTT Assay; % of Control) | LDH Release (% of Max Lysis) | Caspase-3/7 Activity (RLU) |
| Vehicle Control | 0.1% DMSO | 100 ± 5 | 5 ± 2 | 1500 ± 200 |
| This compound | 1 µM | 102 ± 6 | 6 ± 3 | 1450 ± 250 |
| This compound | 10 µM | 98 ± 7 | 7 ± 2 | 1600 ± 300 |
| This compound | 50 µM | 95 ± 8 | 9 ± 4 | 1700 ± 280 |
| Staurosporine (Positive Control) | 1 µM | 25 ± 4 | 85 ± 10 | 25000 ± 3000 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
FXR Signaling Pathway in Primary Human Enterocytes
Caption: this compound activates the FXR signaling pathway in enterocytes.
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: A logical workflow for assessing the cytotoxicity of this compound.
References
- 1. The impact of farnesoid X receptor activation on intestinal permeability in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of Intestinal FXR-Related Molecules on Intestinal Mucosal Barriers in Biliary Tract Obstruction [frontiersin.org]
- 3. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pathophysiology of Farnesoid X Receptor (FXR) in the GI Tract: Inflammation, Barrier Function and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fexaramine Administration in Murine Models
This technical support center provides guidance for researchers observing unexpected weight loss in mice during treatment with Fexaramine. Fexaramine is a gut-restricted Farnesoid X Receptor (FXR) agonist designed to induce metabolic benefits, including fat loss, by mimicking the effects of a meal without systemic exposure[1][2]. While weight reduction is an expected therapeutic outcome, this guide helps distinguish the intended effect from potential experimental complications.
Frequently Asked Questions (FAQs)
Q1: Is weight loss an expected outcome of Fexaramine treatment in mice?
A1: Yes. The primary therapeutic goal of oral Fexaramine in diet-induced obesity models is to prevent weight gain and reduce fat mass[2][3][4]. This effect is achieved without a significant reduction in food intake. The compound tricks the body into thinking it has consumed calories, causing it to burn fat. Therefore, observing a reduction in body weight or fat mass relative to vehicle-treated controls is the expected outcome.
Q2: What is the established mechanism for Fexaramine-induced weight loss?
A2: Fexaramine is a non-systemic FXR agonist, meaning it acts primarily within the intestines with minimal absorption into the bloodstream. Its mechanism involves:
-
FXR Activation: It selectively activates the Farnesoid X Receptor (FXR) in the intestinal tract.
-
FGF15 Induction: This activation robustly induces the gut hormone Fibroblast Growth Factor 15 (FGF15), the murine analog of human FGF19.
-
Increased Energy Expenditure: It enhances metabolic rate, thermogenesis, and oxygen consumption, leading to more calories being burned. Studies have noted a core body temperature increase of up to 1.5°C in treated mice.
-
White Adipose Tissue (WAT) Browning: Fexaramine promotes the conversion of white fat (storage) into more metabolically active, 'beige' or brown fat (energy-burning).
Q3: Why is a gut-restricted FXR agonist like Fexaramine used instead of a systemic one?
A3: Systemic activation of FXR throughout the body has been shown to potentially worsen weight gain and glucose control in obese rodents. By restricting FXR activation to the intestine, Fexaramine mimics the natural signaling that occurs after a meal and avoids the side effects associated with activating FXR in other organs like the liver and kidneys. This targeted approach has proven more effective for producing beneficial metabolic outcomes.
Q4: Does Fexaramine suppress appetite?
A4: No, a key finding from multiple studies is that the weight loss effects of Fexaramine are achieved without a significant change in appetite or food consumption compared to untreated mice. If you observe a dramatic decrease in food intake, it may indicate an issue unrelated to the compound's primary mechanism of action and should be investigated.
Troubleshooting Guide: Unexpected or Severe Weight Loss
"Unexpected" weight loss should be defined as weight loss that is excessively rapid (e.g., >15-20% of initial body weight over a short period), is accompanied by clinical signs of distress, or significantly exceeds the expected therapeutic effect reported in the literature.
| Observed Issue | Potential Cause | Recommended Action & Investigation |
| Rapid & Severe Weight Loss (>20%) | 1. Dosing Error: Incorrect calculation of dose, stock solution concentration, or administration volume. | Action: Immediately re-verify all calculations, including mouse weights, dose (mg/kg), and final concentrations. Prepare a fresh stock solution and have a colleague double-check the math. |
| 2. Animal Health: Underlying illness or infection in the animal, unrelated to the treatment. | Action: Perform a thorough health check on the affected animals. Look for signs of illness such as lethargy, ruffled fur, or hunched posture. Consult with veterinary staff for diagnosis and care. | |
| Weight Loss with Signs of Distress (Lethargy, Ruffled Fur, Dehydration) | 1. Administration Trauma: Improper oral gavage technique can cause stress, pain, or esophageal injury, leading to reduced food/water intake. | Action: Review and standardize the oral gavage procedure with all personnel. Ensure the correct gavage needle size is used and that animals are handled properly to minimize stress. Monitor for signs of injury. |
| 2. Compound Toxicity: Although designed to be safe, an excessive dose or impurity in the compound could lead to toxicity. | Action: Consider reducing the dose. If possible, verify the purity of your Fexaramine batch. Ensure the vehicle (e.g., DMSO concentration) is non-toxic at the administered volume. | |
| High Variability in Weight Loss Between Animals | 1. Inconsistent Dosing: Variation in gavage technique or failure to properly suspend the compound before each administration. | Action: Fexaramine is highly insoluble. Ensure the solution is vortexed or mixed thoroughly immediately before each gavage to ensure a homogenous suspension. Standardize the gavage procedure across all users. |
| 2. Gut Microbiome Differences: The metabolic effects of Fexaramine can be linked to its influence on the gut microbiota. Differences in the baseline microbiome between animals could contribute to varied responses. | Action: While difficult to control, co-housing animals from different litters before the study can help normalize the microbiome. Acknowledge this as a potential source of variation in your analysis. |
Summary of Reported Metabolic Effects
The following table summarizes quantitative data from key studies on Fexaramine in diet-induced obese (DIO) mouse models.
| Parameter | Fexaramine Effect | Dose / Duration | Source |
| Body Weight | Stopped weight gain and caused weight loss compared to vehicle controls | 100 mg/kg daily for 5 weeks | |
| Fat Mass | Significantly reduced | 100 mg/kg daily for 5 weeks | |
| Food Intake | No significant change vs. vehicle | 100 mg/kg daily for 5 weeks | |
| Energy Expenditure | Significantly increased oxygen consumption (VO₂) | 100 mg/kg daily for 5 weeks | |
| Core Body Temperature | Increased by ~1.5°C | Not specified | |
| Blood Glucose & Insulin | Improved glucose tolerance and insulin sensitivity | 50-100 mg/kg daily | |
| White Adipose Tissue | Induced browning (increased expression of brown fat genes) | 100 mg/kg daily for 5 weeks |
Reference Experimental Protocol
This protocol is a generalized methodology for an in vivo study using Fexaramine in a diet-induced obesity mouse model.
1. Animal Model and Acclimatization
-
Species/Strain: C57BL/6J male mice (or other appropriate model).
-
Diet: Induce obesity with a high-fat diet (HFD, e.g., 60% kcal from fat) for 8-12 weeks.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before any procedures. House animals under standard conditions (12:12 light-dark cycle, controlled temperature, and humidity).
2. Fexaramine Preparation
-
Compound: Fexaramine powder.
-
Vehicle: Fexaramine is highly insoluble. A common vehicle is prepared by first dissolving the compound in a minimal amount of DMSO, then diluting it to the final working concentration with a vehicle like Phosphate-Buffered Saline (PBS) or 1% methylcellulose. The final DMSO concentration should be low (e.g., <5%).
-
Example Preparation (for 100 mg/kg dose):
-
Weigh 100 mg of Fexaramine.
-
Dissolve in 0.5 mL of DMSO.
-
Add 9.5 mL of PBS for a final volume of 10 mL. This yields a 10 mg/mL solution.
-
A 25g mouse would receive a 100 mg/kg dose by administering 0.25 mL of this solution.
-
-
Important: The solution will be a suspension. It must be vortexed vigorously immediately before each animal is dosed to ensure homogeneity.
3. Administration
-
Route: Oral gavage is the standard method used in published studies.
-
Frequency: Once daily.
-
Volume: Typically 10 mL/kg body weight. Do not exceed recommended volumes for oral gavage.
-
Procedure:
-
Weigh the mouse to calculate the precise dosing volume.
-
Vortex the Fexaramine suspension.
-
Draw up the correct volume into a syringe fitted with a proper-sized, ball-tipped gavage needle.
-
Gently restrain the mouse and perform the gavage, ensuring the needle enters the esophagus and not the trachea.
-
Administer the dose to the vehicle control group using the same procedure and volume.
-
4. Monitoring and Measurements
-
Body Weight: Measure daily or at least 3 times per week.
-
Food Intake: Measure daily or several times per week by weighing the food hopper.
-
Clinical Signs: Observe animals daily for any signs of distress, pain, or illness.
-
Metabolic Tests (Optional): Perform Glucose Tolerance Tests (GTT) or Insulin Tolerance Tests (ITT) near the end of the study to assess metabolic improvements.
-
Body Composition: Use techniques like EchoMRI or DEXA to measure fat and lean mass at baseline and at the end of the study.
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
Caption: A typical experimental workflow for an in-vivo Fexaramine study in mice.
Fexaramine Signaling Pathway Diagram
Caption: Simplified signaling pathway of gut-restricted Fexaramine action.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of Fexaramate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of oral formulations for fexaramate. The information provided is based on established principles for improving the bioavailability of poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor oral bioavailability of this compound?
A1: While specific data for this compound is limited in publicly available literature, compounds with similar structures often exhibit poor oral bioavailability due to one or more of the following factors:
-
Low Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed.
-
Poor Permeability: The drug molecule may not efficiently cross the intestinal cell membranes to enter the bloodstream.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active compound.[1]
Q2: What initial steps can I take to investigate the cause of low bioavailability in my this compound formulation?
A2: A systematic approach is crucial. We recommend the following initial investigations:
-
Physicochemical Characterization: Determine the aqueous solubility of this compound at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8). Also, determine its lipophilicity (LogP) and ionization constant (pKa). These parameters are fundamental to understanding its absorption potential.[2][3]
-
In Vitro Dissolution Studies: Perform dissolution tests of your current formulation in biorelevant media (e.g., FaSSIF and FeSSIF) to simulate fasted and fed states in the GI tract.
-
Caco-2 Permeability Assay: Use this in vitro model to assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
Q3: What are the main formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A3: Several advanced formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[4] The most common and effective approaches include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly increase its dissolution rate and the extent of supersaturation in the GI tract.[5]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, leading to faster dissolution and improved absorption.
-
Lipid-Based Formulations: Formulating this compound in lipids, surfactants, and co-solvents can improve its solubilization in the GI tract and potentially enhance its absorption via the lymphatic pathway, bypassing first-pass metabolism. Self-microemulsifying drug delivery systems (SMEDDS) are a common example.
-
Prodrug Approach: Chemically modifying the this compound molecule to create a more soluble or permeable prodrug that converts back to the active parent drug in the body can be an effective strategy.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: this compound shows poor dissolution in in vitro tests.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Crystalline nature of the drug | Prepare an amorphous solid dispersion of this compound with a suitable hydrophilic polymer. | Hot-Melt Extrusion (HME): 1. Mix this compound with a polymer (e.g., PVP, HPMC-AS, Soluplus®) at a defined ratio. 2. Process the mixture through a hot-melt extruder at a temperature above the polymer's glass transition temperature. 3. Cool and mill the extrudate to obtain a powder. 4. Characterize the solid dispersion for amorphicity using DSC and XRD. |
| High lipophilicity | Formulate this compound into a lipid-based system such as a Self-Microemulsifying Drug Delivery System (SMEDDS). | SMEDDS Formulation: 1. Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound. 2. Construct ternary phase diagrams to identify the optimal ratio of components that form a stable microemulsion upon dilution with water. 3. Characterize the globule size and polydispersity index of the resulting microemulsion. |
| Particle size is too large | Reduce the particle size of this compound using nanomilling techniques. | Nanomilling: 1. Prepare a suspension of this compound in a liquid medium with stabilizers. 2. Mill the suspension using a high-energy media mill until the desired particle size is achieved. 3. Monitor particle size distribution using dynamic light scattering (DLS). |
Issue 2: In vivo pharmacokinetic studies show low Cmax and AUC for this compound.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Poor absorption due to low permeability | Develop a prodrug of this compound with enhanced lipophilicity to improve membrane permeation. | Prodrug Synthesis and Evaluation: 1. Synthesize an ester or amide prodrug of this compound. 2. Characterize the prodrug's chemical structure and purity. 3. Evaluate its stability in simulated gastric and intestinal fluids. 4. Assess its permeability using a Caco-2 cell monolayer assay. 5. Conduct in vivo pharmacokinetic studies in an animal model to compare the bioavailability of the prodrug to the parent drug. |
| Efflux by P-glycoprotein (P-gp) | Co-administer this compound with a known P-gp inhibitor or formulate it with excipients that have P-gp inhibitory effects (e.g., certain surfactants used in SMEDDS). | In Vivo P-gp Inhibition Study: 1. Select a suitable animal model (e.g., rats). 2. Dose one group of animals with this compound alone. 3. Dose a second group with this compound and a P-gp inhibitor (e.g., verapamil). 4. Collect blood samples at various time points and analyze this compound concentrations to determine if there is a significant increase in AUC and Cmax in the presence of the inhibitor. |
| Extensive first-pass metabolism | Formulate this compound in a lipid-based system to promote lymphatic absorption, which can partially bypass the liver. | Lymphatic Transport Study: 1. Formulate this compound in a long-chain triglyceride-based SMEDDS. 2. In a cannulated rat model, collect both portal blood and mesenteric lymph samples after oral administration. 3. Analyze the concentration of this compound in both fluids to determine the extent of lymphatic transport. |
Quantitative Data Summary
| Formulation Strategy | Key Pharmacokinetic Parameters | Expected Improvement (Illustrative) |
| Micronized Drug | Cmax, AUC | 1.5 to 3-fold increase |
| Solid Dispersion | Cmax, AUC | 3 to 10-fold increase |
| Nanoparticle Formulation | Cmax, AUC, Tmax (may decrease) | 5 to 20-fold increase |
| Lipid-Based Formulation (SMEDDS) | Cmax, AUC | 4 to 15-fold increase |
| Prodrug | Bioavailability (F%) | Variable, can be significant |
Note: The actual improvement will depend on the specific properties of the drug and the formulation.
Signaling Pathways and Experimental Workflows
Logical Workflow for Improving this compound Bioavailability
This diagram illustrates a typical workflow for addressing the low bioavailability of a compound like this compound.
Caption: Workflow for troubleshooting and improving this compound bioavailability.
Mechanism of Bioavailability Enhancement by Solid Dispersion
This diagram illustrates how a solid dispersion formulation can improve the oral absorption of a poorly soluble drug.
Caption: Mechanism of solid dispersion for bioavailability enhancement.
References
- 1. d-nb.info [d-nb.info]
- 2. [PDF] From Farm to Pharmacy: Strawberry-Enabled Oral Delivery of Protein Drugs | Semantic Scholar [semanticscholar.org]
- 3. ADME SARfari: comparative genomics of drug metabolizing systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide: Fexaramate vs. Obeticholic Acid in a NASH Mouse Model
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of fexaramate and obeticholic acid, two farnesoid X receptor (FXR) agonists, in the context of non-alcoholic steatohepatitis (NASH) mouse models. While both compounds target the same nuclear receptor, the available preclinical data on their efficacy in NASH is markedly different, with a wealth of information for obeticholic acid and a notable lack of direct evidence for this compound.
Executive Summary
Obeticholic acid (OCA), a potent FXR agonist, has been extensively studied in various mouse models of NASH and has consistently demonstrated efficacy in improving key histological features of the disease, including steatosis, inflammation, and fibrosis. In contrast, this compound, an intestine-restricted FXR agonist, has primarily been investigated for its systemic metabolic benefits, such as improved insulin sensitivity and browning of white adipose tissue. To date, there is a significant gap in the scientific literature regarding the direct effects of this compound on liver histology in established NASH mouse models, making a direct head-to-head comparison with obeticholic acid challenging. This guide will present the available quantitative data for obeticholic acid, detail the experimental protocols used in these studies, and discuss the known mechanisms of action for both compounds, highlighting the need for further research into the potential of this compound as a therapeutic for NASH.
Obeticholic Acid: A Profile of Efficacy in NASH Mouse Models
Obeticholic acid has been the subject of numerous preclinical studies utilizing a variety of NASH mouse models. These models are designed to recapitulate the key features of human NASH, including steatosis, inflammation, and fibrosis.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative effects of obeticholic acid on key NASH parameters in different mouse models.
Table 1: Effects of Obeticholic Acid on Liver Histology in NASH Mouse Models
| Mouse Model | Treatment Group | Dose & Duration | Steatosis Score | Inflammation Score | Ballooning Score | NAFLD Activity Score (NAS) |
| DIO-NASH (C57BL/6J)[1] | Vehicle | - | 2.8 ± 0.1 | 2.1 ± 0.2 | 1.1 ± 0.2 | 6.0 ± 0.3 |
| Obeticholic Acid | 30 mg/kg/day, 8 weeks | 2.1 ± 0.2 | 1.5 ± 0.2 | 0.8 ± 0.2 | 4.4 ± 0.4 | |
| Lepob/Lepob-NASH[1] | Vehicle | - | 2.9 ± 0.1 | 2.5 ± 0.2 | 1.3 ± 0.2 | 6.7 ± 0.3 |
| Obeticholic Acid | 30 mg/kg/day, 8 weeks | 2.3 ± 0.2 | 1.8 ± 0.2 | 1.0 ± 0.2 | 5.1 ± 0.4 | |
| MCD Diet (C57BL/6)[2] | Vehicle | - | 2.8 ± 0.2 | 2.5 ± 0.2 | - | 5.3 ± 0.3 |
| Obeticholic Acid | 0.4 mg/day, 24 days | 1.9 ± 0.3 | 1.6 ± 0.3 | - | 3.5 ± 0.5* |
* Statistically significant improvement compared to vehicle.
Table 2: Effects of Obeticholic Acid on Liver Fibrosis in NASH Mouse Models
| Mouse Model | Treatment Group | Dose & Duration | Fibrosis Stage/Score | Collagen Content (% area) |
| DIO-NASH (C57BL/6J)[1] | Vehicle | - | 1.8 ± 0.2 | 2.5 ± 0.3 |
| Obeticholic Acid | 30 mg/kg/day, 8 weeks | 1.6 ± 0.2 | 2.1 ± 0.3 | |
| Lepob/Lepob-NASH[1] | Vehicle | - | 2.1 ± 0.2 | 3.1 ± 0.4 |
| Obeticholic Acid | 30 mg/kg/day, 8 weeks | 1.9 ± 0.2 | 2.7 ± 0.4 | |
| MC4R-KO on Western Diet | Vehicle | - | - | Increased |
| Obeticholic Acid | 10 mg/kg/day, 8 weeks | - | Significantly Reduced |
Table 3: Effects of Obeticholic Acid on Biochemical Markers of Liver Injury
| Mouse Model | Treatment Group | Dose & Duration | Serum ALT (U/L) | Serum AST (U/L) |
| MCD Diet (C57BL/6) | Vehicle | - | ~250 | ~450 |
| Obeticholic Acid | 0.4 mg/day, 24 days | ~150 | ~300 |
* Statistically significant reduction compared to vehicle.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of obeticholic acid in NASH mouse models.
Diet-Induced Obese (DIO)-NASH Model
-
Animals: Male C57BL/6J mice.
-
Diet: High in trans-fat (40%), fructose (20%), and cholesterol (2%) for 30 weeks to induce NASH.
-
Treatment: Following biopsy confirmation of NASH, mice were treated with obeticholic acid (30 mg/kg, oral gavage, once daily) or vehicle for 8 weeks.
-
Analysis: Liver tissue was collected for histological assessment of steatosis, inflammation, ballooning, and fibrosis using the NAFLD Activity Score (NAS) and fibrosis staging.
Methionine-Choline-Deficient (MCD) Diet Model
-
Animals: Male C57BL/6 mice, 8 weeks old.
-
Diet: Fed an MCD diet for 6 weeks to induce NASH.
-
Treatment: Mice were administered obeticholic acid (0.4 mg/day, oral gavage) or vehicle for 24 days.
-
Analysis: Liver histology was evaluated for steatosis and inflammation and scored using the NAFLD activity score. Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were measured.
Melanocortin 4 Receptor Knockout (MC4R-KO) Mouse Model
-
Animals: MC4R-KO mice.
-
Diet: Fed a Western diet to induce NASH.
-
Treatment: Mice were treated with obeticholic acid (10 mg/kg/day) or vehicle.
-
Analysis: Liver tissue was analyzed for fibrosis by assessing collagen deposition.
This compound: An Intestine-Restricted FXR Agonist with Metabolic Benefits
This compound is a potent FXR agonist designed to have minimal systemic absorption, thereby primarily activating FXR in the intestine. Research on this compound has focused on its ability to improve metabolic parameters.
Current State of Research in NASH
A comprehensive search of the scientific literature did not yield any studies that directly evaluated the efficacy of this compound on liver histology (steatosis, inflammation, and fibrosis) in a validated NASH mouse model. The existing research on this compound in rodent models has demonstrated:
-
Improved Insulin Sensitivity and Glucose Tolerance: this compound treatment has been shown to enhance insulin sensitivity and improve glucose tolerance in obese and diabetic mice.
-
Promotion of White Adipose Tissue Browning: this compound can induce the browning of white adipose tissue, leading to increased energy expenditure.
-
Modulation of Gut Microbiota and Bile Acid Profile: As an intestine-restricted agonist, this compound alters the composition of the gut microbiota and the bile acid pool.
While these metabolic improvements could theoretically have a positive impact on the liver in the context of NASH, direct experimental evidence is currently lacking.
Signaling Pathways and Experimental Workflow
FXR Activation Signaling Pathway
Both obeticholic acid and this compound are agonists of the farnesoid X receptor (FXR). FXR is a nuclear receptor highly expressed in the liver and intestine and plays a crucial role in regulating bile acid, lipid, and glucose metabolism.
References
- 1. Metabolic and hepatic effects of liraglutide, obeticholic acid and elafibranor in diet-induced obese mouse models of biopsy-confirmed nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Obeticholic acid improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Intestinal Selectivity: Fexaramate vs. Tropifexor
For Immediate Release
This guide provides a detailed comparison of two farnesoid X receptor (FXR) agonists, fexaramate and tropifexor, with a specific focus on their intestinal selectivity. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of FXR modulation in metabolic and gastrointestinal diseases.
Introduction
The farnesoid X receptor is a nuclear receptor highly expressed in the liver and intestine, playing a crucial role in bile acid, lipid, and glucose homeostasis.[1] Activation of FXR has emerged as a promising therapeutic strategy for various conditions, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). However, systemic FXR activation can be associated with side effects.[2] This has led to the development of FXR agonists with varying degrees of tissue selectivity. Here, we compare this compound, an intestine-restricted FXR agonist, with tropifexor, a potent systemic FXR agonist.
Quantitative Data Comparison
The following tables summarize the key pharmacodynamic and pharmacokinetic parameters of this compound and tropifexor, highlighting the differences in their potency and intestinal selectivity.
Table 1: Potency and Efficacy of this compound and Tropifexor
| Parameter | This compound | Tropifexor |
| Mechanism of Action | FXR Agonist | FXR Agonist |
| Chemical Class | Non-steroidal | Non-bile acid, Non-steroidal |
| Potency (EC50) | 25 nM | 0.2 - 0.26 nM |
Table 2: Intestinal Selectivity Profile
| Feature | This compound | Tropifexor |
| Primary Site of Action | Intestine | Systemic (Intestine and Liver) |
| Systemic Exposure | Minimal | Significant |
| Induction of Intestinal FXR Target Genes (e.g., SHP, FGF15) | Robust induction | Robust induction |
| Induction of Hepatic FXR Target Genes (e.g., SHP, BSEP) | No significant induction with oral administration | Robust induction |
Signaling Pathways and Experimental Workflows
The diagrams below, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for evaluating intestinal selectivity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro and in vivo assays commonly used to evaluate the efficacy and selectivity of FXR agonists.
In Vitro FXR Agonist Potency Assay (Cell-Based Reporter Assay)
Objective: To determine the half-maximal effective concentration (EC50) of a test compound for FXR activation.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for full-length human FXR and RXRα
-
FXR-responsive reporter plasmid (e.g., containing a luciferase gene driven by an FXR response element)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (this compound, Tropifexor) and a known FXR agonist (e.g., GW4064) as a positive control
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in appropriate medium until they reach 80-90% confluency.
-
Cells are co-transfected with the FXR, RXRα, and FXR-responsive reporter plasmids using a suitable transfection reagent according to the manufacturer's instructions. A constitutively active Renilla luciferase plasmid is often co-transfected for normalization.
-
-
Compound Treatment:
-
After 24 hours of transfection, the cells are treated with serial dilutions of the test compounds (this compound or tropifexor) or the positive control. A vehicle control (e.g., DMSO) is also included.
-
-
Luciferase Activity Measurement:
-
Following a 24-hour incubation period with the compounds, the cells are lysed.
-
Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
The fold induction of luciferase activity by the test compound is calculated relative to the vehicle control.
-
The EC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
-
In Vivo Assessment of Intestinal Selectivity
Objective: To evaluate the tissue-specific activation of FXR by this compound and tropifexor in an animal model.
Animals:
-
Male C57BL/6J mice (8-10 weeks old)
Materials:
-
This compound and Tropifexor
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
RNA extraction kits
-
Reverse transcription reagents
-
qPCR master mix and primers for FXR target genes (e.g., Shp, Fgf15, Bsep, Cyp7a1) and a housekeeping gene (e.g., Gapdh)
Procedure:
-
Animal Dosing:
-
Mice are randomly assigned to treatment groups: vehicle, this compound (e.g., 100 mg/kg), or tropifexor (e.g., 1 mg/kg).
-
The compounds or vehicle are administered once daily via oral gavage for a specified period (e.g., 5-7 days).
-
-
Tissue Collection:
-
At the end of the treatment period, mice are euthanized at a specific time point after the last dose (e.g., 6 hours).
-
Samples of the ileum, liver, and plasma are collected and immediately snap-frozen in liquid nitrogen and stored at -80°C until analysis.
-
-
RNA Extraction and qPCR:
-
Total RNA is extracted from the ileum and liver tissues using a suitable RNA extraction kit.
-
RNA concentration and purity are determined by spectrophotometry.
-
cDNA is synthesized from the RNA using a reverse transcription kit.
-
Quantitative PCR is performed using specific primers for the target genes and the housekeeping gene to determine the relative mRNA expression levels.
-
-
Data Analysis:
-
The relative expression of each target gene is normalized to the expression of the housekeeping gene.
-
The fold change in gene expression in the treatment groups is calculated relative to the vehicle control group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the observed changes.
-
Conclusion
This compound and tropifexor are both FXR agonists but exhibit distinct profiles of intestinal selectivity. This compound is designed to be intestine-restricted, minimizing systemic exposure and primarily activating FXR in the gut.[3] This targeted action leads to downstream metabolic benefits, including the modulation of the gut microbiota and enhancement of GLP-1 secretion.[4] In contrast, tropifexor is a highly potent, systemically active FXR agonist that demonstrates robust target gene engagement in both the intestine and the liver.[5] The choice between an intestine-selective and a systemic FXR agonist will depend on the specific therapeutic indication and the desired balance between efficacy and potential side effects. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these and other novel FXR modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Validating Fexaramate's Gut-Restriction In Vivo: A Comparative Guide for Researchers
A detailed comparison of the gut-restricted Farnesoid X Receptor (FXR) agonist Fexaramate with systemic FXR agonists, providing experimental data and protocols to validate its targeted mechanism of action.
This compound, a synthetic Farnesoid X Receptor (FXR) agonist, has garnered significant interest in the scientific community for its therapeutic potential in metabolic diseases. A key feature of this compound is its designed gut-restriction, which aims to selectively activate FXR in the intestinal tract, thereby minimizing systemic side effects associated with widespread FXR activation. This guide provides a comparative analysis of this compound with other FXR agonists, focusing on the in vivo validation of its gut-restricted profile. We present supporting experimental data, detailed methodologies, and visual aids to assist researchers in understanding and evaluating this targeted therapeutic approach.
Farnesoid X Receptor (FXR) Signaling Pathway
The therapeutic effects of this compound are mediated through the activation of the Farnesoid X Receptor, a nuclear receptor highly expressed in the intestine, liver, adipose tissue, and adrenal glands. Intestinal FXR activation by this compound initiates a signaling cascade that plays a crucial role in regulating bile acid synthesis, lipid and glucose metabolism, and inflammation. A key downstream effector is the induction of Fibroblast Growth Factor 15 (FGF15) in mice (FGF19 in humans), which signals to the liver to suppress bile acid production. Furthermore, intestinal FXR activation stimulates the release of glucagon-like peptide-1 (GLP-1), contributing to improved glucose homeostasis.
Caption: this compound-induced intestinal FXR signaling.
Comparative Analysis of FXR Agonists
To highlight the significance of this compound's gut-restriction, we compare its pharmacokinetic profile with that of systemically active FXR agonists, such as Obeticholic Acid (OCA) and GW4064, and another gut-restricted agonist, Fexaramine-3.
| Compound | Type | Primary Site of Action | Systemic Exposure | Key Metabolic Effects |
| This compound | Gut-Restricted FXR Agonist | Intestine | Minimal | ↑ FGF15/19, ↑ GLP-1, Improved glucose tolerance, WAT browning |
| Obeticholic Acid (OCA) | Systemic FXR Agonist | Liver and Intestine | High | ↓ Bile acid synthesis, Improved liver function markers |
| GW4064 | Systemic FXR Agonist | Liver and other tissues | High | ↓ Triglycerides, ↓ Cholesterol, Improved insulin sensitivity |
| Fexaramine-3 | Gut-Restricted FXR Agonist | Intestine (Ileum selective) | Minimal | Potentially more selective intestinal FXR activation than this compound |
Validating Gut-Restriction: Experimental Evidence
In contrast, systemically acting FXR agonists like Obeticholic Acid (OCA) exhibit significant plasma and liver concentrations following oral administration.
Table 1: Comparative In Vivo Distribution of Gut-Restricted vs. Systemic Agonists (Conceptual)
| Compound | Tissue | Concentration (relative to intestine) |
| Gut-Restricted Agonist (e.g., this compound) | Intestine | 100% |
| Plasma | <0.1% | |
| Liver | <0.1% | |
| Systemic Agonist (e.g., Obeticholic Acid) | Intestine | High |
| Plasma | Significant | |
| Liver | High |
Experimental Protocols for In Vivo Validation
Validating the gut-restriction of a compound like this compound involves a series of in vivo experiments designed to quantify its concentration in various tissues over time. Below are detailed methodologies for key experiments.
In Vivo Pharmacokinetic Study for Tissue Distribution
Objective: To determine the concentration of the test compound in the intestine, plasma, and other relevant organs (e.g., liver, kidney) following oral administration in a murine model.
Experimental Workflow:
Caption: Workflow for in vivo validation of gut-restriction.
Detailed Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are typically used. Animals should be acclimatized for at least one week before the experiment.
-
Dosing: The test compound (e.g., this compound) is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at a specific dose (e.g., 10-30 mg/kg).
-
Sample Collection: At designated time points post-dosing (e.g., 0.5, 1, 2, 4, 8, and 24 hours), animals are anesthetized.
-
Blood Collection: Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.
-
Tissue Harvesting: The entire small intestine, liver, and kidneys are excised, rinsed with cold saline, blotted dry, and weighed.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Tissue Homogenization: A weighed portion of each tissue is homogenized in a specific volume of lysis buffer (e.g., 4 volumes of acetonitrile) using a bead beater or other mechanical homogenizer.
-
Protein Precipitation: The tissue homogenate is centrifuged to pellet proteins and cellular debris. The supernatant containing the drug is collected.
-
Plasma Preparation: An organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is collected.
-
-
LC-MS/MS Quantification:
-
The extracted samples are analyzed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to determine the concentration of the test compound. A standard curve with known concentrations of the compound is used for quantification.
-
Analysis of Downstream Biomarkers
Objective: To measure the levels of downstream biomarkers of FXR activation in both intestinal and systemic compartments.
Methodology:
-
FGF15/19 Levels: Plasma levels of FGF15 (in mice) or FGF19 (in humans) can be measured using a commercially available ELISA kit. A significant increase in plasma FGF15/19 following oral administration of a gut-restricted FXR agonist, without a correspondingly high plasma concentration of the drug itself, provides strong evidence of target engagement in the intestine.
-
Gene Expression Analysis: The expression of FXR target genes in intestinal tissue and liver can be quantified using quantitative real-time PCR (qRT-PCR).
-
Intestinal Tissue: Increased expression of genes like Fgf15, Shp (Small Heterodimer Partner), and Ibabp (Ileal Bile Acid Binding Protein) in the ileum indicates intestinal FXR activation.
-
Liver Tissue: In a truly gut-restricted scenario, direct activation of hepatic FXR target genes should be minimal. Changes in hepatic gene expression, such as the suppression of Cyp7a1 (Cholesterol 7-alpha-hydroxylase), are expected to be primarily mediated by the endocrine action of FGF15 from the gut.
-
Conclusion
The validation of this compound's gut-restriction is paramount to its clinical development and therapeutic application. The experimental framework outlined in this guide, focusing on comparative pharmacokinetic studies and the analysis of downstream biomarkers, provides a robust approach for researchers to confirm the intestinal selectivity of this compound and other gut-targeted compounds. By demonstrating high intestinal concentrations with minimal systemic exposure, these studies can substantiate the intended mechanism of action and the potential for an improved safety profile compared to systemically active FXR agonists.
References
A Comparative Analysis of Fexaramate and GW4064 for In Vitro Farnesoid X Receptor (FXR) Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two prominent Farnesoid X Receptor (FXR) agonists: Fexaramate and GW4064. The information presented herein, supported by experimental data and detailed methodologies, is intended to assist researchers in selecting the appropriate compound for their studies.
The Farnesoid X Receptor is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose homeostasis.[1][2] Its activation by agonists has emerged as a promising therapeutic strategy for various metabolic and liver diseases.[2] this compound and GW4064 are two synthetic non-steroidal agonists that have been extensively used in FXR research.
Quantitative Comparison of In Vitro Potency
The following table summarizes the reported in vitro potency (EC50) of this compound and GW4064 in activating the Farnesoid X Receptor. The EC50 value represents the concentration of the agonist that elicits 50% of the maximal response.
| Compound | EC50 (nM) | Cell Line(s) | Assay Type | Reference(s) |
| This compound | 25 | Not specified in detail | Cell-based assay | [3] |
| GW4064 | 65 | CV-1, HEK293 | Luciferase Reporter Assay | [4] |
Mechanism of Action
Both this compound and GW4064 are potent and selective agonists of the Farnesoid X Receptor. Upon binding to the ligand-binding domain of FXR, these compounds induce a conformational change in the receptor. This leads to the dissociation of corepressors and the recruitment of coactivators. The activated FXR then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. Key target genes regulated by FXR activation include those involved in bile acid synthesis and transport, such as the small heterodimer partner (SHP) and the bile salt export pump (BSEP).
Experimental Protocols
Below are detailed methodologies for key in vitro experiments used to characterize and compare FXR agonists like this compound and GW4064.
Cell-Based FXR Reporter Gene Assay
This assay is a standard method for quantifying the agonist activity of test compounds on FXR in a cellular context.
Principle: The assay utilizes a mammalian cell line (e.g., HEK293T) co-transfected with two plasmids: an expression plasmid for human FXR and a reporter plasmid containing a luciferase gene under the control of an FXR response element. Activation of FXR by an agonist leads to the expression of luciferase, and the resulting luminescence is measured to quantify receptor activation.
Detailed Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The following day, cells are co-transfected with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
After 24 hours of transfection, the medium is replaced with fresh medium containing serial dilutions of this compound, GW4064, or a vehicle control (e.g., DMSO).
-
The final concentration of the vehicle should be kept constant across all wells (typically ≤0.1%).
-
The cells are then incubated with the compounds for 16-24 hours.
-
-
Luminescence Measurement:
-
Following incubation, the cells are lysed, and a luciferase substrate is added.
-
The luminescence intensity is measured using a luminometer.
-
The data is normalized to the vehicle control, and dose-response curves are generated to determine the EC50 values for each compound.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This biochemical assay measures the ability of an agonist to promote the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.
Principle: The assay is based on the principle of TR-FRET, where energy transfer occurs between a donor fluorophore (e.g., terbium-labeled anti-GST antibody bound to a GST-tagged FXR-LBD) and an acceptor fluorophore (e.g., fluorescein-labeled coactivator peptide) when they are in close proximity. Agonist binding to the FXR-LBD induces a conformational change that facilitates the recruitment of the coactivator peptide, bringing the donor and acceptor fluorophores closer and resulting in a FRET signal.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer containing the GST-tagged FXR-LBD, a terbium-labeled anti-GST antibody, and a fluorescein-labeled coactivator peptide (e.g., SRC-1).
-
Prepare serial dilutions of this compound, GW4064, or a vehicle control in the reaction buffer.
-
-
Assay Procedure:
-
In a suitable microplate, add the test compounds to the wells.
-
Add the FXR-LBD/antibody/coactivator peptide mixture to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
-
Signal Detection:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements, with excitation typically at 340 nm and emission at 495 nm (for terbium) and 520 nm (for fluorescein).
-
The ratio of the acceptor to donor emission is calculated, and dose-response curves are plotted to determine the EC50 values.
-
Visualizations
The following diagrams illustrate the FXR signaling pathway and a typical experimental workflow for comparing this compound and GW4064.
Caption: FXR Signaling Pathway Activation by an Agonist.
Caption: Workflow for a Cell-Based FXR Reporter Gene Assay.
References
- 1. Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. LanthaScreen™ TR-FRET FXR Coactivator Assay Kit, goat 800 x 20 μL assays | Buy Online [thermofisher.com]
A Head-to-Head Comparison of Fexaramate and Other Non-Bile Acid FXR Agonists
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism. Its role in modulating inflammation and fibrosis has made it a promising therapeutic target for a range of metabolic and cholestatic liver diseases, most notably non-alcoholic steatohepatitis (NASH). While the first-generation bile acid-derived FXR agonist, obeticholic acid (OCA), has demonstrated clinical efficacy, its use is associated with side effects such as pruritus and unfavorable lipid profile changes. This has spurred the development of non-bile acid FXR agonists with potentially improved safety and efficacy profiles.
This guide provides a head-to-head comparison of Fexaramate with other prominent non-bile acid FXR agonists: Tropifexor, Cilofexor, and EDP-305. The comparison is based on available preclinical and clinical data, focusing on receptor potency, selectivity, pharmacokinetic properties, and reported efficacy in relevant disease models.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and its comparators. It is important to note that these values are compiled from different studies and direct head-to-head comparative studies in the same experimental setup are limited.
Table 1: In Vitro Potency and Selectivity of Non-Bile Acid FXR Agonists
| Compound | Chemical Class | FXR EC50 (nM) | Selectivity |
| This compound | N/A | 25[1] | High selectivity against other nuclear receptors (hRXRα, hPPARαγδ, mPXR, hPXR, hLXRα, hTRβ, hRARβ, mCAR, mERRγ, and hVDR)[1] |
| Tropifexor (LJN452) | Isoxazole derivative | 0.2[1][2][3] | >10,000-fold selectivity for FXR over a broad panel of enzymes, ion channels, and other nuclear receptors |
| Cilofexor (GS-9674) | Non-steroidal | 43 | Selective for FXR |
| EDP-305 | Non-steroidal | 8 | Highly selective for FXR with no activation or repression of other nuclear receptors in a broad panel screen |
Table 2: Pharmacokinetic Properties of Non-Bile Acid FXR Agonists
| Compound | Oral Bioavailability | Half-life (T1/2) | Key Metabolic Pathways |
| This compound | Data not readily available | Data not readily available | Data not readily available |
| Tropifexor (LJN452) | 20% (rat) | 3.7 hours (rat) | Data not readily available |
| Cilofexor (GS-9674) | Data not readily available | ~8 hours (human) | Metabolized by CYP2D6 and CYP3A4 |
| EDP-305 | Data not readily available | Data not readily available | Primarily metabolized by CYP3A4 |
Table 3: Efficacy in Preclinical Models of NASH
| Compound | Animal Model | Key Efficacy Findings |
| This compound | Data from direct NASH model comparisons not readily available | Induces FXR target genes in intestinal and liver cell systems |
| Tropifexor (LJN452) | STAM and AMLN mouse models | Reversed established fibrosis, reduced NAFLD activity score (NAS), and hepatic triglycerides. Efficacy at <1 mg/kg was superior to OCA at 25 mg/kg |
| Cilofexor (GS-9674) | Rat NASH model | Dose-dependently reduced liver fibrosis, hepatic hydroxyproline content, and expression of profibrogenic genes |
| EDP-305 | DIN and STAM mouse models | Significantly decreased hepatocyte ballooning, lowered NAS, and attenuated hepatic steatosis |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental basis for the presented data, the following diagrams illustrate the FXR signaling pathway and a typical experimental workflow for evaluating FXR agonists.
The activation of FXR by a non-bile acid agonist leads to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription and leading to downstream metabolic effects.
The evaluation of novel FXR agonists typically involves a two-pronged approach. In vitro assays are used to determine the potency (EC50) and selectivity of the compound. Promising candidates are then advanced to in vivo studies using relevant animal models of diseases like NASH to assess their therapeutic efficacy.
Experimental Protocols
In Vitro FXR Activation Assay (Luciferase Reporter Gene Assay)
This assay is commonly used to determine the potency of FXR agonists.
-
Cell Line: Human embryonic kidney 293 (HEK293) cells or Chinese hamster ovary (CHO) cells are often used.
-
Transfection: Cells are co-transfected with plasmids expressing the full-length human FXR and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter (e.g., containing the bile salt export pump (BSEP) promoter). A plasmid expressing Renilla luciferase is often co-transfected for normalization of transfection efficiency.
-
Treatment: After transfection, cells are treated with increasing concentrations of the test compound (e.g., this compound, Tropifexor) for a specified period (e.g., 24 hours).
-
Measurement: Cell lysates are prepared, and the activities of firefly and Renilla luciferases are measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The data are then plotted against the compound concentration, and the EC50 value (the concentration at which 50% of the maximal response is observed) is calculated using a suitable nonlinear regression model.
Animal Models of Nonalcoholic Steatohepatitis (NASH)
Preclinical evaluation of FXR agonists for NASH often utilizes diet-induced or chemically-induced animal models that recapitulate key features of the human disease.
-
STAM™ (Stelic Animal Model): This model involves the neonatal injection of streptozotocin (STZ) to induce insulin deficiency, followed by feeding a high-fat diet. These mice develop steatosis, inflammation, and progressive fibrosis, closely mimicking human NASH progression.
-
Diet-Induced NASH (DIN) Models:
-
Methionine and Choline Deficient (MCD) Diet: This diet induces severe steatohepatitis and fibrosis but is associated with weight loss, which is atypical for human NASH.
-
High-Fat, High-Fructose/Sucrose, and/or High-Cholesterol Diets: These diets are fed to rodents (often on a background of genetic obesity, e.g., ob/ob mice) to induce a metabolic phenotype more similar to human NASH, characterized by obesity, insulin resistance, steatosis, inflammation, and fibrosis.
-
-
Experimental Protocol Outline:
-
Induction of NASH: Mice or rats are subjected to the specific diet or chemical treatment for a defined period to establish NASH pathology.
-
Treatment: Animals are then treated with the FXR agonist (e.g., via oral gavage) or vehicle control for a specified duration.
-
Endpoint Analysis: At the end of the treatment period, animals are euthanized, and blood and liver tissue are collected.
-
Biochemical Analysis: Serum levels of liver enzymes (ALT, AST), lipids, and glucose are measured.
-
Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS), and with Sirius Red or Trichrome to quantify fibrosis.
-
Gene Expression Analysis: Hepatic expression of FXR target genes and genes involved in fibrosis and inflammation is quantified by RT-qPCR.
-
Conclusion
The landscape of non-bile acid FXR agonists is rapidly evolving, with several promising candidates demonstrating potent and selective FXR activation and significant efficacy in preclinical models of NASH. This compound, Tropifexor, Cilofexor, and EDP-305 each exhibit distinct profiles in terms of potency and pharmacokinetics. Tropifexor stands out for its sub-nanomolar potency. While direct comparative data is scarce, the available information suggests that these non-bile acid agonists hold the potential for improved therapeutic profiles over bile-acid-based therapies. Further head-to-head clinical studies will be crucial to definitively establish their comparative efficacy and safety in the treatment of NASH and other FXR-mediated diseases.
References
Fexaramate: A Gut-Restricted Agonist Confirming the Lack of Systemic FXR Activation
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism. Its activation presents a promising therapeutic target for a range of metabolic diseases. While systemic FXR agonists have demonstrated efficacy, they are often accompanied by off-target effects. Fexaramate, a gut-restricted FXR agonist, offers a novel approach by selectively activating FXR in the gastrointestinal tract, thereby minimizing systemic exposure and associated adverse effects. This guide provides a comparative analysis of this compound and systemic FXR agonists, supported by experimental data, to highlight its non-systemic mechanism of action.
Comparative Analysis of FXR Agonists
The primary distinction between this compound and other FXR agonists, such as Obeticholic Acid (OCA), lies in their pharmacokinetic profiles and subsequent tissue-specific FXR activation. This compound is designed for minimal absorption from the gut, leading to high concentrations in the intestinal lumen where it activates FXR, but negligible levels in systemic circulation. In contrast, systemic agonists like OCA are readily absorbed, leading to FXR activation in both the intestine and the liver.
| Parameter | This compound (Intestine-Restricted) | Obeticholic Acid (Systemic Agonist) |
| Primary Site of Action | Intestine | Intestine and Liver |
| Systemic Exposure (Plasma Cmax, AUC) | Minimal/Undetectable | Significant |
| Intestinal FXR Target Gene Induction (e.g., FGF15/19) | Strong Induction | Strong Induction |
| Hepatic FXR Target Gene Induction (e.g., SHP, suppression of CYP7A1) | Indirect, mediated by FGF15/19 | Direct and potent induction |
This table summarizes the expected comparative performance based on available preclinical data. Specific values can vary depending on the experimental model and conditions.
Signaling Pathways and Experimental Workflow
The differential activation of FXR by this compound and systemic agonists leads to distinct downstream signaling cascades.
A typical experimental workflow to confirm the gut-restricted activity of an FXR agonist involves a combination of pharmacokinetic analysis and tissue-specific gene expression studies.
Experimental Protocols
1. FXR Activation Reporter Gene Assay
This assay is used to determine the in vitro potency of a compound in activating the FXR.
-
Cell Line: HEK293T cells.
-
Plasmids:
-
An expression vector for human FXR.
-
A reporter vector containing multiple FXR response elements (FXREs) upstream of a luciferase gene.
-
A control vector expressing Renilla luciferase for normalization.
-
-
Protocol:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound) or a known FXR agonist (e.g., GW4064) as a positive control.
-
Incubate for another 24 hours.
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the fold induction of luciferase activity against the compound concentration to determine the EC50 value.
-
2. Quantitative PCR (qPCR) for FXR Target Gene Expression in Mice
This protocol is used to measure the in vivo effect of an FXR agonist on the expression of its target genes in different tissues.
-
Animal Model: C57BL/6 mice.
-
Treatment: Oral gavage with this compound, a systemic FXR agonist (e.g., OCA), or vehicle control.
-
Tissue Collection: At a specified time point after dosing, euthanize the mice and collect intestinal (ileum) and liver tissues. Snap-freeze the tissues in liquid nitrogen and store at -80°C.
-
RNA Extraction:
-
Homogenize the frozen tissues.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) primers.
-
-
qPCR:
-
Prepare a reaction mixture containing cDNA, SYBR Green master mix, and gene-specific primers.
-
Use the following primer sequences for mouse genes (example):
-
Fgf15: Forward: 5'-AGCTCTGCAGGCTCTTTGAG-3', Reverse: 5'-GTCCATGCGAAGGACAAAGA-3'
-
Shp: Forward: 5'-CTCTGCAGGCTCTTTGAG-3', Reverse: 5'-GTCCATGCGAAGGACAAAGA-3'
-
Cyp7a1: Forward: 5'-AAGACCTTCACCAGCTTTGC-3', Reverse: 5'-TGACTTTCTGGGCTTTCTTG-3'
-
Gapdh (housekeeping gene): Forward: 5'-AGGTCGGTGTGAACGGATTTG-3', Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'
-
-
Perform the qPCR using a real-time PCR system with the following cycling conditions (example):
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of: 95°C for 15 seconds, 60°C for 1 minute.
-
Melt curve analysis to ensure product specificity.
-
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene (Gapdh) and comparing to the vehicle-treated control group.
-
Conclusion
Fexaramate's Effect on Liver Enzymes: A Comparative Analysis with Systemic FXR Agonists
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X receptor (FXR) has emerged as a promising therapeutic target for a variety of metabolic and liver diseases. As a key regulator of bile acid, lipid, and glucose homeostasis, its modulation through agonist compounds offers significant potential. However, the systemic activation of FXR has been associated with a mixed profile of effects on liver enzymes, raising questions about the long-term safety of this class of drugs. Fexaramate, an intestine-restricted FXR agonist, presents a theoretically safer alternative by minimizing hepatic exposure. This guide provides a comparative analysis of the effects of this compound and systemic FXR agonists on liver enzymes, supported by available experimental data.
Executive Summary
Systemic FXR agonists, such as obeticholic acid, cilofexor, and tropifexor, have demonstrated efficacy in improving markers of liver injury like Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Gamma-Glutamyl Transferase (GGT) in clinical trials. However, these benefits are often accompanied by an increase in Alkaline Phosphatase (ALP) and other side effects. This compound, by virtue of its gut-restricted mechanism, is designed to provide therapeutic benefits through the induction of Fibroblast Growth Factor 15/19 (FGF15/19) without direct activation of hepatic FXR, thus potentially avoiding the adverse liver enzyme profile observed with systemic agents. However, a direct comparison is challenging due to the limited availability of clinical data on this compound's effects on human liver enzymes.
Data Presentation: Systemic FXR Agonists and Liver Enzyme Modulation
Clinical trials of systemic FXR agonists in patients with non-alcoholic steatohepatitis (NASH) and other liver diseases have consistently shown a pattern of changes in liver enzymes.
| Liver Enzyme | Effect of Systemic FXR Agonists (Obeticholic Acid, Cilofexor, Tropifexor) |
| Alanine Aminotransferase (ALT) | Generally decreased |
| Aspartate Aminotransferase (AST) | Generally decreased |
| Gamma-Glutamyl Transferase (GGT) | Generally decreased |
| Alkaline Phosphatase (ALP) | Generally increased |
Table 1: Summary of the general effects of systemic FXR agonists on liver enzymes.
A more direct comparison of the ALT-lowering effects of three prominent systemic FXR agonists at week 12 of treatment in NASH patients is presented below.
| FXR Agonist | Percent Change from Baseline in ALT (Week 12) |
| Obeticholic Acid (OCA) | Approximately -14% to -28% |
| Cilofexor | Approximately -7% to -19% |
| Tropifexor | Approximately -28% to -30% |
Table 2: Comparison of the percent change from baseline in Alanine Aminotransferase (ALT) at week 12 for different systemic FXR agonists in patients with NASH. Please note that these data are from separate studies and not from a head-to-head trial.
This compound: An Intestine-Restricted Approach
This compound is a potent, non-steroidal FXR agonist with minimal systemic absorption. Its primary site of action is the intestine, where it stimulates the expression and release of FGF19 (FGF15 in rodents), a hormone that signals to the liver to regulate bile acid synthesis and metabolism. This gut-liver signaling axis is believed to mediate many of the beneficial metabolic effects of FXR activation without the need for direct hepatic engagement.
Due to its intestine-restricted nature, this compound is hypothesized to have a more favorable liver safety profile compared to systemic FXR agonists. By avoiding direct activation of FXR in hepatocytes, it may not induce the same changes in liver enzymes, particularly the increase in ALP, which is thought to be a direct consequence of hepatic FXR activation. However, to date, there is a lack of publicly available clinical trial data specifically detailing the effects of this compound on liver enzymes in humans. Preclinical studies have suggested a good safety profile, but these findings require confirmation in human subjects.
Signaling Pathways
The differential effects of this compound and systemic FXR agonists on liver enzymes can be understood by examining their distinct mechanisms of action at the molecular level.
Caption: FXR Signaling in the Enterohepatic Circulation.
Systemic FXR agonists directly activate FXR in both the intestine and the liver. Hepatic FXR activation leads to the induction of genes responsible for the observed increase in ALP. In contrast, this compound's activity is confined to the intestine, where it induces FGF19. FGF19 then travels to the liver and signals through its receptor, FGFR4, to regulate bile acid synthesis, bypassing direct hepatic FXR activation and its downstream effects on ALP expression.
Experimental Protocols
The assessment of liver enzymes in clinical trials is a standardized process crucial for evaluating drug safety.
Blood Sampling and Processing:
-
Collection: Venous blood is typically collected in the morning from fasting participants.
-
Sample Type: Serum is the preferred sample, obtained by centrifuging coagulated blood.
-
Storage: Samples are processed promptly or stored at appropriate temperatures (-20°C or -80°C) to ensure enzyme stability.
Liver Enzyme Assays:
-
Methodology: Automated spectrophotometric assays are the standard for measuring the activity of ALT, AST, GGT, and ALP in clinical laboratories. These assays are based on the principles of enzyme kinetics, measuring the rate of a reaction catalyzed by the specific enzyme.
-
Instrumentation: Certified and calibrated clinical chemistry analyzers are used to ensure accuracy and reproducibility of results.
-
Units: Enzyme activity is typically reported in International Units per liter (IU/L).
-
Quality Control: Regular calibration and the use of internal and external quality control materials are essential to maintain the reliability of the measurements.
Data Analysis:
-
Changes from baseline in liver enzyme levels are calculated for each participant.
-
Statistical analyses are performed to compare the changes between the treatment and placebo groups.
-
The incidence of clinically significant elevations in liver enzymes (e.g., >3x the upper limit of normal) is also a key safety endpoint.
Caption: Experimental Workflow for Liver Enzyme Analysis.
Conclusion
Systemic FXR agonists have demonstrated a consistent pattern of effects on liver enzymes, characterized by a reduction in aminotransferases and GGT, but an increase in ALP. This mixed profile highlights a potential on-target liability of direct hepatic FXR activation. This compound, with its intestine-restricted mechanism of action, offers a compelling alternative that may provide the metabolic benefits of FXR activation without the undesirable hepatic effects. While the preclinical data for this compound are promising, robust clinical data are needed to definitively establish its liver safety profile and to validate its theoretical advantages over systemic FXR agonists. Future head-to-head clinical trials will be crucial to fully elucidate the comparative effects of these two classes of FXR agonists on liver enzymes and overall patient outcomes.
Independent Validation of Fexaramate's Anti-Inflammatory Effects: A Comparative Guide for Researchers
For Immediate Release
This guide provides an objective comparison of the anti-inflammatory effects of Fexaramate, a farnesoid X receptor (FXR) agonist, with other relevant FXR agonists. The information presented is intended for researchers, scientists, and drug development professionals, summarizing key preclinical findings and providing detailed experimental context.
Executive Summary
This compound has demonstrated notable anti-inflammatory properties in preclinical models of intestinal inflammation. As an agonist of the farnesoid X receptor (FXR), this compound modulates signaling pathways that play a critical role in the inflammatory response. This guide compares the available preclinical data for this compound with other FXR agonists, namely Obeticholic Acid, Tropifexor, and Cilofexor, to provide a comprehensive overview for researchers in the field. While direct head-to-head comparative studies are limited, this document synthesizes existing data to facilitate an informed understanding of their respective anti-inflammatory potential.
Comparative Analysis of Anti-Inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and comparator FXR agonists from preclinical studies. It is important to note that the data are derived from different studies and experimental models, which should be considered when making comparisons.
Table 1: Reduction of Pro-Inflammatory Cytokines in a DSS-Induced Colitis Mouse Model
| Compound | Dosage | Cytokine | Percent Reduction vs. Control | Reference |
| Fexaramine (FexD) | 50 mg/kg/day (oral) | IL-6 | ~50% | [1] |
| Fexaramine (FexD) | 50 mg/kg/day (oral) | TNF-α | ~60% | [1] |
| Fexaramine (FexD) | 50 mg/kg/day (oral) | IL-1β | ~70% | [1] |
Data for Obeticholic Acid, Tropifexor, and Cilofexor in a comparable DSS-colitis model with specific cytokine reduction percentages were not available in the reviewed literature.
Table 2: Effects on Inflammatory and Fibrotic Markers in Preclinical Models
| Compound | Model | Key Endpoint | Result | Reference |
| This compound | DSS-Induced Colitis (Mouse) | Pro-inflammatory Cytokines | Significant Reduction | [1] |
| Obeticholic Acid | Thioacetamide-induced Cirrhosis (Rat) | Pro-inflammatory & Pro-fibrotic Cytokines | Decreased Expression | |
| Tropifexor | STAM Model of NASH (Mouse) | Nonalcoholic Fatty Liver Disease Activity Score (NAS) | Significant Reduction | |
| Cilofexor | Choline-deficient high-fat diet + NaNO2 NASH (Rat) | Liver Fibrosis Area (Picro-Sirius Red) | -41% (10 mg/kg), -69% (30 mg/kg) | |
| Cilofexor | Choline-deficient high-fat diet + NaNO2 NASH (Rat) | Hepatic col1a1 expression | -37% (30 mg/kg) |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Detailed Experimental Protocols
DSS-Induced Chronic Colitis Model for this compound Evaluation
This protocol is based on the methodology described in the study by Guo et al., 2022.[1]
-
Animal Model: Male C57BL/6 mice are typically used for this model.
-
Induction of Colitis: Chronic colitis is induced by administering 2.5% (w/v) dextran sulfate sodium (DSS) in the drinking water for one week.
-
Treatment: Following the initial DSS administration, mice are treated with this compound (FexD) at a dose of 50 mg/kg body weight per day, administered orally. The control group receives a vehicle control (e.g., corn oil).
-
Duration: The treatment period typically lasts for 4-5 weeks.
-
Endpoint Analysis:
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and the small intestine and colon are collected.
-
Cytokine Measurement: Pro-inflammatory cytokine levels (e.g., IL-6, TNF-α, IL-1β) in the intestinal lamina propria cells are measured using quantitative real-time PCR (qRT-PCR) and enzyme-linked immunosorbent assay (ELISA).
-
Flow Cytometry: Flow cytometry analysis can be performed on lamina propria cells to quantify immune cell populations, such as macrophages and monocytes, and their cytokine production (e.g., IL-23 and TNF-α).
-
General Protocol for Measuring Inflammatory Cytokines in Colon Tissue
This is a general protocol that can be adapted for studies involving FXR agonists.
-
Tissue Homogenization: Whole colon tissue is flash-frozen and then homogenized in a lysis buffer (e.g., Tris lysis buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the tissue lysate is determined using a protein assay, such as the Bicinchoninic Acid (BCA) Protein Assay.
-
Cytokine Analysis: The concentration of various cytokines in the tissue lysates is measured using a multiplex immunoassay kit (e.g., V-Plex Pro-Inflammatory Panel Mouse kit) according to the manufacturer's instructions.
-
Data Normalization: Cytokine concentrations are normalized to the total protein content of each sample to ensure accurate comparison between different experimental groups.
Conclusion
References
A Comparative Analysis of Fexaramate and FGF19 Analogs on Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two promising therapeutic strategies for metabolic diseases: the gut-restricted Farnesoid X Receptor (FXR) agonist, Fexaramate, and Fibroblast Growth Factor 19 (FGF19) analogs. By examining their distinct mechanisms of action and metabolic effects, this document aims to inform research and development in the pursuit of novel treatments for conditions such as obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH).
Introduction: Two Approaches to a Common Pathway
This compound and FGF19 analogs both leverage the FXR-FGF19 signaling axis, a critical regulator of bile acid, glucose, and lipid homeostasis. However, they do so from different entry points.
This compound is a synthetic, orally administered FXR agonist designed for gut-restricted action. Its poor absorption into the bloodstream limits systemic effects, thereby potentially reducing side effects associated with systemic FXR activation.[1] In the intestine, this compound activates FXR, leading to the downstream induction of FGF15 (in mice) or FGF19 (in humans).[2][3]
FGF19 analogs , such as aldafermin (NGM282), are engineered versions of the human FGF19 protein.[4] Administered systemically, these analogs directly activate FGF19 receptors (FGFRs) in target tissues, bypassing the need for intestinal FXR activation.[5] This direct action allows for potent and immediate engagement of FGF19 signaling pathways.
Mechanism of Action: A Tale of Two Signals
The metabolic benefits of both this compound and FGF19 analogs are mediated through the activation of FGF19 signaling pathways, which in turn regulate key metabolic processes in the liver, adipose tissue, and other organs.
This compound: Indirect Activation of FGF19 Signaling
This compound's mechanism is a two-step process initiated in the gut.
FGF19 Analogs: Direct Activation of FGF Receptors
FGF19 analogs directly engage with FGF receptors, primarily FGFR4 in the liver and FGFR1c in adipose tissue, in complex with the co-receptor β-Klotho.
Data Presentation: Comparative Metabolic Effects
The following tables summarize the quantitative data from preclinical studies on this compound and clinical trials on the FGF19 analog, aldafermin (NGM282).
Effects on Body Weight and Adiposity
| Parameter | This compound (in obese mice) | Aldafermin (in NASH patients) |
| Body Weight | Prevents diet-induced weight gain | Not a primary outcome, minimal changes observed |
| Fat Mass | Significantly reduced | Not reported |
| Adipose Tissue Browning | Enhanced browning of white adipose tissue | Not applicable |
Effects on Glucose Metabolism
| Parameter | This compound (in obese mice) | Aldafermin (in NASH patients) |
| Glucose Tolerance | Improved | Not a primary endpoint, variable results |
| Insulin Sensitivity | Improved | Not consistently improved |
| Hepatic Glucose Production | Reduced | Not reported |
Effects on Lipid Metabolism
| Parameter | This compound (in obese mice) | Aldafermin (in NASH patients) |
| Serum Triglycerides | Reduced | No significant change |
| Serum Cholesterol | Reduced | Increased LDL-C |
| Liver Fat Content | Reduced | Significant reduction |
| Bile Acid Synthesis | Suppressed (via FGF15) | Potently suppressed |
Experimental Protocols
This compound Administration in Mice (Preclinical Study)
A representative experimental design for evaluating this compound in a diet-induced obesity mouse model is as follows:
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 50% of energy from lipids) for 12-14 weeks to induce obesity and metabolic dysfunction.
-
Treatment Groups: Mice are divided into a vehicle control group and a this compound treatment group.
-
Drug Administration: this compound is administered daily via oral gavage at a dose of, for example, 100 mg/kg body weight, diluted in corn oil for a period of 3-5 weeks.
-
Metabolic Phenotyping:
-
Body Weight and Composition: Monitored weekly. Body composition (fat and lean mass) is assessed by MRI.
-
Glucose Homeostasis: Glucose and insulin tolerance tests are performed.
-
Serum Analysis: Blood samples are collected for the measurement of glucose, insulin, triglycerides, and cholesterol.
-
Gene Expression: Tissues such as the ileum, liver, and adipose tissue are collected for analysis of target gene expression (e.g., Fgf15, Cyp7a1, Ucp1) by qPCR.
-
-
Histology: Adipose tissue and liver sections are stained with Hematoxylin and Eosin (H&E) to assess adipocyte size and hepatic steatosis.
Aldafermin (NGM282) Administration in Humans (Clinical Trial)
The following outlines a typical Phase 2 clinical trial design for an FGF19 analog like aldafermin in patients with NASH:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Adults with biopsy-confirmed NASH and stage 2 or 3 liver fibrosis.
-
Treatment Arms: Patients are randomized to receive daily subcutaneous injections of placebo or different doses of aldafermin (e.g., 0.3 mg, 1 mg, 3 mg) for a predefined period (e.g., 24 or 48 weeks).
-
Primary and Secondary Endpoints:
-
Primary Endpoint: Improvement in liver fibrosis by at least one stage without worsening of NASH.
-
Secondary Endpoints: Resolution of NASH without worsening of fibrosis, changes in liver fat content (measured by MRI-PDFF), and changes in biomarkers of liver injury and fibrosis (e.g., ALT, AST, Pro-C3).
-
-
Assessments:
-
Liver Biopsy: Performed at baseline and end of treatment to assess histological changes.
-
Imaging: MRI-PDFF to quantify changes in liver fat.
-
Blood Tests: Regular monitoring of liver enzymes, lipid profiles, and other metabolic markers.
-
-
Safety Monitoring: Continuous monitoring for adverse events.
Conclusion and Future Directions
This compound and FGF19 analogs represent two distinct but related strategies for targeting the FXR-FGF19 axis to improve metabolic health.
This compound , with its gut-restricted action, offers the potential for potent metabolic benefits with a favorable safety profile by minimizing systemic exposure. Preclinical data in obese mice are promising, demonstrating improvements in body weight, glucose homeostasis, and lipid metabolism.
FGF19 analogs have shown robust effects on reducing liver fat and improving markers of liver injury and fibrosis in clinical trials for NASH. However, their systemic administration has been associated with an increase in LDL cholesterol, a potential concern for cardiovascular risk.
Future research should focus on direct comparative studies to elucidate the relative efficacy and safety of these two approaches. Furthermore, exploring combination therapies that leverage the gut-restricted effects of this compound with other metabolic agents could open new avenues for the treatment of complex metabolic diseases. The continued investigation of both this compound and FGF19 analogs holds significant promise for addressing the growing global health burden of metabolic disorders.
References
- 1. Fexaramine as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intestinal FXR agonism promotes adipose tissue browning and reduces obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ngmbio.com [ngmbio.com]
- 5. Targeting FXR and FGF19 to Treat Metabolic Diseases—Lessons Learned From Bariatric Surgery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Fexaramate: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive overview of the proper disposal procedures for Fexaramate, a farnesoid X receptor (FXR) agonist. Adherence to these protocols is essential to mitigate risks and ensure regulatory compliance.
This compound presents specific hazards that necessitate careful handling and disposal. It is classified as harmful if swallowed and is recognized as being very toxic to aquatic life with long-lasting effects[1]. Therefore, improper disposal can pose a significant threat to both human health and the environment. The primary directive for its disposal is to entrust the contents and container to an approved waste disposal facility[1].
Hazard Profile and Chemical Data
A thorough understanding of this compound's properties is fundamental to its safe management. The following table summarizes key quantitative data for this compound.
| Property | Data | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 592524-75-9 | [1] |
| Molecular Formula | C31H37NO5 | [1] |
| Molecular Weight | 503.27 g/mol | |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | |
| Disposal Directive | P501: Dispose of contents/container to an approved waste disposal plant. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the essential steps for the safe disposal of this compound waste. This procedure must be conducted in a designated laboratory area by personnel equipped with appropriate personal protective equipment (PPE).
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A long-sleeved lab coat.
2. Waste Segregation: Proper segregation of chemical waste is critical to prevent hazardous reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect unused this compound powder, contaminated weigh boats, and other contaminated consumables (e.g., pipette tips, wipes) in a dedicated, clearly labeled hazardous waste container.
-
The container must be chemically compatible with the waste and have a secure, tight-fitting lid.
-
Label the container as "Hazardous Waste" and clearly specify the contents, including "this compound".
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other incompatible waste streams.
-
The container should be stored in a secondary containment tray to prevent spills.
-
3. Storage of Hazardous Waste:
-
Store hazardous waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep containers tightly closed when not in use to prevent the release of vapors.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.
-
Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.
Emergency Procedures: Spill Management
In the event of a this compound spill, follow these steps:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate personnel and seek assistance from your EHS office.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Clean-up: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fexaramate
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of Fexaramate, a potent and selective Farnesoid X Receptor (FXR) agonist. Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of experimental procedures.
I. Personal Protective Equipment (PPE) and Safety Precautions
Given that this compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects, a comprehensive approach to personal protection is mandatory.[1] The following table summarizes the required PPE and handling precautions.
| Area of Protection | Required PPE | Safety Precautions |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves for tears or punctures before use. Change gloves frequently, especially if contaminated. Wash hands thoroughly after handling. |
| Eye Protection | Safety glasses with side shields or safety goggles | Ensure a snug fit to prevent splashes from entering the eyes. |
| Body Protection | Laboratory coat | Keep the lab coat fully buttoned to protect skin and personal clothing from potential spills. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for procedures that may generate dust or aerosols. | Avoid breathing dust or vapors. |
II. Emergency and Disposal Protocols
In the event of accidental exposure or spillage, immediate and appropriate action is crucial. Proper disposal of this compound waste is also essential to prevent environmental contamination.
Emergency Procedures
| Type of Exposure | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek prompt medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with water. If irritation persists, seek medical attention.[1] |
| Inhalation | Move the individual to an area with fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1] |
| Ingestion | If swallowed, call a poison control center or doctor immediately for treatment advice.[1] |
| Spill | For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department. |
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of contents and container to an approved waste disposal plant. Do not allow the chemical to enter drains or waterways due to its high aquatic toxicity. |
| Contaminated Labware (e.g., pipette tips, vials) | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves) | Dispose of in a designated hazardous waste container. |
III. Experimental Protocols
This compound is a gut-restricted FXR agonist, meaning it is poorly absorbed into systemic circulation when administered orally. This property is central to its therapeutic potential and should be considered in experimental design.
In Vivo Study in Mice: Evaluation of Metabolic Effects
This protocol is based on studies investigating the effects of this compound on glucose and lipid homeostasis.
1. Animal Model:
-
C57BL/6 mice are a commonly used strain for metabolic studies.
2. This compound Preparation:
-
Due to its poor water solubility, this compound should be dissolved in a suitable vehicle. A common method is to first dissolve it in a small amount of an organic solvent like DMSO, and then dilute it with a vehicle such as PBS.
3. Administration:
-
Administer this compound via oral gavage. This method ensures direct delivery to the gastrointestinal tract, consistent with its mechanism of action.
4. Dosing:
-
A typical dosage used in studies is 100 mg/kg body weight, administered daily.
5. Outcome Measures:
-
Monitor key metabolic parameters such as body weight, food intake, glucose tolerance (via glucose tolerance tests), and insulin sensitivity.
-
At the end of the study, collect tissues such as the liver, adipose tissue, and intestine for further analysis (e.g., gene expression analysis of FXR target genes).
IV. Signaling Pathway of this compound
This compound exerts its effects primarily through the activation of the Farnesoid X Receptor (FXR) in the intestine. This initiates a signaling cascade that influences various metabolic pathways.
Caption: this compound's mechanism of action in the intestine.
This diagram illustrates that orally administered this compound activates FXR in the intestinal epithelial cells. This activation leads to the induction of Fibroblast Growth Factor 15/19 (FGF15/19) and the activation of Takeda G protein-coupled receptor 5 (TGR5), which in turn stimulates glucagon-like peptide-1 (GLP-1) signaling. These pathways collectively contribute to systemic metabolic benefits, including the browning of white adipose tissue and an increase in energy expenditure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
